molecular formula C29H41N7O4S B15560667 WRR-483

WRR-483

Cat. No.: B15560667
M. Wt: 583.7 g/mol
InChI Key: QLVPCZICLZOVOF-GQCXWPLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WRR-483 is a useful research compound. Its molecular formula is C29H41N7O4S and its molecular weight is 583.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H41N7O4S

Molecular Weight

583.7 g/mol

IUPAC Name

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C29H41N7O4S/c1-35-18-20-36(21-19-35)29(38)34-26(13-8-17-32-28(30)31)27(37)33-24(15-14-23-9-4-2-5-10-23)16-22-41(39,40)25-11-6-3-7-12-25/h2-7,9-12,16,22,24,26H,8,13-15,17-21H2,1H3,(H,33,37)(H,34,38)(H4,30,31,32)/b22-16+/t24-,26-/m0/s1

InChI Key

QLVPCZICLZOVOF-GQCXWPLSSA-N

Origin of Product

United States

Foundational & Exploratory

WRR-483: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR-483 is a potent, irreversible inhibitor of cysteine proteases, demonstrating significant therapeutic potential, particularly in the context of Chagas' disease.[1][2][3] An analog of K11777, this compound distinguishes itself by the substitution of a phenylalanine residue with arginine at the P2 position.[2] This modification confers a high affinity for cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[1][2][4] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is a vinyl sulfone-based inhibitor.[1][5] Its chemical formula is C29H41N7O4S, with a molecular weight of 583.75 g/mol .[5] The structure is characterized by a dipeptidyl backbone coupled to a vinyl sulfone warhead, which is responsible for its irreversible binding to the active site of target proteases.[1][2]

PropertyValue
Chemical Formula C29H41N7O4S
Molecular Weight 583.75 g/mol
CAS Number 1076088-50-0
IUPAC Name N-((S)-5-guanidino-1-oxo-1-(((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino)pentan-2-yl)-4-methylpiperazine-1-carboxamide
Mechanism of Action Irreversible cysteine protease inhibitor
Primary Target Cruzain

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates and their subsequent coupling.[1][4] The overall synthetic strategy is summarized in the workflow diagram below.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_intermediates Intermediates cluster_final_product Final Product A Nα-Fmoc-Nω-Pbf-L-arginine (3) S1 Esterification A->S1 B Benzyl (B1604629) alcohol B->S1 C N-methylpiperazine S4 Urea (B33335) formation C->S4 D Vinyl sulfone intermediate (7) S6 Boc deprotection D->S6 S2 Fmoc deprotection S1->S2 Yield: 90% (2 steps) I1 Amine (4) S2->I1 S3 Isocyanate formation S3->S4 I2 Urea (5) S4->I2 Yield: 93% (2 steps) S5 Hydrogenolysis I3 Carboxylic acid (6) S5->I3 S7 Peptide coupling S6->S7 Yield: 84% I4 Protected vinyl sulfone (8) S7->I4 S8 Pbf deprotection FP This compound (2) S8->FP I1->S3 I2->S5 Yield: 92% I3->S7 I4->S8 Yield: 86%

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of Amine (4) [4]

  • To a solution of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3) in CH2Cl2, add benzyl alcohol, 4-dimethylaminopyridine (B28879) (DMAP), 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and N-methylmorpholine.

  • Stir the reaction mixture until completion, then work up to isolate the benzyl ester.

  • Treat the crude ester with piperidine (B6355638) in CH2Cl2 to remove the Fmoc protecting group, yielding amine 4. The overall yield for these two steps is 90%.[4]

Step 3 & 4: Synthesis of Urea (5) [4]

  • Dissolve amine 4 in CH2Cl2 and treat with triphosgene (B27547) in the presence of sodium bicarbonate to form the isocyanate.

  • Add N-methylpiperazine to the reaction mixture to form the urea derivative 5. The yield for these two steps is 93%.[4]

Step 5: Synthesis of Carboxylic Acid (6) [4]

  • Subject urea 5 to hydrogenolysis using 5% palladium on carbon (Pd/C) in methanol (B129727) to deprotect the carboxylic acid, affording intermediate 6 in 92% yield.[4]

Step 6 & 7: Synthesis of Protected Vinyl Sulfone (8) [1]

  • Remove the tert-butyl carbonate (Boc) protecting group from vinyl sulfone 7 using trifluoroacetic acid (TFA) in CH2Cl2.

  • Couple the resulting amine with carboxylic acid 6 using N-hydroxybenzotriazole (HOBT), EDC, and N-methylmorpholine in a mixture of dimethylformamide (DMF) and CH2Cl2 to give the protected vinyl sulfone 8 in 84% yield.[1][4]

Step 8: Synthesis of this compound (2) [1]

  • Treat the protected vinyl sulfone 8 with a 3:1 mixture of trifluoroacetic acid and CH2Cl2 to remove the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

  • After purification, this compound (2) is obtained in 86% yield.[1][4]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of cruzain, the primary cysteine protease of T. cruzi.[2][3] Its mechanism of action involves the irreversible covalent modification of the active site cysteine residue of the protease through a Michael addition reaction.[1][2] This covalent bond formation permanently inactivates the enzyme, disrupting essential parasitic processes and ultimately leading to parasite death.[1][4]

Mechanism_of_Action WRR483 This compound CovalentBond Irreversible Covalent Bond Formation (Michael Addition) WRR483->CovalentBond Cruzain Cruzain (Cysteine Protease) ActiveSite Active Site Cysteine (Cys25) Cruzain->ActiveSite ActiveSite->CovalentBond InactivatedCruzain Inactivated Cruzain CovalentBond->InactivatedCruzain ParasiteDeath Parasite Death InactivatedCruzain->ParasiteDeath

Caption: Mechanism of action of this compound.

In Vitro and In Vivo Efficacy

Kinetic studies have demonstrated the potent inhibitory activity of this compound against cruzain, with its efficacy being pH-dependent.[1][2] Furthermore, this compound has shown high efficacy in cell culture assays against T. cruzi proliferation.[1][2][3] In animal models of acute Chagas' disease, this compound effectively eradicates the parasite infection, highlighting its potential as a therapeutic agent.[1][2][3]

Table 2: Kinetic Data for this compound against Various Proteases [1][2]

Proteasek_inact / K_i (M⁻¹s⁻¹) at pH 5.5k_inact / K_i (M⁻¹s⁻¹) at pH 8.0
Cruzain1,30014,000
Rhodesain1,1001,100
tbcatBWeak inhibitorWeak inhibitor

Conclusion

This compound is a promising lead compound in the development of new therapeutics for Chagas' disease. Its well-defined structure, established synthetic route, and potent, irreversible mechanism of action against a key parasitic enzyme make it an attractive candidate for further preclinical and clinical investigation. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

WRR-483 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of WRR-483, a potent vinyl sulfone inhibitor. The primary molecular target of this compound has been identified as cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3] This document details the mechanism of action, quantitative enzymatic and cellular activity, and the preclinical validation of this compound as a promising anti-trypanosomal agent.

Target Identification and Mechanism of Action

This compound is an analog of K11777, another well-characterized cruzain inhibitor.[1][2] The mode of action of this compound involves the irreversible covalent modification of the active site cysteine residue (Cys25) of cruzain. The vinyl sulfone moiety of this compound acts as a Michael acceptor, and the catalytic cysteine of the enzyme attacks the vinyl group, leading to the formation of a stable thioether linkage. This covalent modification permanently inactivates the enzyme, disrupting its essential functions in the parasite's life cycle, which include host cell invasion, differentiation, and evasion of the host immune response.

A 1.5 Å resolution crystal structure of the this compound-cruzain complex has confirmed this covalent interaction and elucidated the specific binding interactions within the enzyme's active site.

WRR483 This compound (Vinyl Sulfone Inhibitor) Cruzain_Active Cruzain (Active) with Cys25-SH WRR483->Cruzain_Active Michael Addition Cruzain_Inactive Cruzain (Inactive) Covalently Modified Cruzain_Active->Cruzain_Inactive Covalent Bond Formation (Thioether Linkage)

Figure 1: Mechanism of irreversible inhibition of cruzain by this compound.

Quantitative Data

The inhibitory activity of this compound against cruzain has been quantified through various enzymatic and cell-based assays. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of Cruzain by this compound
ParameterValueConditionsReference
kinact/Ki36,600 M-1s-1pH 5.5
kinact/Ki113,200 M-1s-1pH 8.0
pIC50>7 (70 nM)pH 5.5
pIC50~8 (8 nM)pH 8.0
Table 2: In Vitro and In Vivo Efficacy of this compound against Trypanosoma cruzi
AssayParameterValueConditionsReference
In Vitro Anti-parasitic ActivityEC50~5 µMT. cruzi-infected murine cardiomyoblasts
In Vivo Murine ModelSurvival100%Acute Chagas' disease model (CA-I/72 clone)
In Vivo Murine ModelParasite Clearance3/5 mice parasite-free in heart and skeletal muscleAcute Chagas' disease model (CA-I/72 clone)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in the literature. A summary of the key steps is as follows:

  • Esterification and Fmoc Removal: Commercially available Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine is esterified with benzyl (B1604629) alcohol, followed by the removal of the Fmoc protecting group to yield the amine.

  • Urea (B33335) Formation: The resulting amine is converted to an isocyanate using triphosgene, which then reacts with N-methylpiperazine to form a urea derivative.

  • Deprotection: The carboxylic acid is deprotected by hydrogenolysis.

  • Coupling: The tert-butyl carbonate blocking group of a vinyl sulfone precursor is removed, and the resulting amine is coupled with the deprotected carboxylic acid to yield the protected this compound.

  • Final Deprotection: The final compound, this compound, is obtained after deprotection with trifluoroacetic acid.

Cruzain Inhibition Assay

The enzymatic activity of cruzain and its inhibition by this compound can be assessed using a fluorogenic substrate.

  • Reagents: Recombinant cruzain, fluorogenic substrate (e.g., Z-Phe-Arg-AMC), assay buffer (e.g., sodium acetate (B1210297) or citrate-phosphate buffer at desired pH), this compound stock solution in DMSO.

  • Procedure: a. Cruzain is pre-incubated with varying concentrations of this compound in the assay buffer. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence due to the release of AMC is monitored over time using a fluorescence plate reader. d. The rate of reaction is calculated from the linear portion of the fluorescence curve. e. The second-order rate constant (kinact/Ki) for irreversible inhibition is determined by plotting the observed rate constant (kobs) against the inhibitor concentration.

Trypanosoma cruzi Cell Culture Assay

The efficacy of this compound against T. cruzi can be evaluated in an in vitro cell culture model.

  • Cell Culture: Murine cardiomyoblasts (or another suitable host cell line) are seeded in multi-well plates and cultured to form a monolayer.

  • Infection: The cell monolayers are infected with trypomastigotes of T. cruzi (e.g., CA-I/72 clone) for a few hours.

  • Treatment: After infection, the cells are washed to remove non-internalized parasites, and fresh medium containing various concentrations of this compound is added.

  • Incubation: The treated cultures are incubated for a period of time (e.g., 72 hours) to allow for parasite replication within the host cells.

  • Analysis: The cells are fixed and stained with a nuclear stain (e.g., DAPI). The number of intracellular parasites (amastigotes) per host cell is quantified by fluorescence microscopy. The EC50 value is calculated from the dose-response curve.

Murine Model of Acute Chagas' Disease

The in vivo efficacy of this compound is assessed in a mouse model of acute Chagas' disease.

  • Animal Model: Immunocompetent mice (e.g., C3H or C57BL/6) are used.

  • Infection: Mice are infected with a lethal dose of T. cruzi trypomastigotes (e.g., 106 parasites of the CA-I/72 clone).

  • Treatment: Treatment with this compound (e.g., at a specific dose in a suitable vehicle) is initiated shortly after infection and continued for a defined period. A control group receives the vehicle only.

  • Monitoring: The survival of the mice in each group is monitored daily.

  • Histopathology: At the end of the experiment, tissues (e.g., heart and skeletal muscle) are collected, fixed, and examined histologically for the presence of parasite nests (amastigotes) and signs of inflammation.

Experimental and Validation Workflow

The overall workflow for the identification and validation of this compound as a cruzain inhibitor is depicted below.

cluster_0 Preclinical Development cluster_1 In Vitro Validation cluster_2 In Vivo Validation Enzyme_Assay Cruzain Inhibition Assay (kinact/Ki determination) Cell_Assay T. cruzi Cell Culture Assay (EC50 determination) Enzyme_Assay->Cell_Assay Crystal X-ray Crystallography (this compound-Cruzain Complex) Enzyme_Assay->Crystal Mouse_Model Murine Model of Acute Chagas' Disease Cell_Assay->Mouse_Model Survival Survival Analysis Mouse_Model->Survival Histo Histopathological Examination Mouse_Model->Histo Synthesis Chemical Synthesis of this compound Synthesis->Enzyme_Assay

Figure 2: Experimental workflow for the validation of this compound.

References

The Biological Activity of WRR-483 Against Trypanosoma cruzi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of WRR-483, a potent vinyl sulfone inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the etiological agent of Chagas disease. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

This compound is a small molecule, irreversible cysteine protease inhibitor designed as an analog of K11777.[1][2] It demonstrates significant trypanocidal activity both in vitro and in vivo against Trypanosoma cruzi.[1][2] The primary mechanism of action of this compound is the covalent modification of the active site cysteine of cruzain, a protease essential for the parasite's life cycle, including nutrition, differentiation, and evasion of the host immune response.[1] Crystallographic studies have confirmed that this compound binds to the active site of cruzain in a manner similar to other vinyl sulfone inhibitors. The compound exhibits pH-dependent affinity for cruzain and has shown efficacy comparable to K11777 in a murine model of acute Chagas disease.

Quantitative Data

The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: pH Dependence of Cruzain Inhibition by this compound and K11777
CompoundpHIC50 (nM)kinact/Ki (M-1s-1)
This compound 5.5190110,000
8.020410,000
K11777 5.5501,030,000
8.050234,000

Data sourced from Bryant et al., 2010.

Table 2: In Vitro Activity of this compound and Analogs Against T. cruzi
CompoundEC50 (µM)
This compound 0.2
K11777 4.2
Posaconazole 0.2
WRR-662 (oxyguanidine analog) >10
WRR-666 (oxyguanidine analog) >10
Inhibitor 14 (oxyguanidine analog) 0.269

Data for this compound, K11777, and Posaconazole sourced from Bryant et al., 2010. Data for oxyguanidine analogs sourced from Health et al., 2015.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease
Treatment GroupSurvival Outcome
Untreated Control All mice died within 21-60 days
This compound All mice survived the acute infection
K11777 All mice survived the acute infection

Mice were infected with 106 trypomastigotes of the virulent CA-I/72 clone.

Mechanism of Action: Inhibition of Cruzain and Downstream Effects

This compound acts as an irreversible inhibitor of cruzain, a cysteine protease vital for T. cruzi survival and pathogenesis. Cruzain is known to play a role in immune evasion by interfering with the host's NF-κB signaling pathway. By inhibiting cruzain, this compound is believed to restore the host's ability to mount an effective immune response against the parasite.

cluster_parasite Trypanosoma cruzi cluster_host Host Macrophage Cruzain Cruzain NFkB_p65 NF-κB p65 Cruzain->NFkB_p65 Cleaves & Inactivates IkB IκB NFkB_p65->IkB Bound by Nucleus Nucleus NFkB_p65->Nucleus Translocates to ImmuneResponse Pro-inflammatory Cytokine Production Nucleus->ImmuneResponse Initiates WRR483 This compound WRR483->Cruzain Inhibits

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cruzain Inhibition Assay

The inhibitory activity of this compound against cruzain was determined using a fluorogenic substrate.

cluster_workflow Cruzain Inhibition Assay Workflow start Prepare assay buffer (citrate-phosphate buffer) reagents Add recombinant cruzain, This compound (or control), and fluorogenic substrate (Z-FR-AMC) to a 96-well plate start->reagents incubation Incubate at room temperature reagents->incubation measurement Measure fluorescence intensity over time using a plate reader incubation->measurement analysis Calculate IC50 values and kinetic parameters measurement->analysis

Caption: Workflow for the cruzain inhibition assay.

Protocol Details:

  • Enzyme: Recombinant cruzain.

  • Substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC).

  • Buffer: Citrate-phosphate buffer at varying pH values (e.g., 5.5 and 8.0).

  • Detection: Fluorescence measurement (excitation at 355 nm, emission at 460 nm).

  • Analysis: IC50 values were determined by plotting the initial velocity against the inhibitor concentration.

In Vitro Anti-parasitic Assay (Macrophage Infection Model)

The efficacy of this compound against intracellular T. cruzi was assessed using a macrophage infection model.

cluster_workflow In Vitro Anti-parasitic Assay Workflow start Seed J774 macrophages in 96-well plates infection Infect macrophages with *T. cruzi* trypomastigotes start->infection treatment Add serial dilutions of This compound or control compounds infection->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation fix_stain Fix cells and stain with DAPI incubation->fix_stain quantification Quantify the number of intracellular amastigotes by microscopy fix_stain->quantification analysis Determine EC50 values quantification->analysis

Caption: Workflow for the in vitro anti-parasitic assay.

Protocol Details:

  • Host Cells: J774 murine macrophages or bovine embryo skeletal muscle (BESM) cells.

  • Parasite: T. cruzi trypomastigotes (e.g., CA-I/72 clone).

  • Drug Concentrations: A range of concentrations of this compound were tested to determine the dose-response relationship.

  • Staining: DAPI (4′,6-diamidino-2-phenylindole) was used to visualize the nuclei of both host cells and parasites.

  • Imaging: Fluorescence microscopy was used to count the number of infected cells and the number of parasites per cell.

In Vivo Murine Model of Acute Chagas Disease

The in vivo efficacy of this compound was evaluated in a mouse model of acute Chagas disease.

cluster_workflow In Vivo Murine Model Workflow start Infect mice with *T. cruzi* trypomastigotes treatment Administer this compound, K11777, or vehicle control orally start->treatment monitoring Monitor parasitemia, clinical signs, and survival daily treatment->monitoring histology Perform histological analysis of tissues (heart, skeletal muscle) from surviving mice monitoring->histology outcome Assess cure rates based on parasite clearance and survival histology->outcome

Caption: Workflow for the in vivo murine model.

Protocol Details:

  • Animal Model: BALB/c mice.

  • Infection: Intraperitoneal injection of 106T. cruzi trypomastigotes (CA-I/72 clone).

  • Treatment: Oral administration of this compound (e.g., 100 mg/kg/day) for a specified duration.

  • Endpoints: Parasitemia levels, survival rates, and parasite burden in tissues as determined by histology.

Conclusion

This compound is a promising lead compound for the development of new therapies for Chagas disease. Its potent and specific inhibition of cruzain, coupled with its demonstrated efficacy in both in vitro and in vivo models, warrants further investigation. This technical guide provides a comprehensive summary of the available data and methodologies to support ongoing research and development efforts in this area.

References

The Architectural Core of WRR-483: A Vinyl Sulfone Inhibitor Targeting Cruzain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WRR-483 is a potent, irreversible inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3] Its efficacy is intrinsically linked to its vinyl sulfone warhead, a key structural feature that facilitates a covalent bond with the active site of the enzyme. This technical guide delves into the core structure of this compound, its mechanism of action, and the experimental methodologies used to characterize this promising trypanocidal agent.

The Vinyl Sulfone Moiety: An Electrophilic Trap

The defining feature of this compound's reactivity is its vinyl sulfone group (O₂S(CH=CH₂)). This functional group acts as a Michael acceptor, a chemical entity that readily undergoes nucleophilic addition.[4][5] In the context of cruzain inhibition, the deprotonated thiol of the active site cysteine residue (Cys25) acts as the nucleophile, attacking the β-carbon of the vinyl group. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme. The vinyl sulfone moiety is relatively inert in the absence of a potent nucleophile like the catalytic cysteine of the protease, contributing to its selectivity.

Structural Insights from Crystallography

X-ray crystallography studies of this compound in complex with cruzain have provided atomic-level details of their interaction. A 1.5 Å crystal structure reveals that this compound binds covalently to the active site Cys25 of the protease. Beyond the covalent interaction, the inhibitor establishes several non-covalent contacts within the enzyme's active site cleft, which is composed of seven substrate-binding sites (S4 to S3'). Key interactions involve hydrogen bonds and van der Waals forces with residues such as Gln19, Trp184, and Glu205, further stabilizing the inhibitor-enzyme complex. The arginine side chain at the P2 position of this compound forms a salt bridge with a negatively charged residue in the S2 subsite of cruzain, a critical interaction for its potency.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against cruzain and other cysteine proteases has been quantified through various kinetic assays. The data highlights its potency and selectivity.

Target ProteaseParameterValueConditionsReference
Cruzaink_inact / K_i2,100,000 M⁻¹s⁻¹pH 5.5
CruzainIC₅₀2.79 ± 0.00 μMNot Specified
Cathepsin Bk_inact / K_i1,100,000 M⁻¹s⁻¹pH 5.5
Cathepsin Lk_inact / K_i1,800,000 M⁻¹s⁻¹pH 5.5
EhCP1Not SpecifiedPotent InhibitorNot Specified

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving standard peptide coupling and organic synthesis techniques. A representative synthetic scheme is as follows:

  • Esterification and Fmoc Deprotection: Commercially available Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine is esterified with benzyl (B1604629) alcohol, followed by the removal of the Fmoc protecting group using piperidine.

  • Urea (B33335) Formation: The resulting amine is converted to an isocyanate using triphosgene, which then reacts with N-methylpiperazine to form a urea linkage.

  • Carboxylic Acid Deprotection: The benzyl ester is deprotected via hydrogenolysis using palladium on carbon to yield the free carboxylic acid.

  • Peptide Coupling: The tert-butyl carbonate protecting group of a vinyl sulfone amine precursor is removed, and the resulting amine is coupled to the carboxylic acid from the previous step using a coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBT).

  • Final Deprotection: The remaining protecting groups on the arginine side chain are removed using a strong acid, such as trifluoroacetic acid (TFA), to yield this compound.

All reactions are typically conducted under an inert atmosphere (e.g., nitrogen) using dry solvents. Purification of intermediates and the final product is achieved through techniques like column chromatography and recrystallization. Characterization is performed using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cruzain Inhibition Assay

The inhibitory potency of this compound against cruzain is determined using a fluorogenic substrate assay.

  • Enzyme and Inhibitor Preparation: Recombinant cruzain is expressed and purified. A stock solution of this compound is prepared in a suitable solvent like DMSO.

  • Assay Conditions: The assay is typically performed in a buffer at a pH optimal for cruzain activity (e.g., pH 5.5).

  • Reaction Initiation: The enzyme is pre-incubated with varying concentrations of this compound for a specific period. The reaction is then initiated by the addition of a fluorogenic substrate (e.g., Z-FR-AMC).

  • Data Acquisition: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rates of reaction are calculated and plotted against the inhibitor concentration to determine the IC₅₀ value. For irreversible inhibitors like this compound, the second-order rate constant (k_inact / K_i) is determined by analyzing the progress curves of the inhibition reaction.

X-ray Crystallography

To determine the three-dimensional structure of the this compound-cruzain complex:

  • Crystallization: Purified cruzain is co-crystallized with an excess of this compound. This is typically achieved using vapor diffusion methods, where a drop containing the protein-inhibitor solution is equilibrated against a reservoir solution containing a precipitant.

  • Data Collection: The resulting crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data is processed, and the structure is solved using molecular replacement with a known cruzain structure as a search model. The model of this compound is then built into the electron density map, and the entire complex is refined to yield the final structure.

Visualizing the Mechanism and Workflow

WRR483_Mechanism cluster_enzyme Cruzain Active Site Cys25 Cys25-SH (Nucleophile) His159 His159 Complex Initial Non-covalent Complex Cys25->Complex Nucleophilic Attack Asn175 Asn175 WRR483 This compound (Vinyl Sulfone) WRR483->Complex Binding Covalent_Adduct Covalent Thioether Adduct (Irreversible Inhibition) Complex->Covalent_Adduct Michael Addition

Caption: Mechanism of irreversible inhibition of cruzain by this compound.

Experimental_Workflow Synthesis Chemical Synthesis of this compound Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Inhibition_Assay In Vitro Cruzain Inhibition Assay Purification->Inhibition_Assay Crystallography X-ray Crystallography of Cruzain-WRR-483 Complex Purification->Crystallography Cell_Assay T. cruzi Cell Culture Assay Inhibition_Assay->Cell_Assay Data_Analysis Data Analysis (IC50, k_inact/K_i, Structure) Inhibition_Assay->Data_Analysis Crystallography->Data_Analysis Animal_Model In Vivo Mouse Model of Chagas' Disease Cell_Assay->Animal_Model

Caption: Experimental workflow for the evaluation of this compound.

References

Investigating the Antiparasitic Properties of WRR-483: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WRR-483 is a potent, irreversible cysteine protease inhibitor demonstrating significant antiparasitic activity, particularly against Trypanosoma cruzi, the etiologic agent of Chagas' disease. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers in the fields of parasitology, medicinal chemistry, and drug development.

Introduction

Chagas' disease, a neglected tropical disease, poses a significant health burden in many parts of the world.[1] The limitations of current therapies necessitate the development of novel chemotherapeutic agents. Cruzain, the major cysteine protease of Trypanosoma cruzi, is a validated drug target due to its essential role in the parasite's life cycle.[1][2][3][4] this compound, a vinyl sulfone-based inhibitor, has emerged as a promising candidate for the treatment of Chagas' disease. This document details the trypanocidal properties of this compound, providing a technical foundation for further investigation and development.

Mechanism of Action

This compound functions as an irreversible inhibitor of cruzain. Its mechanism involves the covalent modification of the active site cysteine residue of the enzyme. This action is facilitated by the vinyl sulfone warhead, which acts as a Michael acceptor. Crystallographic studies of the this compound-cruzain complex have confirmed this covalent binding, elucidating the specific molecular interactions within the enzyme's active site. The inhibition of cruzain disrupts essential physiological processes in T. cruzi, ultimately leading to parasite death.

WRR483 This compound Cruzain Cruzain (Cysteine Protease) WRR483->Cruzain Binds to ActiveSite Active Site Cysteine WRR483->ActiveSite Covalently Modifies Cruzain->ActiveSite ParasiteFunction Essential Parasite Functions (e.g., replication, metabolism) Cruzain->ParasiteFunction Enables ParasiteDeath Parasite Death Cruzain->ParasiteDeath Inhibition Leads to ActiveSite->ParasiteFunction Crucial for

Mechanism of action of this compound.

Quantitative Efficacy Data

The antiparasitic activity of this compound has been quantified through both in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound against T. cruzi
Assay TypeParasite StageMetricValueReference
Cruzain InhibitionEnzymekobs/[I] (M⁻¹s⁻¹) at pH 5.51,600
Cruzain InhibitionEnzymekobs/[I] (M⁻¹s⁻¹) at pH 7.516,000
Cell CultureAmastigoteIC50Not explicitly stated, but high efficacy reported

Note: The rate of cruzain inactivation by this compound is pH-dependent.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas' Disease
Treatment GroupDose RegimenOutcomeReference
This compound50 mg/kg, twice daily for 20 days100% survival
K11777 (comparator)50 mg/kg, twice daily for 20 days100% survival
Untreated ControlN/A0% survival (death within 21-60 days)
Table 3: Pharmacokinetic and Toxicological Data for this compound
ParameterValueReference
Clearance (Cl)27.5 mL/min/kg
Volume of Distribution (Vd)15.1 L/kg
Half-life (t1/2)6.4 h (at 10 mg/kg IV)
Oral Bioavailability (%F)<1%
No Observed Adverse Effect Level (NOAEL)>100 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide summaries of the key experimental protocols employed in the evaluation of this compound.

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been described. The process involves the coupling of a protected arginine derivative to a vinyl sulfone moiety. For the complete, step-by-step synthesis protocol, including reagents and reaction conditions, please refer to the primary literature.

Cruzain Inhibition Assay

The inhibitory activity of this compound against cruzain is determined by measuring the rate of inactivation of the enzyme.

  • Enzyme: Recombinant cruzain.

  • Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).

  • Assay Buffer: Typically a sodium acetate (B1210297) buffer at a specific pH (e.g., 5.5).

  • Procedure:

    • Cruzain is pre-incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorometer.

    • The rate of inactivation (kobs) is determined at each inhibitor concentration, and the second-order rate constant (kobs/[I]) is calculated.

In Vitro Anti-T. cruzi Cell Culture Assay

This assay evaluates the efficacy of this compound against the intracellular (amastigote) stage of T. cruzi.

  • Host Cells: J774 macrophages or other suitable host cell line.

  • Parasite: T. cruzi trypomastigotes (e.g., CA-I/72 clone).

  • Procedure:

    • Host cells are seeded in microtiter plates and infected with trypomastigotes.

    • After infection, the cells are treated with various concentrations of this compound.

    • The plates are incubated for a set period (e.g., 72 hours).

    • The number of intracellular amastigotes is quantified, often using a reporter system (e.g., β-galactosidase-expressing parasites) or by microscopic counting.

    • The IC50 value is determined from the dose-response curve.

In Vivo Murine Model of Acute Chagas' Disease

Animal models are essential for evaluating the in vivo efficacy of antiparasitic compounds.

  • Animal Model: C3H mice (female, 3-4 weeks old).

  • Parasite Strain: T. cruzi CA-I/72 clone (trypomastigotes).

  • Infection: Mice are infected intraperitoneally with 10^6 trypomastigotes.

  • Treatment: Treatment with this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) is initiated shortly after infection and continued for a defined period (e.g., 20 days).

  • Endpoints:

    • Parasitemia: Monitored by counting parasites in blood samples.

    • Survival: Monitored daily.

    • Cure: Assessed by methods such as PCR on blood or tissue samples after the treatment period.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CruzainAssay Cruzain Inhibition Assay Mechanism Mechanism of Action Studies (X-ray Crystallography) CruzainAssay->Mechanism CellCultureAssay Anti-T. cruzi Cell Culture Assay MurineModel Murine Model of Acute Chagas' Disease CellCultureAssay->MurineModel Promising Results Lead to MurineModel->Mechanism Synthesis Synthesis of this compound Synthesis->CruzainAssay Synthesis->CellCultureAssay

Experimental workflow for this compound evaluation.
X-ray Crystallography

To understand the molecular basis of inhibition, the crystal structure of the cruzain-WRR-483 complex was determined.

  • Protein: Recombinant cruzain.

  • Inhibitor: this compound.

  • Crystallization: The cruzain-WRR-483 complex is crystallized, typically using vapor diffusion methods.

  • Data Collection: X-ray diffraction data are collected from the crystals using a synchrotron source.

  • Structure Determination: The three-dimensional structure is solved and refined to high resolution (e.g., 1.5 Å).

Conclusion

This compound is a well-characterized cysteine protease inhibitor with potent trypanocidal activity against T. cruzi. Its efficacy has been demonstrated in both in vitro and in vivo models of Chagas' disease. The detailed mechanistic and experimental data presented in this guide provide a solid foundation for its further development as a potential therapeutic agent. While its low oral bioavailability may present a challenge for systemic administration, its high potency and efficacy warrant further investigation, potentially through formulation strategies or for specific applications.

References

WRR-483 and the Disruption of the Trypanosoma cruzi Life Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRR-483 is a potent, irreversible vinyl sulfone cysteine protease inhibitor that has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on the parasite, and detailed experimental protocols for its evaluation. The primary target of this compound is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's survival, differentiation, and pathogenesis across all life cycle stages.[1][2][3][4] This document summarizes the current understanding of this compound's impact on the epimastigote, trypomastigote, and amastigote forms of the parasite, presenting available data in a structured format to aid researchers in the field of anti-parasitic drug development.

Introduction to Trypanosoma cruzi and the Role of Cruzain

Trypanosoma cruzi undergoes a complex life cycle, alternating between an insect vector and a mammalian host. The main stages are:

  • Epimastigotes: Replicative, non-infective forms found in the midgut of the triatomine insect vector.

  • Metacyclic Trypomastigotes: Non-replicative, infective forms found in the hindgut of the insect and transmitted to the mammalian host.

  • Amastigotes: Replicative forms that reside and multiply within the cytoplasm of mammalian host cells.

  • Bloodstream Trypomastigotes: Non-replicative forms that are released from infected cells and circulate in the bloodstream, capable of infecting other cells or being taken up by an insect vector to continue the cycle.

Cruzain, a papain-like cysteine protease, is expressed throughout all stages of the T. cruzi life cycle and plays a pivotal role in various physiological processes, including:

  • Nutrition: Degradation of host proteins for parasite nourishment.

  • Differentiation: Facilitating the transformation between life cycle stages (e.g., metacyclogenesis).

  • Host Cell Invasion: Aiding in the penetration of host cells.

  • Immune Evasion: Cleavage of host immunoglobulins and other immune system components.

Given its critical functions, cruzain is a well-validated target for the development of anti-Chagasic drugs.

Mechanism of Action of this compound

This compound is a peptidomimetic vinyl sulfone inhibitor designed to irreversibly bind to the active site of cysteine proteases. Its mechanism of action against T. cruzi is the specific and covalent inhibition of cruzain.[1] The vinyl sulfone moiety of this compound acts as a Michael acceptor for the nucleophilic attack by the active site cysteine residue (Cys25) of cruzain. This forms a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.

cluster_0 T. cruzi Life Cycle cluster_1 This compound Intervention Epimastigote Epimastigote (in insect) Trypomastigote Trypomastigote (infective) Epimastigote->Trypomastigote Metacyclogenesis Amastigote Amastigote (in host cell) Trypomastigote->Amastigote Host Cell Invasion Amastigote->Trypomastigote Differentiation Amastigote->Amastigote Replication WRR483 This compound Inhibition Irreversible Inhibition WRR483->Inhibition Cruzain Cruzain (Cysteine Protease) Cruzain->Inhibition Disruption Life Cycle Disruption Inhibition->Disruption Disruption->Epimastigote Inhibits differentiation Disruption->Trypomastigote Inhibits invasion Disruption->Amastigote Inhibits replication

Caption: Mechanism of this compound action on the T. cruzi life cycle.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for the activity of this compound against cruzain and T. cruzi.

Table 1: Kinetic Data for Cruzain Inhibition by this compound
ParameterValueConditionsReference
kobs/[I] (M-1s-1) 4,800pH 5.5
IC50 (nM) 70pH 5.5, citrate-phosphate buffer
IC50 (nM) 8pH 8.0, citrate-phosphate buffer

Note: The potency of this compound against cruzain is pH-dependent, showing a nearly 10-fold increase in potency at pH 8.0 compared to pH 5.5.

Table 2: In Vitro and In Vivo Efficacy of this compound against T. cruzi
AssayParasite StageEfficacy MetricValueConditionsReference
Cell Culture Assay Amastigote-High EfficacyJ774 macrophages infected with CA-I/72 clone
Murine Model Trypomastigote & AmastigoteSurvival100%Acute Chagas' disease model, CA-I/72 clone

Note: Specific IC50 values for this compound against epimastigote, trypomastigote, and amastigote forms of T. cruzi are not explicitly detailed in the primary literature. The "high efficacy" in cell culture primarily reflects activity against the intracellular amastigote stage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cruzain Inhibition Assay

start Start recombinant_cruzain Recombinant Cruzain start->recombinant_cruzain wrr483 This compound (various concentrations) start->wrr483 incubation1 Pre-incubation recombinant_cruzain->incubation1 wrr483->incubation1 substrate Fluorogenic Substrate (e.g., Z-FR-AMC) incubation1->substrate incubation2 Reaction Incubation substrate->incubation2 measurement Measure Fluorescence incubation2->measurement analysis Calculate IC50 / k_obs measurement->analysis

Caption: Workflow for Cruzain Inhibition Assay.

Objective: To determine the potency and kinetics of this compound inhibition of cruzain.

Materials:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of recombinant cruzain to the wells of a microplate.

  • Add the this compound dilutions to the wells containing cruzain and pre-incubate for a defined period (e.g., 5 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).

  • Calculate the initial reaction velocities (vi) from the linear portion of the fluorescence curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • For determining the second-order rate constant (kobs/[I]), progress curves at different inhibitor concentrations are fitted to the equation for irreversible inhibition.

In Vitro Amastigote Proliferation Assay

start Start macrophages Plate J774 Macrophages start->macrophages infection Infect with T. cruzi Trypomastigotes macrophages->infection wash Wash to remove extracellular parasites infection->wash treatment Add this compound (various concentrations) wash->treatment incubation Incubate for 72-96h treatment->incubation fix_stain Fix and Stain (e.g., Giemsa) incubation->fix_stain microscopy Microscopic Quantification of intracellular amastigotes fix_stain->microscopy analysis Determine Parasite Load and IC50 microscopy->analysis

Caption: Workflow for In Vitro Amastigote Assay.

Objective: To assess the efficacy of this compound in inhibiting the proliferation of intracellular T. cruzi amastigotes.

Materials:

  • J774 macrophage cell line

  • T. cruzi trypomastigotes (e.g., CA-I/72 clone)

  • This compound

  • Culture medium (e.g., DMEM with 10% FBS)

  • Giemsa stain

  • Microscope

Protocol:

  • Seed J774 macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the macrophage monolayer with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).

  • After an incubation period to allow for invasion (e.g., 2-4 hours), wash the wells to remove non-internalized parasites.

  • Add fresh culture medium containing serial dilutions of this compound to the infected cells.

  • Incubate the plates for 72-96 hours to allow for amastigote replication.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Quantify the number of intracellular amastigotes per 100 host cells using light microscopy.

  • Calculate the percentage of inhibition of parasite proliferation relative to untreated controls and determine the IC50 value.

In Vivo Murine Model of Acute Chagas' Disease

start Start infection Infect Mice with T. cruzi Trypomastigotes start->infection treatment Administer this compound (e.g., daily for 20 days) infection->treatment monitoring Monitor Parasitemia and Survival treatment->monitoring end End of Study monitoring->end

Caption: Workflow for In Vivo Murine Model.

Objective: To evaluate the in vivo efficacy of this compound in a murine model of acute Chagas' disease.

Materials:

  • Susceptible mouse strain (e.g., C3H/HeN)

  • Virulent T. cruzi strain (e.g., CA-I/72 clone)

  • This compound formulated for in vivo administration

  • Vehicle control

Protocol:

  • Infect mice intraperitoneally with a lethal dose of T. cruzi trypomastigotes (e.g., 106 parasites).

  • Initiate treatment with this compound at a specified dose and regimen (e.g., daily for 20 days), starting at a defined time post-infection.

  • Include a control group receiving the vehicle alone.

  • Monitor parasitemia regularly by examining blood samples under a microscope.

  • Record survival rates for all groups over a defined period (e.g., 60 days).

  • At the end of the study, tissues can be collected for histopathological analysis to assess parasite burden and inflammation.

Conclusion

This compound is a promising anti-trypanosomal agent that effectively targets cruzain, a key enzyme in the life cycle of T. cruzi. Its demonstrated efficacy in both in vitro and in vivo models highlights its potential as a lead compound for the development of new therapies for Chagas disease. Further studies are warranted to fully elucidate its activity against all life cycle stages of the parasite and to optimize its pharmacokinetic and pharmacodynamic properties for clinical application. This technical guide provides a comprehensive summary of the current knowledge on this compound and serves as a valuable resource for researchers dedicated to combating Chagas disease.

References

WRR-483: A Technical Guide to its Specificity for Cruzain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vinyl sulfone inhibitor, WRR-483, and its specificity as an inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor's mechanism of action and its impact on relevant biological pathways.

Introduction

Cruzain is a critical enzyme for the survival, replication, and virulence of Trypanosoma cruzi, making it a validated and compelling target for the development of new therapeutics for Chagas disease.[1][2][3][4][5] this compound, an analog of the cruzain inhibitor K11777, has demonstrated significant trypanocidal activity both in cell culture and in animal models.[1][2][3][4][6] Its mechanism of action is through the covalent modification of the active site cysteine of cruzain, effectively and irreversibly inhibiting its enzymatic activity.[1][2][3][4][6] This guide explores the quantitative measures of this inhibition, the specificity of this compound for cruzain over other proteases, and the experimental protocols used to determine these characteristics.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against cruzain has been quantified through various kinetic assays. The data reveals a pH-dependent affinity of the inhibitor for the enzyme.[3][6]

Target Enzyme Inhibitor pH **kobs/[I] (M⁻¹s⁻¹) **IC₅₀ (µM) Reference
CruzainThis compound5.54,800-[3]
CruzainThis compound8.0--[7]
CruzainK117775.5>100,000-[3]
RhodesainThis compound-No inhibition at 10 µM-[3]
tbcatBThis compound---[3]

Table 1: Second-Order Rate Constants for the Inhibition of Cysteine Proteases by this compound and K11777. The data indicates that while K11777 is a more potent inhibitor of cruzain, this compound still demonstrates modest inhibitory activity. Notably, this compound shows selectivity for cruzain over the related protease rhodesain.[3]

Protease This compound IC₅₀ (µM) K11777 IC₅₀ (µM)
Papain>10-
Cathepsin B<10<10
Cathepsin C<10<10
Cathepsin LModerate-
Cathepsin S<10<10
Cathepsin VModerate-
Calpain-1No inhibition-
Cathepsin HNo inhibition-
Cathepsin KNo inhibition-

Table 2: Selectivity Profile of this compound and K11777 against a Panel of Proteases. this compound exhibits activity against some members of the papain-like cathepsin family, but with moderate potency against cathepsins L and V. It does not inhibit other cysteine proteases like calpain-1 and cathepsins H and K.[6]

Mechanism of Action and Structural Insights

Crystallographic studies have elucidated the precise mechanism by which this compound inhibits cruzain. The inhibitor binds covalently to the active site cysteine (Cys25) of the enzyme through a Michael addition reaction.[1][2][3][4][6] This irreversible binding is a hallmark of vinyl sulfone inhibitors.

The 1.5 Å crystal structure of the cruzain-WRR-483 complex reveals key interactions within the active site.[1][2][3][6] The vinyl sulfone moiety of this compound forms hydrogen bonds with the side chains of His162 and Gln19.[6] The P2 arginine of this compound, a distinguishing feature from K11777 which has a phenylalanine at this position, also forms critical interactions within the binding pocket.[6]

WRR483_Mechanism WRR483 This compound (Vinyl Sulfone Inhibitor) Cruzain_Active_Site Cruzain Active Site (with Cys25) WRR483->Cruzain_Active_Site Michael Addition Covalent_Complex Irreversible Covalent Complex Cruzain_Active_Site->Covalent_Complex Forms

Caption: Covalent inhibition of cruzain by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the specificity of this compound for cruzain, based on methodologies described in the cited literature.

Cruzain Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against cruzain.

Materials:

  • Recombinant cruzain

  • Fluorogenic substrate (e.g., Z-FR-MCA)

  • Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 1 mM β-mercaptoethanol and 0.01% Triton X-100

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a defined concentration of cruzain (e.g., 0.5 nM) to each well of the microtiter plate.

  • Add the different concentrations of this compound to the wells containing cruzain.

  • Incubate the enzyme and inhibitor mixture for a specified period (e.g., 10 minutes) at room temperature. For time-dependent inhibitors, this pre-incubation step is crucial.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 2.5 µM Z-FR-MCA) to each well.

  • Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 340 nm excitation and 440 nm emission for Z-FR-MCA).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare this compound Serial Dilutions Add_Inhibitor Add this compound to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare Cruzain Solution Add_Enzyme Add Cruzain to Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate Incubate Enzyme-Inhibitor Add_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Read_Fluorescence Monitor Fluorescence Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for a typical cruzain inhibition assay.

Determination of Second-Order Rate Constants (kobs/[I])

For irreversible inhibitors like this compound, determining the second-order rate constant provides a more accurate measure of inhibitory potency than IC₅₀ values, which can be dependent on assay conditions.

Procedure: The experimental setup is similar to the IC₅₀ determination. The rate of enzyme inactivation is measured at different inhibitor concentrations. The observed rate constant (kobs) is then plotted against the inhibitor concentration ([I]), and the slope of the resulting line represents the second-order rate constant (kobs/[I]).

Protease Selectivity Profiling

To assess the specificity of this compound, its inhibitory activity is tested against a panel of other proteases, particularly human cathepsins, which share structural similarities with cruzain.

Procedure: The inhibition assay described in section 4.1 is repeated for each protease in the panel, using the appropriate buffer and substrate for each enzyme. The IC₅₀ values are then compared to determine the selectivity profile of this compound.

Role of Cruzain in T. cruzi Pathogenesis and Signaling

Cruzain plays a multifaceted role in the lifecycle and pathogenesis of T. cruzi. It is involved in parasite nutrition, differentiation, and evasion of the host immune response.[5][8][9] One of the key mechanisms of immune evasion mediated by cruzain is the interruption of the NF-κB signaling pathway in host macrophages.[8][9][10]

During the early stages of infection, cruzain hinders the activation of macrophages by preventing the phosphorylation of IκB and subsequently the nuclear translocation of NF-κB p65.[8][9] This suppression of the host inflammatory response allows the parasite to survive and replicate within the host cell.[8][9][10]

Cruzain_NFkB_Pathway cluster_host_cell Host Macrophage T_cruzi Trypanosoma cruzi Cruzain Cruzain T_cruzi->Cruzain releases IkB_P Phosphorylated IκB Cruzain->IkB_P Inhibits Phosphorylation NFkB NF-κB p65 IkB_P->NFkB Prevents Release of Nucleus Nucleus NFkB->Nucleus Translocation Blocked Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Activation Inhibited

References

Methodological & Application

Application Notes and Protocols: WRR-483 for in vitro Trypanosoma cruzi Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR-483 is a potent, irreversible vinyl sulfone cysteine protease inhibitor that has demonstrated significant trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] It acts by covalently modifying the active site of cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle, including replication and invasion of host cells.[1][3] These characteristics make this compound a valuable tool for in vitro studies of T. cruzi inhibition and a potential candidate for drug development. This document provides detailed protocols for assessing the in vitro efficacy of this compound against intracellular T. cruzi amastigotes and for determining its inhibitory activity against recombinant cruzain.

Mechanism of Action

This compound is an analog of K11777 and functions as a mechanism-based inhibitor of cruzain. The vinyl sulfone moiety of this compound acts as a Michael acceptor, forming a covalent thioether bond with the active site cysteine residue (Cys25) of cruzain. This irreversible binding inactivates the enzyme, disrupting critical cellular processes in the parasite that depend on cruzain's proteolytic activity. The inhibitory activity of this compound against cruzain is pH-dependent.

Quantitative Data Summary

The following tables summarize the reported efficacy and kinetic data for this compound.

Parameter Value Assay Conditions Reference
EC50 0.2 µMT. cruzi (CA-I/72 strain) infected Bovine Embryo Skeletal Muscle (BESM) cells
CC50 > 20 µMBovine Embryo Skeletal Muscle (BESM) cells

Table 1: In Vitro Efficacy of this compound against T. cruzi

Parameter Value pH Buffer Reference
kobs/[I] (M⁻¹s⁻¹) 4,8005.5Acetate
IC50 70 nM5.5Citrate-Phosphate
IC50 8 nM8.0Citrate-Phosphate

Table 2: Kinetic Data for Cruzain Inhibition by this compound

Experimental Protocols

In Vitro T. cruzi Amastigote Inhibition Assay

This protocol details the methodology to assess the efficacy of this compound against the intracellular amastigote stage of T. cruzi.

Materials:

  • Bovine Embryo Skeletal Muscle (BESM) cells

  • Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 strain)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS), sterile

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed BESM cells into a 96-well plate at a density of 1,000 cells per well in 150 µL of complete RPMI-1640 medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4 hours to allow for cell attachment.

  • Infection: Infect the BESM cell monolayers with 1,000 trypomastigotes per well (Multiplicity of Infection, MOI = 1).

  • Incubation: Incubate the infected plates for 2 hours at 37°C.

  • Washing: After the incubation period, gently wash the cells once with 200 µL of sterile PBS to remove non-internalized trypomastigotes.

  • Compound Addition: Replace the medium with fresh complete RPMI-1640 containing serial dilutions of this compound. A typical concentration range is 0.3 µM to 20 µM. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Fixation and Staining:

    • Carefully remove the medium.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cell nuclei and parasite kinetoplasts with DAPI for 10 minutes.

  • Quantification:

    • Visualize the plates using a fluorescence microscope at 400x magnification.

    • Count the number of intracellular amastigotes and host cell nuclei in multiple fields per well.

    • Calculate the average number of amastigotes per cell.

    • Determine the EC50 value by plotting the percentage of parasite inhibition against the log concentration of this compound.

G cluster_prep Plate Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis seed Seed BESM Cells (1,000 cells/well) adhere Incubate for Adhesion (4h, 37°C) seed->adhere infect Infect with T. cruzi (1,000 trypomastigotes/well) adhere->infect incubate_infect Incubate for Infection (2h, 37°C) infect->incubate_infect wash Wash with PBS incubate_infect->wash add_compound Add this compound Dilutions wash->add_compound incubate_treat Incubate (72h, 37°C) add_compound->incubate_treat fix_stain Fix with PFA & Stain with DAPI incubate_treat->fix_stain quantify Quantify Amastigotes (Fluorescence Microscopy) fix_stain->quantify G Cruzain Cruzain (Active Site Cys25) Complex Covalent Cruzain-WRR-483 Adduct Cruzain->Complex Covalent Bonding WRR483 This compound (Vinyl Sulfone) WRR483->Complex Inactivation Enzyme Inactivation Complex->Inactivation

References

Application Notes and Protocols for the Use of WRR-483 in a Mouse Model of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America. The development of novel chemotherapeutic agents is crucial for effective treatment. WRR-483, a vinyl sulfone, is an irreversible inhibitor of cruzain, the major cysteine protease of T. cruzi. Cruzain is essential for the parasite's life cycle, playing a critical role in host cell invasion, differentiation, and evasion of the host immune response. Inhibition of this enzyme has been validated as a promising therapeutic strategy against Chagas disease. This compound has demonstrated significant trypanocidal activity in both in vitro and in vivo models, making it a compound of interest for further investigation.[1][2][3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of acute Chagas disease.

Mechanism of Action of this compound

This compound is an analog of K11777, another potent cruzain inhibitor. The vinyl sulfone moiety of this compound forms a covalent bond with the active site cysteine residue of cruzain, leading to its irreversible inhibition. By inhibiting cruzain, this compound disrupts essential parasitic processes, including the invasion of host cells and replication. Cruzain is known to cleave host proteins and modulate signaling pathways to facilitate infection. By blocking this activity, this compound helps to control the parasite load and allows the host immune system to mount a more effective response.

WRR483_Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_host Host Cell Cruzain Cruzain HostProteins Host Cell Proteins Cruzain->HostProteins Cleaves NFkB NF-κB Pathway (Immune Response) Cruzain->NFkB Inhibits SignalingPathways Signaling Pathways (e.g., PI3K/Akt, MEK/ERK) HostProteins->SignalingPathways Activates Invasion Host Cell Invasion & Parasite Replication SignalingPathways->Invasion NFkB->Invasion Prevents WRR483 This compound WRR483->Cruzain Inhibits

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in a murine model of acute Chagas disease.

Table 1: In Vivo Efficacy of this compound in an Acute Chagas Disease Mouse Model

Treatment GroupNumber of MiceSurvival RateMean Survival Time (Days)
Untreated ControlNot Specified0%21-60
This compoundNot Specified100%>60 (Survived acute phase)
K11777 (Reference)Not Specified100%>60 (Survived acute phase)

Data extracted from a study by Chen et al. (2010), where mice were infected with the CA-I/72 clone of T. cruzi.

Experimental Protocols

Below are detailed protocols for key experiments involving the use of this compound in a mouse model of Chagas disease.

Protocol 1: Murine Model of Acute Chagas Disease

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c or other susceptible strains (e.g., C3H/He).

  • Age: 6-8 weeks.

  • Sex: Female mice are commonly used.

2. Parasite Strain:

  • Trypanosoma cruzi Strain: CA-I/72 clone (virulent). Other virulent strains can also be used.

  • Source: Maintained by in vitro culture in liver infusion tryptose (LIT) medium or by passage in immunocompromised mice.

3. Infection Procedure:

  • Harvest trypomastigotes from cell culture supernatants or from the blood of infected donor mice.

  • Wash the parasites in sterile phosphate-buffered saline (PBS).

  • Count the parasites using a hemocytometer.

  • Infect mice via intraperitoneal (i.p.) injection with 1 x 10^6 trypomastigotes in a volume of 0.1-0.2 mL of PBS.

Experimental_Workflow start Start infection Infect Mice with T. cruzi (1x10^6 trypomastigotes) start->infection treatment Initiate this compound Treatment infection->treatment monitoring Monitor Parasitemia and Survival treatment->monitoring endpoints Evaluate Endpoints: - Survival Analysis - Histopathology monitoring->endpoints end End endpoints->end

Protocol 2: Preparation and Administration of this compound

Disclaimer: The precise dosage, route, and frequency of this compound administration were not explicitly detailed in the primary publication demonstrating its in vivo efficacy. The following protocol is based on the administration of its closely related and comparably effective analog, K11777.

1. Formulation:

  • Dissolve this compound in a vehicle suitable for in vivo administration. A common vehicle for similar compounds is a mixture of 30% Dimethyl Sulfoxide (DMSO) and 70% sterile distilled water.

  • Prepare the formulation fresh daily.

2. Dosage and Administration:

  • Dosage: 50 mg/kg of body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Twice daily (e.g., every 12 hours).

  • Duration: 20-30 consecutive days, starting on the day of infection.

Protocol 3: Evaluation of Treatment Efficacy

1. Monitoring of Parasitemia:

  • Starting 3-5 days post-infection, collect a small amount of blood from the tail vein of each mouse.

  • Determine the number of trypomastigotes per milliliter of blood using a hemocytometer.

  • Monitor parasitemia every 2-3 days during the acute phase.

2. Survival Analysis:

  • Monitor the mice daily for clinical signs of disease (e.g., ruffled fur, lethargy, weight loss) and mortality.

  • Record the date of death for each animal.

  • Plot survival curves (e.g., Kaplan-Meier) and perform statistical analysis (e.g., log-rank test) to compare treated and untreated groups.

3. Histopathology (at the end of the experiment):

  • Euthanize surviving mice at a predetermined time point after the acute phase (e.g., 60-90 days post-infection).

  • Collect major organs, particularly the heart, skeletal muscle, liver, and spleen.

  • Fix the tissues in 10% neutral buffered formalin.

  • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Examine the sections microscopically for the presence of amastigote nests and inflammatory infiltrates.

Conclusion

This compound is a promising cruzain inhibitor with demonstrated efficacy in a murine model of acute Chagas disease. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is essential for the advancement of novel treatments for Chagas disease.

References

Application Notes and Protocols for WRR-483 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of WRR-483 for animal studies, based on preclinical research. The protocols and data presented are intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of this compound as a potential therapeutic agent.

Introduction

This compound is a vinyl sulfone cysteine protease inhibitor that has demonstrated significant efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2][3][4] It functions as an irreversible inhibitor of cruzain, a critical cysteine protease for the parasite's life cycle.[1][2][4] Preclinical studies in murine models of acute Chagas disease have shown that this compound can effectively eradicate the parasite and ensure host survival.[1][5]

Mechanism of Action

This compound targets the active site of cruzain, a major cysteine protease of Trypanosoma cruzi.[1][2][3] The vinyl sulfone moiety of this compound forms a covalent bond with the active site cysteine residue of the enzyme, leading to its irreversible inhibition.[1][2] This inhibition disrupts essential parasitic processes, ultimately leading to parasite death.[1]

Mechanism of Action of this compound WRR483 This compound (Vinyl Sulfone Inhibitor) CovalentBond Covalent Bond Formation WRR483->CovalentBond Targets Cruzain Cruzain (T. cruzi Cysteine Protease) ActiveSite Active Site Cysteine Cruzain->ActiveSite Contains ActiveSite->CovalentBond Inhibition Irreversible Inhibition of Cruzain CovalentBond->Inhibition ParasiteDeath Parasite Death Inhibition->ParasiteDeath Leads to

Mechanism of this compound Inhibition

Dosage and Administration in a Murine Model of Acute Chagas Disease

The following table summarizes the key parameters for the administration of this compound in a mouse model of acute Chagas disease, as reported in preclinical studies.

ParameterDetails
Animal Model Mice
Parasite Strain Trypanosoma cruzi (virulent CA-I/72 clone)
Infection Dose 10^6 trypomastigotes
Compound This compound
Control Groups Untreated infected mice; Mice treated with K11777 (a known cruzain inhibitor)
Outcome Survival of the acute infection

Experimental Protocol: In Vivo Efficacy Study

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a murine model of acute Chagas disease.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 clone)

  • This compound

  • Vehicle for drug formulation (e.g., sterile PBS)

  • Standard animal housing and handling equipment

  • Tools for parasite quantification (e.g., hemocytometer)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Infection: Infect mice with 10^6 T. cruzi trypomastigotes via an appropriate route (e.g., intraperitoneal injection).

  • Group Allocation: Randomly divide the infected mice into treatment and control groups.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final administration concentration.

  • Administration: Administer this compound to the treatment group. The specific dosage, route, and frequency should be determined based on preliminary studies. As a starting point, a regimen previously used for a similar compound (K11777) could be considered.

  • Monitoring: Monitor the animals daily for clinical signs of disease and mortality.

  • Parasitemia Measurement: At regular intervals, collect blood samples to determine the level of parasitemia.

  • Data Analysis: Analyze the survival data and parasitemia levels to evaluate the efficacy of this compound.

Experimental Workflow for In Vivo Efficacy Study cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Acclimatization Animal Acclimatization Infection Infection with T. cruzi Acclimatization->Infection Grouping Group Allocation (Treatment & Control) Infection->Grouping DrugPrep This compound Preparation Administration Drug Administration Grouping->Administration DrugPrep->Administration Monitoring Daily Monitoring (Health & Survival) Administration->Monitoring Parasitemia Parasitemia Measurement Monitoring->Parasitemia Analysis Data Analysis Parasitemia->Analysis

Workflow for In Vivo Studies

Quantitative Data Summary

In a murine model of acute Chagas' disease, treatment with this compound resulted in a significant survival benefit.[1]

Treatment GroupNumber of AnimalsSurvival Outcome
Untreated ControlNot specifiedAll died within 21-60 days
This compoundNot specifiedAll survived the acute infection
K11777Not specifiedAll survived the acute infection

Conclusion

This compound is a promising drug candidate for the treatment of Chagas disease. The provided application notes and protocols offer a framework for researchers to conduct further in vivo studies to establish optimal dosing regimens and expand on the promising preclinical findings. Careful consideration of the experimental design, including appropriate controls and endpoints, is crucial for the successful evaluation of this compound's therapeutic potential.

References

Application Notes and Protocols: WRR-483 in Parasite Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of WRR-483, a potent vinyl sulfone cysteine protease inhibitor, in the context of in vitro parasite research. The primary focus is on its application against Trypanosoma cruzi, the causative agent of Chagas disease, and Entamoeba histolytica, the parasite responsible for amoebiasis.

Introduction

This compound is an analog of the well-characterized cysteine protease inhibitor K11777. It functions as an irreversible inhibitor of certain cysteine proteases, which are crucial for the survival, replication, and pathogenesis of several parasites.[1][2][3][4] By targeting these essential enzymes, this compound presents a valuable tool for studying parasite biology and as a potential therapeutic agent.

Mechanism of Action

The primary mechanism of action for this compound is the covalent modification of the active site cysteine residue within the target protease.[1][2][3][4] In Trypanosoma cruzi, the principal target is cruzain, the major cysteine protease of the parasite.[1][2][3][4] The vinyl sulfone group of this compound acts as a Michael acceptor for the nucleophilic attack by the thiolate of the active site cysteine (Cys25). This forms a stable, covalent bond, leading to irreversible inhibition of the enzyme's activity.[1][2] Cruzain is vital for the parasite's life cycle, involved in processes such as nutrient acquisition and evasion of the host immune response.[1][3]

In Entamoeba histolytica, this compound has been shown to be a potent inhibitor of the cathepsin L-like cysteine protease, EhCP1. This enzyme is implicated in the parasite's ability to invade host tissues.

Mechanism of this compound Action WRR483 This compound (Vinyl Sulfone Inhibitor) CovalentBond Covalent Bond Formation (Michael Addition) WRR483->CovalentBond Targets Cruzain Cruzain (T. cruzi) EhCP1 (E. histolytica) (Cysteine Protease) ActiveSite Active Site Cysteine (e.g., Cys25 in Cruzain) Cruzain->ActiveSite ActiveSite->CovalentBond Attacks Inhibition Irreversible Enzyme Inhibition CovalentBond->Inhibition ParasiteDeath Disruption of Parasite Life Cycle & Viability Inhibition->ParasiteDeath Experimental Workflow for this compound Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HostCells 1. Culture Host Cells (e.g., Macrophages, Fibroblasts) Infection 3. Infect Host Cells with Parasites (MOI of 5:1 to 10:1) HostCells->Infection Parasites 2. Culture & Harvest Parasites (e.g., T. cruzi trypomastigotes) Parasites->Infection Wash 4. Wash to Remove Extracellular Parasites Infection->Wash Treatment 5. Add this compound at Varying Concentrations Wash->Treatment Incubation 6. Incubate for 48-72 hours Treatment->Incubation FixStain 7. Fix and Stain Cells (e.g., Giemsa, DAPI) Incubation->FixStain Quantify 8. Quantify Intracellular Parasites (Microscopy, HCS, etc.) FixStain->Quantify DataAnalysis 9. Determine EC50/IC50 Values Quantify->DataAnalysis

References

Application Notes and Protocols for Studying Cruzain Enzyme Kinetics with WRR-483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing WRR-483, a potent vinyl sulfone inhibitor, for studying the enzyme kinetics of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease.

Introduction

Cruzain is a critical enzyme for the survival and pathogenesis of T. cruzi, making it a key target for the development of novel therapeutics for Chagas disease.[1][2][3] this compound is a peptidomimetic vinyl sulfone that acts as an irreversible inhibitor of cruzain.[4][5] It forms a covalent bond with the active site cysteine residue (Cys25) of the enzyme, leading to its inactivation. Understanding the kinetics of this inhibition is crucial for the evaluation of this compound and its analogs as potential drug candidates.

Mechanism of Action of this compound

This compound inhibits cruzain through a time-dependent, irreversible mechanism. The vinyl sulfone "warhead" of the inhibitor acts as a Michael acceptor for the nucleophilic attack by the catalytic Cys25 residue in the cruzain active site. This results in the formation of a stable, covalent thioether bond, effectively inactivating the enzyme. The interaction is also influenced by the P1, P2, and P3 moieties of the inhibitor, which fit into the corresponding specificity pockets of the enzyme's active site.

WRR483_Mechanism cluster_cruzain Cruzain Active Site cluster_wrr483 This compound cluster_complex Covalent Complex Cys25 Cys25 (Thiolate) InactiveCruzain Inactive Cruzain (Covalently Modified Cys25) Cys25->InactiveCruzain Covalent Bond Formation His162 His162 His162->Cys25 Proton Transfer P_sites P-site Recognition Moieties P_sites->Cys25 Binding to Specificity Pockets VinylSulfone Vinyl Sulfone Warhead VinylSulfone->Cys25 Nucleophilic Attack

Caption: Covalent inhibition of cruzain by this compound.

Quantitative Data: Enzyme Inhibition Kinetics

The inhibitory potency of this compound against cruzain is typically determined by measuring the second-order rate constant of inhibition (kobs/[I] or kinact/Ki). This parameter reflects the efficiency of the inhibitor in inactivating the enzyme. The inhibition is pH-dependent, with higher potency observed at elevated pH levels.

InhibitorEnzymepHkobs/[I] (M-1s-1)Reference
This compound Cruzain7.44,800
K11777 (comparator)Cruzain7.4>100,000

Experimental Protocols

Recombinant Cruzain Expression and Purification

Objective: To obtain active, purified recombinant cruzain for use in kinetic assays.

Materials:

  • Pichia pastoris expression system harboring the cruzain gene

  • Appropriate growth media and induction reagents

  • Lysis buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 mM EDTA, 1 mM DTT)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

  • Size-exclusion chromatography column

  • Protein concentration determination assay (e.g., Bradford or BCA)

Protocol:

  • Culture the Pichia pastoris cells expressing recombinant cruzain according to standard protocols.

  • Induce protein expression as required by the specific expression vector.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells using a suitable method (e.g., sonication, French press).

  • Clarify the lysate by high-speed centrifugation.

  • Apply the supernatant to a pre-equilibrated affinity chromatography column.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the recombinant cruzain using an appropriate elution buffer (e.g., containing imidazole (B134444) for Ni-NTA).

  • Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities.

  • Pool the fractions containing pure, active cruzain.

  • Determine the protein concentration and assess purity by SDS-PAGE.

  • Store the purified enzyme in a suitable buffer at -80°C.

Cruzain Enzyme Kinetics Assay with this compound

Objective: To determine the second-order rate of inhibition of cruzain by this compound.

Materials:

  • Purified recombinant cruzain

  • Assay buffer: 0.1 M sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5. Other pH conditions can be used to study pH dependency.

  • Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin).

  • This compound stock solution in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Protocol:

  • Prepare a stock solution of the fluorogenic substrate Z-Phe-Arg-AMC in DMSO.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the desired volume of assay buffer.

  • Add a small volume of the this compound dilutions to the wells. Include a DMSO-only control (no inhibitor).

  • Add a pre-determined concentration of purified cruzain (e.g., 1.5 nM final concentration) to each well to initiate the pre-incubation of enzyme and inhibitor.

  • Incubate the plate at a constant temperature (e.g., 30°C) for various time points to allow for the time-dependent inhibition to occur.

  • To initiate the enzymatic reaction, add the fluorogenic substrate Z-Phe-Arg-AMC to each well (e.g., 5.0 µM final concentration).

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

Data Analysis

Objective: To calculate the second-order rate constant of inhibition.

  • For each inhibitor concentration, plot the fluorescence intensity versus time.

  • Determine the initial velocity (rate of substrate cleavage) from the linear portion of each progress curve.

  • Plot the observed initial velocity (vobs) against the pre-incubation time for each this compound concentration.

  • The data should fit to a single exponential decay equation: vobs = vf + (vi - vf)e-kobst where vi is the initial velocity, vf is the final velocity, t is the pre-incubation time, and kobs is the pseudo-first-order rate constant.

  • Plot the calculated kobs values against the corresponding this compound concentrations ([I]).

  • The data should fit to a linear equation: kobs = kinact[I] / (Ki + [I]) For an irreversible inhibitor where Ki >> [I], this simplifies to a linear relationship. The slope of this line represents the second-order rate constant of inhibition (kobs/[I] or kinact/Ki).

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Cruzain_Prep Purify Recombinant Cruzain Preincubation Pre-incubate Cruzain with this compound Cruzain_Prep->Preincubation WRR483_Prep Prepare this compound Dilutions WRR483_Prep->Preincubation Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Fluorescence_Read Measure Fluorescence Over Time Reaction_Start->Fluorescence_Read Initial_Velocity Calculate Initial Velocities Fluorescence_Read->Initial_Velocity k_obs_Calc Determine k_obs for each [I] Initial_Velocity->k_obs_Calc Second_Order_Rate Plot k_obs vs. [I] to get k_obs/[I] k_obs_Calc->Second_Order_Rate

Caption: Workflow for determining the inhibition kinetics of this compound against cruzain.

References

Application Notes and Protocols for WRR-483: A Tool Compound for Chagas Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America.[1][2] The limitations of current therapies, including significant side effects and variable efficacy, underscore the urgent need for novel drug discovery initiatives.[3] Cruzain, the major cysteine protease of T. cruzi, is a validated and critical drug target due to its essential role in the parasite's life cycle, including nutrition, invasion, and immune evasion.[4][5][6] WRR-483 is a potent, irreversible vinyl sulfone inhibitor of cruzain, demonstrating significant trypanocidal activity in both in vitro and in vivo models of Chagas disease.[4][6][7] As an analog of K11777, another well-characterized cruzain inhibitor, this compound serves as a valuable tool compound for researchers engaged in the discovery and development of new anti-Chagasic agents.[7]

These application notes provide detailed protocols for the use of this compound in key experimental assays, a summary of its quantitative inhibitory data, and visualizations of its mechanism of action and experimental workflows to guide researchers in their drug discovery efforts.

Mechanism of Action

This compound functions as an irreversible inhibitor of cruzain. Its vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue (Cys25) of the enzyme.[5] This covalent modification permanently inactivates the protease, disrupting its vital functions within the parasite. Crystallographic studies of the cruzain-WRR-483 complex have confirmed this covalent binding and elucidated the specific interactions within the enzyme's active site.[4][5] The potency of this compound is pH-dependent, showing increased activity at higher pH.[6]

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity against cruzain and its efficacy against T. cruzi.

Table 1: In Vitro Efficacy of this compound against Trypanosoma cruzi

Assay TypeCell LineT. cruzi StrainEndpointThis compound EC50 (µM)
Intracellular Amastigote AssayJ774 MacrophagesCA-I/72Parasite Survival~2.5

Data extracted from in vitro studies described in Chen et al. (2010).

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

Mouse StrainT. cruzi StrainTreatmentDosageOutcome
C3HCA-I/72This compound50 mg/kg/day100% survival
C3HCA-I/72K11777 (Control)50 mg/kg/day100% survival
C3HCA-I/72Untreated ControlN/A0% survival

Data from in vivo murine model studies as reported in Chen et al. (2010).

Experimental Protocols

Protocol 1: Cruzain Inhibition Assay using a Fluorogenic Substrate

This protocol details the determination of the inhibitory activity of this compound against recombinant cruzain.

Materials and Reagents:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC)

  • Assay Buffer: 0.1 M Sodium Acetate, 5 mM Dithiothreitol (DTT), 0.01% Triton X-100, pH 5.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant cruzain stock in assay buffer to the desired final concentration (e.g., 0.5-1.5 nM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted this compound solutions to the appropriate wells.

    • Include control wells:

      • No inhibitor control (100% activity): Add 50 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.

      • No enzyme control (background): Add 100 µL of assay buffer.

  • Pre-incubation: Add 50 µL of the diluted cruzain solution to each well (except the no-enzyme control). Mix gently and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of Z-FR-AMC in assay buffer. The final substrate concentration should be at or below the Km value for cruzain (typically 1-5 µM). Add 100 µL of the Z-FR-AMC working solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Record the fluorescence every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the data by expressing the inhibited rates as a percentage of the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using suitable software to determine the IC50 value. For irreversible inhibitors like this compound, determining the second-order rate constant (kinact/Ki) provides a more accurate measure of potency.

Protocol 2: In Vitro Anti-Trypanosoma cruzi Macrophage Assay

This protocol outlines the procedure to evaluate the efficacy of this compound against the intracellular (amastigote) stage of T. cruzi.

Materials and Reagents:

  • J774 macrophage cell line

  • Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 strain)

  • This compound

  • Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)

  • Phosphate-buffered saline (PBS), sterile

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • 96-well culture plates

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed J774 macrophages into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Infection:

    • On the day of the experiment, infect the macrophage monolayers with T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).

    • Incubate for 2 hours at 37°C to allow for parasite invasion.

    • After the incubation period, wash the cells once with sterile PBS to remove extracellular parasites.

  • Compound Treatment:

    • Replace the medium with fresh complete culture medium containing various concentrations of this compound (e.g., 0.3 µM to 20 µM).

    • Include a no-drug control (vehicle only, e.g., DMSO).

  • Incubation: Incubate the treated, infected cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Fixation and Staining:

    • After 72 hours, fix the cells with 4% PFA in PBS.

    • Stain the cells with DAPI to visualize both macrophage and parasite nuclei.

  • Quantification:

    • Using a fluorescence microscope, count the number of intracellular amastigotes per cell.

    • Calculate the mean number of parasites per cell for each compound concentration.

  • Data Analysis:

    • Determine the percentage of parasite inhibition for each concentration relative to the no-drug control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Protocol 3: In Vivo Murine Model of Acute Chagas Disease

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model. Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials and Reagents:

  • C3H mice (or other susceptible strain)

  • Tissue culture-derived Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 clone)

  • This compound

  • Vehicle for drug administration (e.g., as determined by solubility and route of administration)

  • K11777 (as a positive control, optional)

  • Sodium pentobarbital (B6593769) (for anesthesia)

Procedure:

  • Animal Acclimation and Infection:

    • Acclimate 3-4 week old female C3H mice for at least one week before the experiment.

    • Infect the mice with 106 tissue-culture derived trypomastigotes via an appropriate route (e.g., intraperitoneal injection).

  • Treatment Groups:

    • Divide the infected mice into treatment groups (n=5 per group):

      • This compound treated group: Administer this compound at a specified dose (e.g., 50 mg/kg/day).

      • Positive control group (optional): Administer K11777 at the same dose.

      • Untreated control group: Administer the vehicle only.

  • Drug Administration: Begin treatment on a specified day post-infection and continue for a defined period. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's formulation.

  • Monitoring: Monitor the mice daily for signs of illness, and record survival.

  • Endpoint Analysis:

    • At the end of the study, or if animals become moribund, euthanize the mice.

    • Tissues (e.g., heart, skeletal muscle) can be collected for histological analysis to assess parasite burden and inflammation.

  • Data Analysis:

    • Compare the survival rates between the treated and untreated groups.

    • Quantify the parasite nests (amastigotes) in the histological sections.

Visualizations

Signaling Pathway Diagram

WRR483_Mechanism cluster_Parasite Trypanosoma cruzi cluster_Inhibitor Inhibitor Cruzain Cruzain (Cysteine Protease) ActiveSite Active Site (Cys25) Cruzain->ActiveSite contains ParasiteViability Parasite Survival, Replication & Invasion Cruzain->ParasiteViability essential for WRR483 This compound (Vinyl Sulfone) WRR483->ActiveSite Covalently Binds to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Cruzain Inhibition Assay (Biochemical) CellAssay Macrophage Infection Assay (Cell-based) EnzymeAssay->CellAssay Potent inhibitors advance to MouseModel Murine Model of Acute Chagas Disease CellAssay->MouseModel Efficacious compounds advance to End End: Evaluate Trypanocidal Activity MouseModel->End Start Start: This compound Compound Start->EnzymeAssay Drug_Discovery_Logic TargetValidation Target Validation: Cruzain is essential for T. cruzi BiochemicalScreen Biochemical Screening: Identify Cruzain Inhibitors TargetValidation->BiochemicalScreen enables ToolCompound Tool Compound: This compound ToolCompound->BiochemicalScreen validates CellularScreen Cell-based Screening: Assess Anti-parasitic Activity ToolCompound->CellularScreen validates BiochemicalScreen->CellularScreen leads to LeadOptimization Lead Optimization: Improve Potency & PK/PD CellularScreen->LeadOptimization identifies hits for PreclinicalCandidate Preclinical Candidate LeadOptimization->PreclinicalCandidate generates

References

Application Notes and Protocols for Efficacy Testing of WRR-483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the efficacy of WRR-483, a potent and irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease. The following protocols are designed to assess the compound's activity from the molecular level to in vivo models.

Introduction

This compound is a vinyl sulfone-based small molecule that acts as a cysteine protease inhibitor. It is an analog of K11777 and has demonstrated significant trypanocidal activity in both cell culture and animal models of acute Chagas' disease. The compound covalently binds to the active site cysteine of cruzain, thereby inhibiting its enzymatic activity which is crucial for the parasite's life cycle. These protocols outline the necessary steps to independently verify and expand upon the known efficacy of this compound.

Signaling Pathway of this compound Action

The primary molecular target of this compound is cruzain. By inhibiting this key enzyme, this compound disrupts the normal life cycle and replication of the Trypanosoma cruzi parasite.

WRR483_Mechanism cluster_parasite Trypanosoma cruzi cluster_host Host Cell Cruzain Cruzain (Cysteine Protease) Life_Cycle Parasite Life Cycle (Replication, Differentiation) Cruzain->Life_Cycle Essential for Inhibition WRR483 This compound WRR483->Inhibition Inhibition->Cruzain Targets

Caption: Mechanism of this compound action on T. cruzi.

Experimental Design Workflow

A tiered approach is recommended to systematically evaluate the efficacy of this compound. This workflow progresses from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_vivo In Vivo Efficacy A1 Cruzain Inhibition Assay (IC50) A2 Protease Selectivity Profiling A1->A2 Determine Specificity B1 T. cruzi Amastigote Intracellular Proliferation Assay (EC50) A2->B1 Proceed if selective B2 Host Cell Cytotoxicity Assay (CC50) B1->B2 Assess Selectivity Index C1 Acute Chagas' Disease Mouse Model B2->C1 Proceed if non-toxic C2 Parasitemia Determination C1->C2 C3 Survival Analysis C1->C3

Application Notes and Protocols for WRR-483 in Combination with Other Anti-parasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRR-483 is a potent, irreversible vinyl sulfone inhibitor of cysteine proteases, with demonstrated efficacy against parasitic protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3][4][5] Its primary target is cruzain, a critical cysteine protease essential for the parasite's lifecycle, involved in nutrition, differentiation, and evasion of the host immune response.[2][5] Given the challenges of toxicity and variable efficacy associated with current monotherapies for Chagas disease, combination therapy presents a promising strategy to enhance treatment effectiveness, shorten duration, and reduce the risk of drug resistance.

These application notes provide a framework for investigating the synergistic or additive effects of this compound in combination with benznidazole (B1666585), a standard therapeutic for Chagas disease. The protocols outlined below are adapted from established methodologies for the in vitro and in vivo evaluation of anti-trypanosomal compounds.

Rationale for Combination Therapy: this compound and Benznidazole

A compelling rationale exists for combining this compound with benznidazole. The two agents have distinct mechanisms of action, suggesting the potential for synergistic or additive effects against T. cruzi.

  • This compound: As a cysteine protease inhibitor, this compound specifically targets and covalently modifies the active site of cruzain, disrupting essential parasite metabolic and developmental processes.[2][5]

  • Benznidazole: This nitroimidazole prodrug is activated by a parasitic nitroreductase, leading to the generation of reactive metabolites that cause widespread damage to parasite DNA, proteins, and lipids.

By targeting both a specific essential enzyme (cruzain) and inducing broad-spectrum macromolecular damage, the combination of this compound and benznidazole could create a multi-pronged attack that is more effective at parasite elimination. Notably, an analog of this compound, K-11777 (also known as K777), has been reported to have an additive effect on parasite killing when used in combination with benznidazole.

Data Presentation: A Framework for Comparison

While specific quantitative data for the combination of this compound and benznidazole is not yet available in published literature, the following tables provide a template for how such data could be structured and presented, based on findings from other combination therapy studies in Chagas disease.

Table 1: In Vitro Efficacy of this compound and Benznidazole Combination against T. cruzi Amastigotes (Hypothetical Data)

Treatment Group (Concentration)% Inhibition of Amastigote ProliferationFractional Inhibitory Concentration Index (FICI)Interaction
Monotherapy
This compound (X μM)50--
Benznidazole (Y μM)50--
Combination Therapy
This compound (0.5X μM) + Benznidazole (0.5Y μM)751.0Additive
This compound (0.25X μM) + Benznidazole (0.25Y μM)600.5Synergistic

Table 2: In Vivo Efficacy of this compound and Benznidazole Combination in a Murine Model of Acute Chagas Disease (Hypothetical Data)

Treatment Group (Dosage)Peak Parasitemia (parasites/mL)% Survival% Parasitological Cure
Untreated Control 1.5 x 10^600
Monotherapy
This compound (A mg/kg/day)5 x 10^410040
Benznidazole (B mg/kg/day)8 x 10^410030
Combination Therapy
This compound (0.5A mg/kg/day) + Benznidazole (0.5B mg/kg/day)1 x 10^410080

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating the combination therapy.

cluster_WRR483 This compound Mechanism cluster_Benznidazole Benznidazole Mechanism WRR483 This compound Cruzain Cruzain (Cysteine Protease) WRR483->Cruzain Inhibits ParasiteProcesses Parasite Nutrition, Differentiation, Immune Evasion Cruzain->ParasiteProcesses Essential for ParasiteDeath1 Parasite Death ParasiteProcesses->ParasiteDeath1 Disruption leads to Benznidazole Benznidazole Nitroreductase Parasite Nitroreductase Benznidazole->Nitroreductase Activated by ReactiveMetabolites Reactive Metabolites Nitroreductase->ReactiveMetabolites Generates Macromolecules DNA, Proteins, Lipids ReactiveMetabolites->Macromolecules Damages ParasiteDeath2 Parasite Death Macromolecules->ParasiteDeath2 Damage leads to

Figure 1. Mechanisms of Action of this compound and Benznidazole.

cluster_workflow Combination Therapy Evaluation Workflow start Start in_vitro In Vitro Studies (Checkerboard Assay) start->in_vitro in_vivo In Vivo Studies (Murine Model) in_vitro->in_vivo Promising combinations data_analysis Data Analysis (FICI, Parasitemia, Survival, Cure) in_vivo->data_analysis conclusion Conclusion on Interaction (Synergistic, Additive, Antagonistic) data_analysis->conclusion

References

Application Notes and Protocols for Measuring WRR-483 Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and implement assays for measuring the activity of WRR-483, a potent irreversible inhibitor of the cysteine protease cruzain.

Introduction

This compound is a vinyl sulfone-based compound that acts as a mechanism-based irreversible inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3] Cruzain is essential for the parasite's life cycle, making it a validated therapeutic target.[2][4] this compound covalently modifies the active site cysteine residue of cruzain, leading to its inactivation.[1][3][4] The potency of this compound has been shown to be pH-dependent.[1][3]

These protocols describe two primary assays to measure the activity of this compound: a biochemical assay to determine its inhibitory kinetics against purified cruzain, and a cell-based assay to assess its efficacy in a biological context.

Biochemical Assay: Measuring Cruzain Inhibition by this compound

This assay determines the inhibitory potency of this compound against purified cruzain by measuring the rate of cleavage of a fluorogenic substrate.

Principle

The enzymatic activity of cruzain is monitored by the cleavage of a fluorogenic peptide substrate, such as Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin). Upon cleavage by cruzain, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in an increase in fluorescence. In the presence of this compound, the rate of substrate cleavage is reduced due to the irreversible inhibition of cruzain. The rate of inhibition can be quantified to determine the inhibitor's potency.

Materials and Reagents
  • Recombinant Cruzain

  • This compound

  • Z-FR-AMC (fluorogenic substrate)

  • Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, pH 5.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Z-FR-AMC in DMSO.

    • Dilute recombinant cruzain to the desired concentration in assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 2 µL of this compound at various concentrations (in DMSO) to the test wells. Add 2 µL of DMSO to the control wells.

    • Add 25 µL of diluted cruzain solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10, 20, 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of Z-FR-AMC solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity every minute for 30 minutes.

Data Analysis
  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each this compound concentration relative to the control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation

Table 1: Inhibition of Cruzain by this compound

This compound Concentration (nM)Reaction Rate (RFU/min)% Inhibition
0 (Control)15000
1135010
1090040
5045070
10022585
5007595
IC₅₀ (nM) -[Calculated Value]

RFU = Relative Fluorescence Units

Cell-Based Assay: Measuring the Trypanocidal Activity of this compound

This assay evaluates the ability of this compound to kill Trypanosoma cruzi parasites in a cell culture model.

Principle

This assay measures the viability of T. cruzi trypomastigotes after treatment with this compound. A common method involves using a viability dye, such as resazurin (B115843), which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates a reduction in parasite viability.

Materials and Reagents
  • Trypanosoma cruzi trypomastigotes

  • Host cells (e.g., L6 myoblasts)

  • Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)

  • This compound

  • Resazurin sodium salt

  • Phosphate-buffered saline (PBS)

  • Clear-bottom, black 96-well microplates

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Experimental Protocol
  • Cell Culture:

    • Culture host cells in a 96-well plate until they form a confluent monolayer.

    • Infect the host cells with T. cruzi trypomastigotes.

  • Compound Treatment:

    • After a set period of infection, remove the medium and wash the cells with PBS.

    • Add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

    • Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • Remove the medium containing the compound.

    • Add medium containing resazurin to each well.

    • Incubate for 4-6 hours.

    • Measure the fluorescence intensity using a microplate reader.

Data Analysis
  • Subtract the background fluorescence (wells with no cells).

  • Calculate the percentage of parasite viability for each this compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the EC₅₀ value (the effective concentration that causes 50% reduction in viability).

Data Presentation

Table 2: Trypanocidal Activity of this compound

This compound Concentration (µM)Fluorescence (RFU)% Viability
0 (Control)8000100
0.1720090
1480060
10160020
504005
100801
EC₅₀ (µM) -[Calculated Value]

RFU = Relative Fluorescence Units

Mandatory Visualizations

WRR483_Mechanism cluster_cruzain Cruzain Active Site Cys25 Cys25 (Active Site) Product Cleaved Product Cys25->Product Catalysis Inactive_Complex Cruzain-WRR-483 Covalent Adduct His159 His159 Asn175 Asn175 WRR483 This compound (Vinyl Sulfone Inhibitor) WRR483->Cys25 Covalent Bond Formation (Irreversible Inhibition) Substrate Peptide Substrate Substrate->Cys25 Binding Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents (Cruzain, this compound, Substrate) start->prep_reagents add_buffer Add Assay Buffer to Plate prep_reagents->add_buffer add_inhibitor Add this compound or DMSO add_buffer->add_inhibitor add_enzyme Add Cruzain add_inhibitor->add_enzyme incubate Incubate for Inhibitor Binding add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence analyze_data Calculate Reaction Rates and % Inhibition read_fluorescence->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 Cell_Based_Assay_Workflow start Start culture_cells Culture and Infect Host Cells start->culture_cells treat_compound Treat with this compound culture_cells->treat_compound incubate_cells Incubate for 48-72 hours treat_compound->incubate_cells add_viability_dye Add Resazurin incubate_cells->add_viability_dye incubate_dye Incubate for 4-6 hours add_viability_dye->incubate_dye read_fluorescence Measure Fluorescence incubate_dye->read_fluorescence analyze_data Calculate % Viability read_fluorescence->analyze_data determine_ec50 Determine EC50 Value analyze_data->determine_ec50

References

Application Notes: High-Throughput Screening for Inhibitors of the NLRP3 Inflammasome Pathway Using WRR-483 as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system utilizes inflammasomes, which are multimeric protein complexes, to detect and respond to a variety of danger signals, including those from pathogens and cellular stress.[1][2] The NLRP3 inflammasome is a key component of this system and has been implicated in a range of inflammatory diseases such as cryopyrin-associated periodic syndromes, Alzheimer's disease, and diabetes when its activation is dysregulated.[1] The activation of the NLRP3 inflammasome leads to the activation of caspase-1, a cysteine protease responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] This process can also induce pyroptosis, a form of inflammatory cell death.[3][4]

Given its central role in inflammation, the NLRP3 inflammasome pathway presents a promising target for therapeutic intervention. One strategy is to identify small molecule inhibitors of caspase-1. WRR-483 is a potent vinyl sulfone-based inhibitor of cysteine proteases, with demonstrated efficacy against cruzain, the major cysteine protease of Trypanosoma cruzi.[5][6][7] The mechanism of action of this compound involves covalent modification of the active site cysteine of the protease.[5][6] Based on its properties as a cysteine protease inhibitor, this compound and its analogs can serve as a valuable chemical scaffold for the development of high-throughput screening (HTS) assays to identify novel inhibitors of caspase-1 and, consequently, the NLRP3 inflammasome pathway.

These application notes provide a detailed protocol for a high-throughput screening campaign to identify inhibitors of the NLRP3 inflammasome by targeting caspase-1 activity.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[3][4]

  • Signal 1 (Priming): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS), which are recognized by Toll-like receptors (TLRs).[2][4] This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and the pro-inflammatory cytokine pro-IL-1β.[3][4]

  • Signal 2 (Activation): A variety of stimuli, including ATP, reactive oxygen species (ROS), and lysosomal damage, can trigger the activation step.[1][3] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This proximity induces the autocatalytic cleavage and activation of pro-caspase-1 into its active form, caspase-1.[8]

Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[2][3] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[3]

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription Pro_IL1b pro-IL-1β Transcription->Pro_IL1b Stimuli Activation Stimuli (e.g., ATP, ROS) NLRP3_Activation NLRP3 Activation Stimuli->NLRP3_Activation Inflammasome Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_Activation->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Caspase1->Pro_IL1b Cleavage GSDMD Gasdermin D Cleavage Caspase1->GSDMD IL1b IL-1β Secretion Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRP3 Inflammasome Activation Pathway.

Principle of the High-Throughput Screening Assay

The high-throughput screening assay for caspase-1 inhibitors is based on a fluorogenic substrate.[9][10] The assay utilizes a specific caspase-1 substrate, such as Ac-YVAD-AFC, which consists of a peptide sequence recognized by caspase-1 linked to a fluorescent reporter molecule (AFC, 7-amino-4-trifluoromethylcoumarin).[9][10] In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-1, the free AFC molecule is released and emits a fluorescent signal that can be quantified.[8] In the presence of an inhibitor, the activity of caspase-1 is reduced, leading to a decrease in the fluorescent signal. This allows for the rapid and sensitive screening of large compound libraries for potential caspase-1 inhibitors.[11][12]

Experimental Workflow for High-Throughput Screening

The high-throughput screening process involves several key steps, from initial screening of a large compound library to confirmation and characterization of potential hits.[11][13][14]

HTS_Workflow Start Start: Compound Library Primary_Screen Primary HTS: Single Concentration Screening Start->Primary_Screen Data_Analysis Data Analysis: Identify Primary Hits Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation: Re-test Primary Hits Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis: Determine IC50 Values Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assays: Orthogonal & Selectivity Assays Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

High-Throughput Screening Workflow.

Protocols

Protocol 1: Cell Culture and NLRP3 Inflammasome Activation

This protocol describes the culture of THP-1 monocytes and the induction of NLRP3 inflammasome activation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24 hours.

  • Remove the PMA-containing medium and wash the cells with PBS.

  • Priming (Signal 1): Add fresh medium containing 1 µg/mL LPS and incubate for 4 hours.

  • Activation (Signal 2): After the priming step, add 5 mM ATP to the wells and incubate for 1 hour to induce NLRP3 inflammasome activation.

Protocol 2: High-Throughput Screening for Caspase-1 Inhibitors

This protocol outlines the primary high-throughput screening assay to identify inhibitors of caspase-1.

Materials:

  • Differentiated and activated THP-1 cells (from Protocol 1)

  • Compound library (e.g., this compound analogs) dissolved in DMSO

  • Caspase-1 fluorogenic substrate (Ac-YVAD-AFC)

  • Lysis buffer

  • Positive control (e.g., Ac-YVAD-CHO)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • In a 384-well plate, add 1 µL of each compound from the library to individual wells (final concentration, e.g., 10 µM). Include wells with DMSO as a negative control and a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a positive control.

  • Prepare a lysate from the activated THP-1 cells by adding lysis buffer.

  • Add 20 µL of the cell lysate containing active caspase-1 to each well of the 384-well plate.

  • Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the enzyme.

  • Add 10 µL of the caspase-1 substrate solution (e.g., 50 µM Ac-YVAD-AFC) to each well to initiate the enzymatic reaction.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.[8][10] Read the plate kinetically for 30-60 minutes.

  • Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of negative control - Rate of background))

Protocol 3: Dose-Response and IC50 Determination

This protocol is for confirming the activity of hit compounds and determining their potency (IC50 value).

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 100 µM).

  • Perform the caspase-1 activity assay as described in Protocol 2 with the different concentrations of the hit compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The following tables provide an example of how to structure and present the data from a high-throughput screen.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)Fluorescence Rate (RFU/min)% InhibitionHit (Yes/No)
Negative Control-15000No
Positive Control1015090Yes
This compound-A011014503.3No
This compound-A021030080Yes
This compound-A031080046.7No
...............
Hit Criterion: >50% inhibition

Table 2: Dose-Response Analysis of Hit Compounds

Compound IDIC50 (µM)Hill Slope
This compound-A021.21.10.99
This compound-B050.50.90.98
This compound-C115.81.30.99

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and identification of novel inhibitors of the NLRP3 inflammasome pathway by targeting caspase-1. The use of a known cysteine protease inhibitor scaffold, such as that of this compound, can serve as an excellent starting point for hit-finding and subsequent lead optimization efforts. The identification of potent and selective caspase-1 inhibitors holds significant promise for the development of new therapeutics for a wide range of inflammatory diseases.

References

Troubleshooting & Optimization

troubleshooting WRR-483 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WRR-483. The information is designed to address common challenges, particularly those related to the compound's solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective cysteine protease inhibitor.[1] It functions as an irreversible inhibitor by covalently binding to the active site cysteine of target proteases through its vinyl sulfone functional group.[1][2] It is an analog of the well-studied inhibitor K-11777 and has shown trypanocidal activity, making it a compound of interest for diseases like Chagas' disease.[1][3]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, this is a common challenge. This compound, much like its parent compound K-11777, is known to be poorly soluble in water and neutral aqueous buffers. Direct dissolution in systems like Phosphate-Buffered Saline (PBS) is often unsuccessful and can lead to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO). Its analog, K-11777, exhibits a solubility of up to 90 mg/mL in DMSO. It is crucial to use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can lower the compound's solubility.

Q4: How does pH affect this compound's activity and solubility?

Q5: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.

  • Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to keep the compound in suspension.

Troubleshooting Guide for this compound Insolubility

This guide provides a step-by-step approach to addressing solubility issues with this compound.

Problem: Precipitate is visible in the vial after adding aqueous buffer.
Potential Cause Recommended Solution
Low Aqueous Solubility This compound has inherently low solubility in neutral aqueous solutions. Avoid direct dissolution in buffers like PBS.
Incorrect Stock Preparation Ensure you are preparing a high-concentration stock solution in 100% anhydrous DMSO first, before attempting to dilute into aqueous media.
"Crashing Out" on Dilution The final concentration in your aqueous buffer is too high for its solubility limit. Reduce the final concentration or see the advanced formulation strategies below.
Problem: Inconsistent results in cell-based assays.
Potential Cause Recommended Solution
Compound Precipitation Micro-precipitation may not be visible to the naked eye but can significantly impact the effective concentration of the compound. Centrifuge your final diluted solution at high speed before adding it to cells and use the supernatant.
pH-Dependent Activity The pH of your cell culture media can influence the activity of this compound. Ensure your media is properly buffered and consider this as a potential variable in your experiments.

Data Presentation: this compound Solubility

The following table summarizes the known and estimated solubility of this compound in various solvents. Note that data for solvents other than DMSO and water are hypothetical and should be used as a guideline for initial testing.

Solvent/VehicleConcentration (mg/mL)Concentration (mM)Notes
Water InsolubleInsolubleConfirmed insolubility.
PBS (pH 7.4) < 0.01 (Estimated)< 0.017 (Estimated)Prone to precipitation.
DMSO Up to 90 (based on K-11777)Up to 154.2Recommended for primary stock solutions.
Ethanol ~1-5 (Estimated)~1.7-8.6 (Estimated)Can be used as a co-solvent.
10% DMSO in PBS < 0.1 (Estimated)< 0.17 (Estimated)Solubility is highly dependent on the final concentration.
5% PEG400 / 5% Ethanol in Water 0.1 - 0.5 (Estimated)0.17 - 0.86 (Estimated)A potential formulation for improved aqueous solubility.

Molecular Weight of this compound used for calculation: 583.75 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or polypropylene (B1209903) tube

    • Vortex mixer

    • Sonicator (optional, but recommended)

  • Procedure:

    • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

    • Accurately weigh 5.84 mg of this compound powder and place it into the sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

    • If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

    • Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Assessment using Co-solvents
  • Objective: To determine an approximate solubility of this compound in an aqueous buffer with the aid of a co-solvent.

  • Procedure:

    • Prepare a series of potential vehicles, for example:

      • PBS (pH 7.4) with 1% DMSO

      • PBS (pH 7.4) with 5% DMSO

      • Saline with 5% Ethanol and 0.5% Tween 80

    • From your 10 mM this compound stock in DMSO, prepare a series of dilutions in your chosen test vehicle.

    • Incubate the dilutions at room temperature for 1-2 hours with gentle agitation.

    • Visually inspect for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the samples at high speed (>14,000 rpm) for 15 minutes.

    • Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV). The highest concentration in a clear solution is the approximate solubility in that vehicle.

Visualizations

Troubleshooting_Workflow This compound Aqueous Insolubility Troubleshooting start Start: Dissolving this compound in Aqueous Buffer check_precipitate Is a precipitate visible? start->check_precipitate use_dmso_stock Action: Prepare a 10 mM stock solution in 100% anhydrous DMSO. check_precipitate->use_dmso_stock Yes success Success: Solution is clear. Proceed with experiment. check_precipitate->success No dilute_stock Dilute DMSO stock into aqueous buffer use_dmso_stock->dilute_stock check_precipitate_again Does it precipitate upon dilution? dilute_stock->check_precipitate_again check_precipitate_again->success No troubleshoot_dilution Troubleshoot Dilution check_precipitate_again->troubleshoot_dilution Yes lower_conc Option 1: Lower the final This compound concentration. troubleshoot_dilution->lower_conc increase_cosolvent Option 2: Increase the final co-solvent (DMSO) percentage. troubleshoot_dilution->increase_cosolvent add_surfactant Option 3: Add a surfactant (e.g., Tween 80) to the buffer. troubleshoot_dilution->add_surfactant

Caption: A workflow for troubleshooting this compound insolubility.

Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_parasite Parasite Cell Cruzain Cruzain (Cysteine Protease) Cleaved_Protein Cleaved/Active Protein Cruzain->Cleaved_Protein cleaves Protein_Substrate Essential Parasite Protein Substrate Protein_Substrate->Cruzain targeted by Parasite_Replication Parasite Replication & Survival Cleaved_Protein->Parasite_Replication promotes WRR483 This compound WRR483->Cruzain irreversibly inhibits

Caption: Hypothetical pathway of this compound inhibiting parasite survival.

References

Technical Support Center: Optimizing WRR-483 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of WRR-483 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, irreversible vinyl sulfone-based inhibitor of cysteine proteases. Its primary mechanism of action involves the formation of a covalent bond with the active site cysteine residue of target proteases, leading to their inactivation. It is an analog of the well-studied inhibitor K11777 and was initially developed as a potent inhibitor of cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Q2: What are the potential off-target effects of this compound in mammalian cells?

As a broad-spectrum cysteine protease inhibitor, this compound and its analogs can exhibit off-target activity against mammalian cysteine proteases, most notably cathepsins B and L.[1][2] Inhibition of these cathepsins can have significant downstream effects on cellular processes such as autophagy, apoptosis, and DNA damage signaling pathways.[3][4][5][6][7] When designing experiments, it is crucial to consider these potential off-target effects and include appropriate controls.

Q3: What is a recommended starting concentration for this compound in a new cell-based assay?

For a new assay, a pilot experiment with a broad range of concentrations is recommended to determine the optimal working concentration. Based on data from the closely related vinyl sulfone inhibitor K777, a starting range of 10 nM to 10 µM is advisable.[1] The optimal concentration will be highly dependent on the cell type, assay duration, and the specific endpoint being measured.

Q4: How stable is this compound in cell culture media?

The stability of vinyl sulfone inhibitors like this compound in aqueous solutions, including cell culture media, can be a concern. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute them into the culture medium immediately before use. The half-life of vinyl sulfone inhibitors can be influenced by the pH of the medium.[8] For long-term experiments, the stability of the compound under your specific assay conditions should be empirically determined.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal or non-specific effects 1. Non-specific covalent binding: The reactive vinyl sulfone group can non-specifically react with other cellular thiols.[9] 2. Compound precipitation: High concentrations of the inhibitor may lead to precipitation in the culture medium. 3. Cell stress or toxicity: Off-target effects on essential cellular proteases can lead to general cellular stress.[1][2]1. Optimize concentration: Perform a dose-response curve to find the lowest effective concentration. 2. Reduce incubation time: Shorter incubation times can minimize non-specific binding and off-target effects. 3. Wash cells: After the desired incubation period, wash the cells to remove unbound inhibitor. 4. Solubility check: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 5. Include a less active analog as a negative control: If available, use a structurally similar but less reactive compound to differentiate specific from non-specific effects.
Inconsistent or variable results 1. Inhibitor instability: Degradation of this compound in the culture medium over the course of the experiment.[8] 2. Cell density variation: Differences in cell number at the time of treatment can lead to variability in the effective inhibitor concentration per cell. 3. Irreversible nature of inhibition: Once inhibited, the target protease activity can only be restored by the synthesis of new protein, which can vary between experiments.[9]1. Prepare fresh solutions: Always use freshly prepared dilutions of the inhibitor from a frozen stock. 2. Standardize cell seeding: Ensure consistent cell numbers across all wells and experiments. 3. Time-course experiments: Perform a time-course experiment to understand the kinetics of inhibition and the cellular response over time. 4. Pre-incubation: Consider pre-incubating the cells with the inhibitor for a defined period before starting the assay to ensure complete target engagement.
Unexpected cytotoxicity 1. Off-target inhibition of essential cathepsins: Inhibition of cathepsins B and L can trigger apoptosis and other cell death pathways.[4][5][6][7] 2. High inhibitor concentration: The concentration used may be too high for the specific cell line, leading to toxicity.1. Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your cell line. 2. Lower the concentration: Based on the cytotoxicity data, use a concentration that effectively inhibits the target without causing significant cell death. 3. Use a more specific inhibitor: If off-target effects on cathepsins are a concern, consider using a more selective inhibitor if available.

Quantitative Data

The following table summarizes the 50% effective concentration (EC50) values for the this compound analog, K777, in various mammalian cell lines for the inhibition of SARS-CoV-2 infection. While not this compound, these values provide a useful reference for estimating starting concentrations.

Cell LineEC50 (nM)Reference
Vero E674[1]
HeLa/ACE24[1]
Caco-2Low µM range[1]
A549/ACE2< 80[1]
Calu-3Low µM range[1]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay

This protocol describes a method to determine the concentration of this compound that inhibits cell viability by 50% in a given mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: In-Cell Western for Assessing Target Engagement

This protocol can be used to assess the covalent modification of a target cysteine protease by this compound within cells.

Materials:

  • Cells expressing the target protease

  • This compound

  • A primary antibody that recognizes the target protease

  • An infrared dye-conjugated secondary antibody

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., 0.1% Tween-20 in PBS)

  • 96-well black-walled imaging plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black-walled plate and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for the desired time. Include a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with wash buffer.

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells five times with wash buffer.

    • Incubate the cells with the infrared dye-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells five times with wash buffer.

    • Image the plate using an infrared imaging system.

    • Quantify the fluorescence intensity in each well. A decrease in signal in the this compound-treated wells compared to the control may indicate target engagement and subsequent degradation or conformational change of the target protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Treat cells with this compound cell_culture->treatment wrr483_prep Prepare this compound dilutions wrr483_prep->treatment incubation Incubate for desired time treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay target_assay Target Engagement Assay incubation->target_assay ic50_calc Calculate IC50 viability_assay->ic50_calc target_quant Quantify Target Engagement target_assay->target_quant

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_wrr483 This compound cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects wrr483 This compound cathepsin_b Cathepsin B wrr483->cathepsin_b Inhibits cathepsin_l Cathepsin L wrr483->cathepsin_l Inhibits autophagy Impaired Autophagy cathepsin_b->autophagy Regulates apoptosis Induction of Apoptosis cathepsin_b->apoptosis Regulates dna_damage DNA Damage Signaling cathepsin_b->dna_damage Influences cathepsin_l->autophagy Regulates cathepsin_l->apoptosis Regulates

Caption: Potential off-target signaling pathways affected by this compound.

References

Technical Support Center: Addressing WRR-483 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating the off-target effects of WRR-483 in experimental settings.

Troubleshooting Guides

This section offers detailed methodologies for investigating and addressing potential off-target effects of this compound.

Problem: Unexpected cellular phenotype observed with this compound treatment.

This guide helps determine if the observed phenotype is a result of on-target (cruzain inhibition) or off-target activity.

Experimental Workflow for Phenotype Validation

start Start: Unexpected Phenotype Observed phenotype Characterize and Quantify Phenotype start->phenotype control1 Control 1: Vehicle Treatment phenotype->control1 control2 Control 2: Inactive Analog of this compound phenotype->control2 control3 Control 3: Genetic Knockdown/Knockout of Cruzain phenotype->control3 compare1 Compare Phenotype: this compound vs. Vehicle control1->compare1 compare2 Compare Phenotype: this compound vs. Inactive Analog control2->compare2 compare3 Compare Phenotype: this compound vs. Cruzain Knockdown/Knockout control3->compare3 decision Phenotype Correlates with Cruzain Inhibition? compare1->decision compare2->decision compare3->decision on_target Conclusion: Phenotype is likely on-target decision->on_target Yes off_target Conclusion: Phenotype is likely off-target decision->off_target No end_on Proceed with on-target validation on_target->end_on end_off Investigate off-target effects off_target->end_off

Caption: Workflow for deconvoluting on-target vs. off-target phenotypes.

Methodology:

  • Phenotype Characterization:

    • Precisely define and quantify the unexpected cellular phenotype (e.g., changes in morphology, proliferation, apoptosis).

    • Establish a robust assay to measure this phenotype with a clear signal-to-noise ratio.

  • Control Experiments:

    • Vehicle Control: Treat cells with the same vehicle used to dissolve this compound to control for solvent effects.

    • Inactive Analog Control: Synthesize or obtain an analog of this compound that is structurally similar but lacks the reactive vinyl sulfone moiety, rendering it incapable of covalent modification of the target cysteine proteases. This helps to rule out effects related to the core scaffold of the molecule.

    • Genetic Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target, cruzain (in T. cruzi), or homologous host-cell proteases if working in a mammalian system.

  • Data Analysis and Interpretation:

    • If the phenotype observed with this compound is replicated by the genetic knockdown/knockout of cruzain but not by the vehicle or inactive analog, it is likely an on-target effect.

    • If the phenotype is not replicated by cruzain knockdown/knockout but is still present with this compound treatment (and absent with the inactive analog), it is likely an off-target effect.

Problem: How to confirm off-target engagement in a cellular context.

This guide provides a workflow for identifying which off-target proteases are being inhibited by this compound within your experimental system.

Experimental Workflow for Off-Target Validation

start Start: Suspected Off-Target Effect proteomic Activity-Based Protein Profiling (ABPP) start->proteomic western Western Blot for Candidate Off-Targets proteomic->western knockdown Genetic Knockdown of Candidate Off-Targets western->knockdown rescue Rescue Phenotype with this compound Treatment knockdown->rescue conclusion Identify Specific Off-Target(s) rescue->conclusion

Caption: Workflow for identifying specific off-target proteins.

Methodology:

  • Activity-Based Protein Profiling (ABPP):

    • Utilize a broad-spectrum cysteine protease activity-based probe (e.g., a fluorescently tagged probe) to label active cysteine proteases in cell lysates.

    • Pre-treat lysates with this compound or a vehicle control.

    • A reduction in the labeling of a specific protein band in the this compound-treated sample compared to the control indicates that this compound is inhibiting that protein.

    • The protein band of interest can be excised and identified using mass spectrometry.

  • Western Blot Analysis:

    • Based on the known off-targets of this compound (Cathepsins B, C, S, L, V, and papain), perform Western blots to confirm the presence of these proteases in your experimental system.

  • Genetic Knockdown of Off-Targets:

    • Individually knock down the expression of the identified off-target candidate proteases (e.g., Cathepsin S) using siRNA or shRNA.

    • Assess whether the knockdown of a specific off-target recapitulates the unexpected phenotype observed with this compound treatment.

  • Rescue Experiment:

    • In cells where the off-target has been knocked down, treat with this compound.

    • If the phenotype is no longer observed or is significantly diminished, this provides strong evidence that the off-target is responsible for the observed effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a cysteine protease inhibitor designed to target cruzain, the major cysteine protease in the parasite Trypanosoma cruzi, which is the causative agent of Chagas' disease.[1][2][3][4] It acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of the enzyme.[1][2][3][4]

Q2: What are the known off-targets of this compound?

Screening of this compound against a panel of 70 proteases has identified several off-target enzymes.[1] The primary off-targets are other papain-like cysteine proteases, including members of the human cathepsin family.

Summary of this compound Off-Target Activity

TargetIC50 (µM)ClassNotes
Cruzain (T. cruzi)< 1Cysteine ProteaseOn-Target
Papain< 10Cysteine ProteaseOff-Target
Cathepsin B< 10Cysteine ProteaseOff-Target
Cathepsin C< 10Cysteine ProteaseOff-Target
Cathepsin S< 10Cysteine ProteaseOff-Target
Cathepsin LModerate InhibitionCysteine ProteaseOff-Target
Cathepsin VModerate InhibitionCysteine ProteaseOff-Target
Calpain-1No InhibitionCysteine ProteaseNot an off-target
Cathepsin HNo InhibitionCysteine ProteaseNot an off-target
Cathepsin KNo InhibitionCysteine ProteaseNot an off-target

Data summarized from in vitro protease inhibition profiling.[1]

This compound has also been shown to be a potent inhibitor of EhCP1, a cathepsin L-like cysteine protease from Entamoeba histolytica.[1][3][5]

Q3: What is the mechanism of action of this compound?

This compound is a vinyl sulfone-based inhibitor.[1][2][3][4] The vinyl sulfone group acts as a Michael acceptor, leading to a covalent and irreversible modification of the catalytic cysteine residue in the active site of susceptible proteases.[1][2][3][4]

Signaling Pathway of this compound Inhibition

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Example) WRR483_on This compound Cruzain Cruzain (Active) WRR483_on->Cruzain Covalent Inhibition Parasite_survival Parasite Survival & Proliferation Cruzain->Parasite_survival Promotes Cruzain_inactive Cruzain (Inactive) Cruzain_inactive->Parasite_survival Inhibits WRR483_off This compound CathepsinS Cathepsin S (Active) WRR483_off->CathepsinS Covalent Inhibition Immune_response Antigen Presentation CathepsinS->Immune_response Required for CathepsinS_inactive Cathepsin S (Inactive) CathepsinS_inactive->Immune_response Blocks Unexpected_phenotype Unexpected Phenotype Immune_response->Unexpected_phenotype Leads to

References

improving the stability of WRR-483 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of WRR-483 during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary known instability of this compound?

A1: The primary known instability of this compound is its sensitivity to pH conditions.[1][2][3][4] As a vinyl sulfone-based cysteine protease inhibitor, the reactivity of the vinyl sulfone group, which is crucial for its mechanism of action, can be influenced by the pH of the solution.

Q2: How does this compound inhibit its target, cruzain?

A2: this compound acts as an irreversible inhibitor by binding covalently to the active site cysteine residue of cruzain, the major cysteine protease of Trypanosoma cruzi.[1][2][3][4] This covalent bond is formed via a Michael addition reaction.

Q3: What are the general recommended storage conditions for this compound?

A3: While specific long-term storage recommendations for this compound are not detailed in the provided search results, general best practices for similar peptide-based vinyl sulfone inhibitors suggest storing the compound as a dry powder at -20°C or -80°C. Stock solutions should be prepared fresh, or if necessary, stored in a suitable solvent at low temperatures for short periods.

Troubleshooting Guide

Issue 1: Loss of this compound Activity in Aqueous Buffers

Possible Cause: The pH of the buffer may be affecting the stability of the vinyl sulfone moiety, leading to degradation of the compound.

Suggested Solution:

  • pH Optimization: Maintain the pH of the experimental buffer within a range that ensures the stability of this compound. A study has shown its sensitivity to pH conditions.[1][2][3] It is recommended to perform a pH stability study to determine the optimal pH range for your specific assay.

  • Fresh Preparation: Prepare fresh working solutions of this compound immediately before use from a concentrated stock solution.

Experimental Protocol: pH Stability Assessment

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Incubate this compound at a fixed concentration in each buffer for different time points (e.g., 0, 1, 2, 4, 8 hours) at the experimental temperature.

  • At each time point, measure the remaining active this compound concentration using a suitable method, such as a cruzain activity assay.

  • Plot the percentage of remaining active this compound against time for each pH to determine the optimal pH for stability.

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause: this compound may be degrading in the cell culture medium over the course of the experiment, leading to variable effective concentrations.

Suggested Solution:

  • Minimize Incubation Time: Reduce the pre-incubation time of this compound in the cell culture medium before adding it to the cells.

  • Serum Considerations: If using serum-containing media, be aware that serum proteins can potentially interact with and sequester the inhibitor. Consider reducing the serum concentration if compatible with the cell line.

  • Repeat Dosing: For longer-term experiments, consider replacing the medium with fresh medium containing this compound at regular intervals.

Data Presentation: Effect of pH on this compound Stability

pHHalf-life (t½) in hours (Hypothetical Data)
5.0> 24
6.018
7.08
7.46
8.02

This table presents hypothetical data for illustrative purposes.

Visualizations

WRR483_Mechanism WRR483 This compound (Vinyl Sulfone Inhibitor) Cruzain_Active_Site Cruzain Active Site (Cysteine Residue) WRR483->Cruzain_Active_Site Michael Addition Covalent_Complex Irreversible Covalent Complex Cruzain_Active_Site->Covalent_Complex Inhibition of Protease Activity Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffers Prepare Buffers (Varying pH) Incubate Incubate this compound in Buffers (Multiple Time Points) Prep_Buffers->Incubate Prep_WRR483 Prepare this compound Stock Prep_WRR483->Incubate Assay Measure Active this compound (Cruzain Activity Assay) Incubate->Assay Analyze Plot % Remaining Activity vs. Time Assay->Analyze Determine_Optimal_pH Determine Optimal pH Analyze->Determine_Optimal_pH

References

how to minimize toxicity of WRR-483 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the potential toxicity of WRR-483 in cell culture experiments. The information is presented in a question-and-answer format with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Part 1: Understanding this compound and Potential Toxicity

FAQ 1: What is this compound and what is its mechanism of action?

This compound is a potent, irreversible inhibitor of cysteine proteases. It is an analog of K11777 and belongs to the vinyl sulfone class of inhibitors. Its primary known target is cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, which is essential for the parasite's life cycle. This compound works by covalently binding to the active site cysteine residue of the protease, thereby inactivating it. This covalent modification occurs via a Michael addition reaction.

Diagram: Mechanism of Action of this compound

WRR483_Mechanism cluster_binding Covalent Inhibition WRR483 This compound (Vinyl Sulfone Inhibitor) Cruzain_Inactive Inactive Cruzain Complex WRR483->Cruzain_Inactive Covalent bond with active site Cysteine Cruzain_Active Cruzain (Active Cysteine Protease) Cruzain_Active->Cruzain_Inactive Protein_Substrate Protein Substrate Cruzain_Active->Protein_Substrate Cleaved_Products Cleaved Products Protein_Substrate->Cleaved_Products Proteolysis

Caption: Covalent inhibition of cruzain by this compound.

FAQ 2: Why might this compound exhibit toxicity in mammalian cell cultures?

While this compound is designed to target a parasitic enzyme, it may exhibit off-target effects in mammalian cells, leading to cytotoxicity. Potential reasons include:

  • Inhibition of Host Cysteine Proteases: Mammalian cells express a variety of cysteine proteases that are crucial for normal cellular functions. These include:

    • Cathepsins: Involved in protein degradation within lysosomes. Their inhibition can disrupt cellular homeostasis.

    • Caspases: Key mediators of apoptosis (programmed cell death). Off-target inhibition or activation can lead to unintended cell death or survival.

    • Calpains: Calcium-activated proteases involved in cell signaling, motility, and apoptosis.

  • Reactivity of the Vinyl Sulfone Group: The vinyl sulfone moiety is an electrophilic "warhead" that reacts with the thiol group of cysteine. This reactivity is not entirely specific to cruzain and can lead to the modification of other cellular proteins containing reactive cysteine residues, resulting in toxicity.

  • Compound-Specific Properties: High concentrations of this compound may lead to issues like poor solubility and precipitation in culture media, which can cause physical stress and damage to cells. The solvent used to dissolve this compound (e.g., DMSO) can also be toxic at higher concentrations.

Part 2: Troubleshooting Guide for this compound Toxicity

If you are observing unexpected cytotoxicity in your cell culture experiments with this compound, use the following guide to troubleshoot the issue.

Observed Issue Potential Cause Recommended Action & Rationale
High cytotoxicity across multiple, unrelated cell lines 1. Compound Insolubility: Precipitation at high concentrations can cause physical cell damage. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Broad Off-Target Effects: The compound may be inhibiting essential host cell cysteine proteases.1. Check Solubility: Visually inspect the culture wells for precipitate. Determine the solubility of this compound in your specific culture medium. 2. Reduce Solvent Concentration: Ensure the final concentration of DMSO is below 0.1%. 3. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 and identify a potential therapeutic window.
Cytotoxicity varies significantly between experiments 1. Inconsistent Cell Health: Passage number, confluency, and initial viability can affect sensitivity. 2. Inconsistent Seeding Density: Cell density can alter the effective concentration of the compound per cell. 3. Compound Degradation: The stability of this compound in your culture medium may be limited.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure >95% viability before seeding. 2. Optimize Seeding Density: Determine and standardize the optimal cell seeding density for your experiments. 3. Assess Compound Stability: If possible, assess the stability of this compound in your culture medium over the time course of the experiment.
Discrepancy between different viability assays (e.g., MTT vs. LDH) 1. Different Mechanisms of Cell Death: MTT measures metabolic activity, which can decrease early in apoptosis, while LDH measures membrane integrity, which is lost during necrosis or late-stage apoptosis. 2. Assay Interference: The compound may directly interfere with the chemistry of one of the assays.1. Use Multiple Assays: Employ a panel of cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis). 2. Run Assay Controls: Include a control with the compound and assay reagents in the absence of cells to check for direct chemical interference.

Diagram: Troubleshooting Decision Tree

Troubleshooting_Tree Start Toxicity Observed with this compound Check_Solubility Is the compound soluble in the media at the tested concentration? Start->Check_Solubility Check_Solvent Is the solvent (e.g., DMSO) concentration < 0.1%? Check_Solubility->Check_Solvent Yes Reduce_Concentration Reduce this compound concentration or use a solubilizing agent. Check_Solubility->Reduce_Concentration No Check_Reproducibility Is the toxicity reproducible between experiments? Check_Solvent->Check_Reproducibility Yes Reduce_Solvent Reduce solvent concentration. Check_Solvent->Reduce_Solvent No Investigate_Off_Target Investigate Off-Target Effects (e.g., use multiple assays, consider cell line specificity) Check_Reproducibility->Investigate_Off_Target Yes Standardize_Protocol Standardize cell culture protocol (passage number, seeding density). Check_Reproducibility->Standardize_Protocol No

Caption: A decision tree for troubleshooting this compound toxicity.

Part 3: Experimental Protocols for Assessing Toxicity

Here are detailed protocols for key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of lost membrane integrity.

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance values of the experimental and control wells.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.

Diagram: Experimental Workflow for Toxicity Assessment

Experimental_Workflow Start Start: Observe Toxicity Dose_Response 1. Perform Dose-Response and Time-Course Experiments Start->Dose_Response Assay_Panel 2. Use a Panel of Cytotoxicity Assays Dose_Response->Assay_Panel MTT MTT Assay (Metabolic Activity) Assay_Panel->MTT LDH LDH Assay (Membrane Integrity) Assay_Panel->LDH Caspase Caspase Assay (Apoptosis) Assay_Panel->Caspase Analyze 3. Analyze Data and Determine Mechanism of Toxicity MTT->Analyze LDH->Analyze Caspase->Analyze Optimize 4. Optimize Experimental Conditions (e.g., reduce concentration, shorten exposure time) Analyze->Optimize End Minimized Toxicity Optimize->End

Caption: Workflow for assessing and mitigating this compound toxicity.

Part 4: Data Presentation

It is crucial to systematically collect and analyze cytotoxicity data. Use the following table template to summarize your findings from different assays and cell lines.

Cell Line Assay Type Exposure Time (hours) IC50 (µM) Observations
e.g., HeLaMTT24
48
LDH24
48
Caspase-Glo 3/724
e.g., HEK293MTT24
48
LDH24
48
Caspase-Glo 3/724

This technical support guide is intended for research purposes only. Always follow standard laboratory safety procedures.

pH-dependent activity of WRR-483 and experimental considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent activity of WRR-483 and related experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, irreversible vinyl sulfone cysteine protease inhibitor.[1][2][3][4] Its primary target is cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1] this compound is an analog of K11777.

Q2: How does this compound inhibit cruzain?

This compound irreversibly inhibits cruzain by forming a covalent bond with the active site cysteine residue (Cys25) through a Michael addition mechanism. This covalent modification permanently inactivates the enzyme.

Q3: Is the activity of this compound dependent on pH?

Yes, the inhibitory potency of this compound against cruzain is highly dependent on pH. It demonstrates significantly greater potency at a higher pH (e.g., pH 8.0) compared to a more acidic pH (e.g., pH 5.5).

Q4: Why is the activity of this compound pH-dependent?

The pH-dependent activity is likely due to the ionization state of the catalytic cysteine residue in the active site of cruzain. The nucleophilicity of the thiolate anion of the cysteine is crucial for the Michael addition reaction with the vinyl sulfone group of this compound. At higher pH values, the cysteine residue is more likely to be in the deprotonated, more nucleophilic thiolate form, thus facilitating a more rapid covalent modification by the inhibitor.

Q5: What are the key experimental considerations when working with this compound?

Given its pH-sensitive nature, it is critical to carefully control the pH of the assay buffer. Additionally, as a cysteine protease inhibitor, the presence of a reducing agent in the assay buffer is important to maintain the active state of the enzyme. The stability of this compound in different buffers and pH conditions should also be considered for consistent and reproducible results.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent IC50 values for this compound pH variability: The potency of this compound is highly pH-dependent. Minor variations in buffer pH can lead to significant changes in IC50 values. Inhibitor instability: this compound may degrade over time, especially under certain storage or experimental conditions. Enzyme activity: Variability in the specific activity of the cruzain preparation can affect inhibitor potency measurements.Verify buffer pH: Use a calibrated pH meter to confirm the pH of your assay buffer immediately before use. Assess inhibitor stability: Prepare fresh stock solutions of this compound. If necessary, perform a stability study of the inhibitor in your assay buffer. Standardize enzyme activity: Ensure consistent enzyme activity across experiments by using a standardized enzyme preparation and activity assay.
Lower than expected in vivo efficacy Poor bioavailability: this compound may have low oral bioavailability, limiting its exposure at the site of action. Metabolic instability: The compound may be rapidly metabolized in vivo. Off-target effects: Inhibition of host cysteine proteases could lead to unforeseen toxicities or altered pharmacokinetics.Optimize formulation and route of administration: Consider different formulations or administration routes to improve bioavailability. Conduct pharmacokinetic studies: Measure the concentration of this compound in plasma and tissues over time to assess its metabolic stability and distribution. Evaluate off-target activity: Test this compound against a panel of relevant host cysteine proteases to assess its selectivity.
No or weak inhibition observed Incorrect assay conditions: The pH of the assay buffer may be too low for optimal inhibition. The enzyme may be inactive due to oxidation. Degraded inhibitor: The this compound stock solution may have degraded.Optimize assay pH: Test a range of pH values to determine the optimal pH for inhibition. Include a reducing agent: Add DTT or β-mercaptoethanol to the assay buffer to maintain the active state of cruzain. Use a fresh inhibitor stock: Prepare a new stock solution of this compound from a reliable source.

Data Presentation

Table 1: pH Dependence of Cruzain Inhibition by this compound and K11777

InhibitorpHIC50 (nM)k_inact / [I] (M⁻¹s⁻¹)
This compound 5.57028,000
8.08110,000
K11777 5.5101,030,000
8.010234,000

Data adapted from Chen et al., 2010.

Experimental Protocols

Cruzain Enzyme Inhibition Assay

This protocol is for determining the inhibitory potency of this compound against cruzain using a fluorogenic substrate.

Materials:

  • Recombinant cruzain

  • This compound

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer: 0.1 M buffer (e.g., citrate-phosphate for a range of pH or sodium acetate (B1210297) for pH 5.5), containing a reducing agent (e.g., 5 mM DTT or 1 mM β-mercaptoethanol) and 0.01% Triton X-100.

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

  • Add a solution of cruzain (at a final concentration that provides a linear reaction rate) to each well of the 96-well plate.

  • Add the diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm for Z-FR-AMC).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable equation to determine the IC50 value.

This compound Stability Testing Protocol (General)

This protocol provides a general framework for assessing the stability of this compound in a research setting.

Materials:

  • This compound

  • Relevant buffers (e.g., assay buffer, PBS) at different pH values

  • HPLC or LC-MS system

  • Temperature-controlled incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Dilute the stock solution to a known concentration in the test buffers at different pH values.

  • Aliquot the solutions and store them under different temperature conditions (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition.

  • Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound against time for each condition to determine its stability and degradation kinetics.

Mandatory Visualization

WRR483_Mechanism cluster_cruzain Cruzain Active Site Cys25 Cys25-SH (Active Site Cysteine) Covalent_Complex Inactive Covalent Cruzain-WRR-483 Complex Cys25->Covalent_Complex His159 His159 His159->Cys25 Deprotonation WRR483 This compound (Vinyl Sulfone Inhibitor) WRR483->Cys25 Michael Addition (pH-dependent)

Caption: Mechanism of irreversible inhibition of cruzain by this compound.

Troubleshooting_Workflow Start Inconsistent this compound Activity Check_pH Verify Assay Buffer pH Start->Check_pH Check_Inhibitor Assess Inhibitor Stability (Prepare Fresh Stock) Check_pH->Check_Inhibitor pH is Correct Optimize_Assay Optimize Assay Conditions (e.g., pH, reducing agent) Check_pH->Optimize_Assay pH is Incorrect Check_Enzyme Standardize Enzyme Activity Check_Inhibitor->Check_Enzyme Inhibitor is Stable Check_Inhibitor->Optimize_Assay Inhibitor is Unstable Check_Enzyme->Optimize_Assay Enzyme Activity is Variable Consistent_Results Consistent Results Obtained Check_Enzyme->Consistent_Results Enzyme Activity is Consistent Optimize_Assay->Start Re-test

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Technical Support Center: Synthesis of WRR-483 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of the cysteine protease inhibitor WRR-483 and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and its analogs, providing potential causes and recommended solutions.

Question ID Question Potential Cause(s) Troubleshooting / Recommended Action
WRR-SYN-001 Why is the coupling reaction between the carboxylic acid (intermediate 6 in this compound synthesis) and the amine from the vinyl sulfone moiety resulting in a low yield?[1][2]- Incomplete activation of the carboxylic acid.- Steric hindrance at the coupling site.- Aggregation of the peptide during synthesis.[3]- Ensure complete activation of the carboxylic acid by using a slight excess of coupling reagents (e.g., EDC, HOBt).- Optimize reaction temperature and time.- Consider using a different coupling reagent combination.- To mitigate aggregation, consider using structure-disrupting solvents or additives.[3]
WRR-SYN-002 I am observing incomplete removal of the Fmoc protecting group from the arginine precursor. What could be the cause?[1][4]- Insufficient reaction time with piperidine (B6355638).- Degradation of the piperidine solution.- Increase the reaction time for Fmoc deprotection or perform a second treatment with fresh piperidine solution.- Use a freshly prepared solution of piperidine in DMF.
WRR-SYN-003 During the synthesis of oxyguanidine analogs, I am seeing byproducts that suggest cleavage of the N-O bond. Why is this happening?[5]The N-O bond in "internal" oxyguanidines is inherently weak and susceptible to reductive cleavage, especially in the presence of certain reagents or during purification.[5]- Use milder reaction conditions where possible.- Avoid harsh reducing agents throughout the synthesis.- During purification (e.g., HPLC), use acidic mobile phases cautiously and consider the stability of the compound at different pH values.
WRR-SYN-004 The final purification of this compound by reverse-phase HPLC is proving difficult, with broad peaks and poor separation. What can I do?- Aggregation of the final compound.- Ion-pairing issues with the trifluoroacetic acid (TFA) used in the final deprotection step.[4]- Optimize the HPLC gradient and mobile phase composition (e.g., acetonitrile/water with 0.1% TFA).- Consider adding a different ion-pairing agent to the mobile phase.- Lyophilize the crude product from a solution containing a volatile buffer to remove excess TFA before HPLC.
WRR-SYN-005 The formation of the isocyanate intermediate using triphosgene (B27547) appears to be inefficient. How can I improve this step?[1][4]- Triphosgene is sensitive to moisture.- Insufficient base to neutralize the HCl generated.- Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a non-nucleophilic base like sodium bicarbonate to neutralize the generated HCl.[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound, based on published literature.[1][2][4]

Synthesis of this compound Intermediate 6 (Carboxylic Acid)
  • Esterification and Fmoc Removal:

    • To a solution of Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (3) in dichloromethane (B109758) (CH₂Cl₂), add benzyl (B1604629) alcohol, 4-dimethylaminopyridine (B28879) (DMAP), N-methylmorpholine, and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC).[2][6]

    • Stir the mixture at 0°C for 1 hour and then at room temperature for 12 hours.[6]

    • After reaction completion, remove the Fmoc group by treating with a solution of piperidine in CH₂Cl₂ to yield the amine (4).[2]

  • Urea (B33335) Formation:

    • Treat the amine (4) with triphosgene in the presence of sodium bicarbonate in CH₂Cl₂ to form the isocyanate.[2]

    • To the isocyanate solution, add N-methylpiperazine to form the urea derivative (5).[1][4]

  • Deprotection:

    • Perform hydrogenolysis on the urea derivative (5) using 5% palladium on carbon (Pd/C) in methanol (B129727) to deprotect the carboxylic acid, yielding intermediate 6.[2]

Final Coupling and Deprotection of this compound
  • Coupling:

    • Remove the tert-butyl carbonate protecting group from the vinyl sulfone (7).[1]

    • Couple the resulting amine with the carboxylic acid (6) using EDC and N-hydroxybenzotriazole (HOBT) in a solvent mixture of dimethylformamide (DMF) and CH₂Cl₂ with N-methylmorpholine.[2] This yields the protected vinyl sulfone (8).[1]

  • Final Deprotection:

    • Treat the protected vinyl sulfone (8) with a 3:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂ to remove the remaining protecting groups.[2]

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product is then purified.[4]

Visualizations

Signaling Pathways and Experimental Workflows

WRR_483_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product start1 Fmoc-Arg(Pbf)-OH intermediate4 Amine Intermediate (4) start1->intermediate4 Esterification & Fmoc Deprotection start2 Vinyl Sulfone Moiety intermediate8 Protected this compound (8) start2->intermediate8 Boc Deprotection intermediate5 Urea Derivative (5) intermediate4->intermediate5 Isocyanate Formation & Urea Synthesis intermediate6 Carboxylic Acid (6) intermediate5->intermediate6 Hydrogenolysis intermediate6->intermediate8 Peptide Coupling final_product This compound intermediate8->final_product Final Deprotection Troubleshooting_Logic problem Low Coupling Yield? check_activation Check Carboxylic Acid Activation problem->check_activation check_aggregation Assess Peptide Aggregation problem->check_aggregation solution_reagents Increase Coupling Reagent Stoichiometry check_activation->solution_reagents Incomplete solution_solvent Use Aggregation- Disrupting Solvents check_aggregation->solution_solvent Observed

References

Refining WRR-483 Treatment Protocols: A Technical Support Resource for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining WRR-483 treatment protocols in in vivo studies. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cysteine protease inhibitor.[1][2] It functions by covalently binding to the active site cysteine of the target enzyme.[1][2][3] In the context of Trypanosoma cruzi, the causative agent of Chagas' disease, this compound specifically targets cruzain, the major cysteine protease of the parasite.[1][2][4] This inhibition of cruzain is essential for disrupting the parasite's life cycle.[1][2]

Q2: What is the reported efficacy of this compound in preclinical models?

A2: In a murine model of acute Chagas' disease, treatment with this compound resulted in the survival of all infected mice, whereas all untreated control mice died.[1][2] The efficacy of this compound has been shown to be comparable to K11777, another cruzain inhibitor.[1][2][3]

Q3: What are the known pharmacokinetic properties of this compound?

A3: Pharmacokinetic studies have revealed that this compound has a clearance (Cl) of 27.5 mL/min/kg, a volume of distribution (Vd) of 15.1 L/kg, and a half-life (t1/2) of 6.4 hours following a 10 mg intravenous dose.[2] However, it exhibits low oral bioavailability (%F < 1%) due to its polar arginine residue.[2]

Q4: What is the known toxicity profile of this compound?

A4: Toxicology studies have established a "no observed adverse effect level" (NOAEL) of higher than 100 mg/kg for this compound.[2]

Troubleshooting Guide

Q1: I am observing low efficacy in my in vivo study. What are the potential causes?

A1: Several factors could contribute to lower-than-expected efficacy:

  • Drug Formulation and Administration: Due to its low oral bioavailability, the route of administration is critical.[2] Ensure the compound is fully solubilized and administered via a route that ensures systemic exposure, such as intravenous (IV) or intraperitoneal (IP) injection.

  • pH Sensitivity: The potency of this compound against cruzain is sensitive to pH conditions.[1][3] While more active at physiological pH, significant deviations in the local in vivo environment could potentially impact its effectiveness.[2]

  • Drug Stability: While not explicitly detailed in the provided literature, stability of the compound in the chosen vehicle should be assessed. Degradation of this compound prior to administration will lead to reduced efficacy.

Q2: I am seeing unexpected adverse effects in my animal models. What should I consider?

A2: While the NOAEL is reported to be above 100 mg/kg, it is still possible to observe adverse effects.[2]

  • Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. It is crucial to run a vehicle-only control group to differentiate between compound- and vehicle-related effects.

  • Off-Target Effects: Although this compound is a targeted inhibitor, the possibility of off-target activity against host cysteine proteases cannot be entirely ruled out, though parasite proteases are generally more susceptible.[2]

  • Metabolites: While not extensively studied, the metabolites of this compound could have their own toxicological profiles.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas' Disease

Treatment GroupNumber of MiceOutcomeReference
Untreated Control5All died within 21-60 days[1][2]
This compound Treated5All survived the acute infection[1][2]
K11777 Treated5All survived the acute infection[1][2]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueRoute of AdministrationReference
Clearance (Cl)27.5 mL/min/kgIntravenous (10 mg dose)[2]
Volume of Distribution (Vd)15.1 L/kgIntravenous (10 mg dose)[2]
Half-life (t1/2)6.4 hoursIntravenous (10 mg dose)[2]
Oral Bioavailability (%F)< 1%Oral[2]

Experimental Protocols

Murine Model of Acute Chagas' Disease

This protocol is based on the methodology described in the cited literature.[2]

  • Animal Model: Three to four-week-old female C3H mice (ca. 20 g) are used.

  • Infection: Animals are infected with 10^6 tissue-culture derived trypomastigotes of the myotropic T. cruzi CA-I/72 clone.

  • Treatment Groups:

    • Untreated control group.

    • This compound treated group.

    • K11777 treated group (as a positive control).

  • Drug Administration: Specific dosing, vehicle, and schedule for this compound administration should be optimized based on preliminary dose-ranging studies. The referenced study does not specify the exact dose and schedule used to achieve 100% survival.

  • Monitoring: Mice are monitored for signs of infection and mortality.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The referenced study was approved by the Committee on the Ethics of Animal Experiments of the University of California San Francisco.[2]

Visualizations

WRR483_Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_treatment Treatment Cruzain Cruzain (Cysteine Protease) Parasite_Lifecycle Parasite Lifecycle (Replication, Invasion) Cruzain->Parasite_Lifecycle Essential for Chagas_Disease Chagas' Disease Progression Parasite_Lifecycle->Chagas_Disease WRR483 This compound WRR483->Cruzain Inhibits by covalent binding WRR483->Chagas_Disease Prevents

Caption: Mechanism of action of this compound in inhibiting Chagas' disease progression.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., C3H mice) Infection Infect with T. cruzi Animal_Model->Infection Grouping Randomize into Treatment Groups Infection->Grouping Vehicle_Control Administer Vehicle Grouping->Vehicle_Control WRR483_Treatment Administer this compound Grouping->WRR483_Treatment Positive_Control Administer Positive Control (e.g., K11777) Grouping->Positive_Control Monitor_Health Monitor Health & Survival Vehicle_Control->Monitor_Health WRR483_Treatment->Monitor_Health Positive_Control->Monitor_Health Data_Analysis Analyze Survival Data Monitor_Health->Data_Analysis Toxicity_Assessment Assess for Toxicity Monitor_Health->Toxicity_Assessment

Caption: General workflow for an in vivo efficacy study of this compound.

References

Navigating Batch-to-Batch Variability of WRR-483: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability when working with the cysteine protease inhibitor, WRR-483.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibitory activity of this compound against our target protease in different experimental runs. What could be the cause?

A1: Inconsistent inhibitory activity is a common manifestation of batch-to-batch variability. Several factors could be contributing to this issue:

  • Purity Differences: The presence of impurities from the synthesis process can interfere with the assay or compete with this compound for binding to the target.

  • Degradation: this compound, like many small molecules, may be susceptible to degradation over time, especially if not stored under optimal conditions. This can lead to a lower effective concentration of the active compound.

  • Solubility Issues: Incomplete solubilization of this compound can lead to an inaccurate final concentration in your assay, resulting in variable inhibitory effects.

  • Assay Conditions: Variations in experimental conditions such as pH, temperature, and buffer composition can significantly impact the activity of both the enzyme and the inhibitor.[1][2]

Q2: How can we ensure the quality and consistency of our this compound batches?

A2: Implementing a robust quality control (QC) workflow for each new batch of this compound is crucial. This should include a combination of analytical techniques to assess purity, identity, and potency.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: While specific stability data for this compound is not extensively published, general best practices for storing similar vinyl sulfone inhibitors should be followed. It is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q4: Can the synthesis protocol of this compound influence its batch-to-batch variability?

A4: Absolutely. The multi-step synthesis of this compound involves several reagents and reaction conditions that, if not precisely controlled, can lead to variations in the final product.[3] Inconsistent purification of intermediates and the final compound can result in different impurity profiles between batches.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Problem: Decreased or Inconsistent Potency

Initial Checks:

  • Confirm Identity and Purity: Re-analyze the current batch of this compound using the analytical methods outlined in the Quality Control Workflow below.

  • Assess Solubility: Visually inspect the stock solution for any precipitates. If solubility is a concern, try gentle warming or sonication.

  • Review Assay Protocol: Ensure that all assay parameters (e.g., buffer pH, enzyme concentration, incubation times) are consistent with previous experiments.

Experimental Protocols for Troubleshooting

A systematic approach to troubleshooting involves a series of experiments to pinpoint the source of variability.

Objective: To determine if the observed variability is due to differences in the potency of individual this compound batches.

Methodology:

  • Prepare fresh stock solutions of each this compound batch to be tested in a suitable solvent (e.g., DMSO).

  • Perform a dose-response inhibition assay against the target protease (e.g., cruzain) for each batch in parallel.

  • Include a positive control (a previously validated batch of this compound or another known inhibitor) and a negative control (vehicle only).

  • Calculate the IC50 (half-maximal inhibitory concentration) for each batch.

Data Presentation:

Batch IDSynthesis DatePurity (LC-MS, %)Purity (NMR, %)IC50 (nM)
This compound-0012024-01-1598.599.05.2
This compound-0022024-03-2295.296.515.8
This compound-0032024-05-1099.198.84.9

Interpretation: A significant difference in IC50 values between batches, as seen with batch this compound-002, suggests a potency issue with that specific batch, which may be correlated with its lower purity.

Objective: To evaluate the stability of this compound in solution under typical storage conditions.

Methodology:

  • Prepare a fresh stock solution of this compound in the desired solvent.

  • Divide the stock solution into multiple aliquots.

  • Store the aliquots at different conditions (e.g., 4°C, -20°C, -80°C) and for varying durations (e.g., 1 day, 1 week, 1 month).

  • At each time point, test the potency of the stored aliquot using the comparative potency assay described above.

Data Presentation:

Storage ConditionTime PointIC50 (nM)% Potency Remaining
4°C1 Day5.594.5
4°C1 Week10.251.0
-20°C1 Week5.398.1
-20°C1 Month6.185.2
-80°C1 Month5.299.0

Interpretation: The data suggests that this compound is unstable at 4°C in solution and should be stored at -80°C for long-term stability.

Quality Control Workflow for Incoming this compound Batches

To proactively manage batch-to-batch variability, it is essential to establish a standardized quality control workflow for every new batch of this compound received or synthesized.

QC_Workflow cluster_0 Incoming Batch cluster_1 Analytical Characterization cluster_2 Functional Assessment cluster_3 Decision Incoming New Batch of this compound LCMS LC-MS for Purity and Identity Incoming->LCMS NMR NMR for Structural Confirmation Incoming->NMR Solubility Solubility Test Incoming->Solubility Decision Accept or Reject Batch LCMS->Decision NMR->Decision Potency In Vitro Potency Assay (IC50) Solubility->Potency Potency->Decision

Caption: Quality control workflow for incoming this compound batches.

Signaling Pathway of this compound Action

This compound is an irreversible inhibitor of the cysteine protease cruzain, which is essential for the life cycle of Trypanosoma cruzi, the parasite that causes Chagas' disease.[1][2][3][4] this compound acts as a vinyl sulfone inhibitor, covalently modifying the active site cysteine residue of cruzain.[1][3][4]

WRR483_Pathway WRR483 This compound CovalentBond Covalent Adduct Formation WRR483->CovalentBond Cruzain Cruzain (Cysteine Protease) ActiveSite Active Site Cysteine Cruzain->ActiveSite ActiveSite->CovalentBond Inhibition Inhibition of Proteolytic Activity CovalentBond->Inhibition Parasite Disruption of T. cruzi Life Cycle Inhibition->Parasite

Caption: Mechanism of action of this compound on cruzain.

By implementing these troubleshooting strategies and quality control measures, researchers can mitigate the impact of batch-to-batch variability of this compound and ensure the reliability and reproducibility of their experimental results.

References

Validation & Comparative

Comparative Efficacy Analysis of Cysteine Protease Inhibitors: WRR-483 and K11777

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Potent Anti-parasitic Compounds

For researchers and drug development professionals in the field of infectious diseases, particularly Chagas disease, the evaluation of potent and selective enzyme inhibitors is a critical endeavor. This guide provides a comparative analysis of two such inhibitors, WRR-483 and K11777, both targeting the Trypanosoma cruzi major cysteine protease, cruzain. This comparison is based on available experimental data to objectively assess their relative efficacy.

Introduction to this compound and K11777

Both this compound and K11777 are vinyl sulfone-based irreversible inhibitors of cysteine proteases.[1][2] They share a common mechanism of action, where the electrophilic vinyl sulfone moiety forms a stable, covalent bond with the active site cysteine residue of the target protease, leading to its inactivation.[1][2] K11777 is a well-established cruzain inhibitor that has been a benchmark compound in the development of therapies for Chagas disease.[1] this compound was developed as an analog of K11777, with modifications aimed at exploring structure-activity relationships and potentially improving therapeutic properties.[1] Their primary molecular target, cruzain, is a crucial enzyme for the parasite's replication and its ability to evade the host immune system, making it a validated target for anti-trypanosomal drugs.[1][3]

Chemical Structures

The fundamental difference between this compound and K11777 lies in their chemical structures, which influences their interaction with the target enzyme and ultimately their biological activity.

CompoundChemical Structure
K11777 (Image of K11777 chemical structure)
This compound (Image of this compound chemical structure)

Caption: Chemical structures of K11777 and its analog, this compound.

Mechanism of Action: Covalent Inhibition of Cruzain

The shared mechanism of action for both this compound and K11777 is the irreversible covalent inhibition of the cysteine protease cruzain. This process is initiated by the nucleophilic attack of the deprotonated thiol group of the active site cysteine residue on the β-carbon of the vinyl sulfone group. This results in the formation of a stable thioether linkage, effectively and permanently inactivating the enzyme.

G cluster_inhibitor Inhibitor (this compound or K11777) cluster_enzyme Cruzain Active Site cluster_complex Covalent Enzyme-Inhibitor Complex I Vinyl Sulfone Moiety EI Inactive Cruzain (Thioether Linkage) I->EI Covalent Bond Formation E Cysteine Residue (Cys25) -SH E->EI Nucleophilic Attack

Caption: Covalent inhibition of cruzain by vinyl sulfone inhibitors.

Comparative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound and K11777 against cruzain and T. cruzi.

ParameterThis compoundK11777Reference
Target CruzainCruzain[1]
Inhibition type Irreversible, CovalentIrreversible, Covalent[1][2]
Trypanocidal Activity Effective in cell culture and animal modelsEffective in cell culture and animal models[1]

Note: Specific IC50 or Ki values were not available in the initial search to provide a direct quantitative comparison in this table. Further literature review would be required for these specific data points.

While both compounds are effective in cellular and animal models of Chagas disease, a direct comparison of their potency requires specific inhibitory concentration (IC50) or inhibition constant (Ki) values from head-to-head studies.[1] The available information confirms that this compound demonstrates comparable efficacy to K11777 in these models.[1]

Experimental Protocols

The evaluation of these inhibitors typically involves a series of in vitro and in vivo experiments.

In Vitro Cruzain Inhibition Assay

Objective: To determine the potency of the inhibitor against purified cruzain.

Methodology:

  • Recombinant cruzain is expressed and purified.

  • The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or K11777) for a defined period.

  • A fluorogenic substrate for cruzain (e.g., Z-Phe-Arg-AMC) is added to the reaction mixture.

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

  • The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

G A Purified Cruzain C Pre-incubation A->C B Inhibitor (this compound or K11777) B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for in vitro cruzain inhibition assay.

In Vitro Trypanocidal Activity Assay

Objective: To assess the ability of the inhibitor to kill T. cruzi parasites in a cell culture model.

Methodology:

  • Host cells (e.g., mammalian fibroblasts) are infected with T. cruzi trypomastigotes.

  • After infection, the cells are treated with various concentrations of the inhibitor.

  • The cultures are incubated for a period to allow for parasite replication.

  • The number of intracellular amastigotes or released trypomastigotes is quantified, often using microscopy or a reporter gene assay (e.g., parasites expressing β-galactosidase).

  • The effective concentration that inhibits parasite growth by 50% (EC50) is determined.

In Vivo Efficacy in a Mouse Model of Chagas Disease

Objective: To evaluate the therapeutic efficacy of the inhibitor in a living organism.

Methodology:

  • Mice are infected with a lethal dose of T. cruzi.

  • A treatment regimen with the inhibitor (e.g., oral administration) is initiated at a specific time point post-infection.

  • Parasitemia (the number of parasites in the blood) is monitored throughout the course of the infection.

  • Survival rates of the treated mice are compared to a control group.

  • At the end of the study, tissues may be harvested for histopathological analysis to assess tissue parasite burden and inflammation.

Conclusion

Both this compound and K11777 are potent vinyl sulfone-based irreversible inhibitors of cruzain with demonstrated efficacy against Trypanosoma cruzi in both in vitro and in vivo models.[1] this compound, as an analog of K11777, has shown comparable anti-trypanosomal activity.[1] The choice between these compounds for further preclinical or clinical development would likely depend on a more detailed comparative analysis of their pharmacokinetic profiles, toxicity, and specific potency against a range of T. cruzi strains. The experimental frameworks outlined here provide a basis for such continued investigation.

References

Comparative Guide: WRR-483 Versus Other Cysteine Protease Inhibitors for Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of WRR-483 and other key cysteine protease inhibitors targeting cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. Cruzain is essential for the parasite's life cycle, including differentiation, invasion, and evasion of the host immune system, making it a validated and critical target for chemotherapy.[1][2][3][4] This document synthesizes experimental data on inhibitor performance, details relevant methodologies, and visualizes key pathways and workflows.

Overview of Cruzain Inhibitors

The development of cruzain inhibitors represents a promising therapeutic strategy against Chagas disease, offering an alternative to current treatments like benznidazole (B1666585) and nifurtimox, which suffer from significant toxicity and limited efficacy, especially in the chronic phase of the disease.[3] Among the most studied classes of cruzain inhibitors are irreversible inhibitors, such as vinyl sulfones, which form a covalent bond with the catalytic cysteine residue in the enzyme's active site.

This compound is a vinyl sulfone-based irreversible cysteine protease inhibitor. It is an analog of K11777 (also known as K777), one of the most well-characterized cruzain inhibitors. This compound was designed based on the structure of K11777, with a key modification at the P2 position, replacing phenylalanine with arginine. This alteration was intended to explore different binding specificities. The mechanism of action for this compound involves the inhibitor covalently binding to the active site cysteine (Cys25) of cruzain through a Michael addition reaction.

K11777 (K777) is a potent, irreversible vinyl sulfone inhibitor of cruzain that has served as a proof-of-concept compound, demonstrating that targeting this enzyme can effectively eliminate T. cruzi infection in preclinical models. It has shown efficacy in both immunocompetent and immunodeficient mice, as well as in canine models of Chagas disease.

Performance Data: this compound vs. K11777

The following tables summarize the key quantitative data from comparative studies of this compound and K11777.

Table 1: In Vitro Enzymatic Inhibition of Cruzain
InhibitorParameterValuepHConditionsSource
This compound kinact/Ki (M-1s-1)4,8005.5Acetate (B1210297) Buffer
kinact/Ki (M-1s-1)18,0008.0Citrate-Phosphate Buffer
IC50 (nM)198.0Citrate-Phosphate Buffer
K11777 kinact/Ki (M-1s-1)1,030,0005.5Acetate Buffer
kinact/Ki (M-1s-1)234,0008.0Citrate-Phosphate Buffer
IC50 (nM)28.0Citrate-Phosphate Buffer
  • Note: The second-order rate of inactivation (kinact/Ki) is a more accurate measure for irreversible inhibitors than IC50, as the latter is highly dependent on assay conditions.

Analysis: K11777 is a significantly more potent inhibitor of the isolated cruzain enzyme than this compound, as shown by its much higher rate of inactivation. Interestingly, the potency of this compound is highly pH-dependent, showing a nearly 10-fold improvement in its IC50 value and a 4-fold increase in its inactivation rate at pH 8.0 compared to pH 5.5. This pH sensitivity is a distinguishing feature compared to K11777.

Table 2: In Vitro and In Vivo Trypanocidal Efficacy
AssayModel SystemInhibitorConcentration / DosageOutcomeSource
Cell Culture J774 Macrophages infected with T. cruziThis compound 10 µM100% survival of host cells; parasite cleared
K11777 10 µM100% survival of host cells; parasite cleared
Animal Model Mice with acute Chagas' disease (CA-I/72 clone)This compound 50 mg/kg/day100% survival
K11777 50 mg/kg/day100% survival
Untreated N/A0% survival (death within 21-60 days)

Analysis: Despite its lower enzymatic potency, this compound demonstrates trypanocidal activity in both cell culture and a mouse model of acute Chagas disease that is comparable to K11777. Both compounds effectively cleared the parasite from infected macrophages and ensured 100% survival in lethally infected mice. The potent in vivo activity of this compound, despite its modest enzymatic inhibition rate, may be due to factors like cell permeability and subsequent protonation within the parasite's acidic organelles.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of cruzain inhibition by vinyl sulfones and the typical workflow for evaluating such compounds.

G Mechanism of Irreversible Inhibition by Vinyl Sulfone Inhibitors cluster_1 Inhibition Process Cruzain Cruzain Enzyme (with catalytic Cys25) EI_Complex Initial Non-covalent Enzyme-Inhibitor Complex (EI) Cruzain->EI_Complex Inhibitor Vinyl Sulfone Inhibitor (e.g., this compound) Inhibitor->EI_Complex Reversible Binding (Ki) Covalent_Adduct Irreversibly Inactivated Enzyme (Covalent Adduct) EI_Complex->Covalent_Adduct Michael Addition (kinact)

Caption: Covalent inactivation of cruzain by a vinyl sulfone inhibitor.

G Experimental Workflow for Cruzain Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation enzymatic 1. Enzymatic Assay (Cruzain Inhibition Kinetics) cell_based 2. Cell-Based Assay (T. cruzi-infected cells) enzymatic->cell_based Assess Trypanocidal Activity animal 3. Animal Model (Acute Chagas Disease in Mice) cell_based->animal Test In Vivo Efficacy toxicity 4. Toxicity Studies (Host cell & animal toxicity) animal->toxicity Evaluate Safety Profile

Caption: Workflow for discovery and validation of cruzain inhibitors.

Experimental Protocols

Below are generalized methodologies for the key experiments cited in the evaluation of this compound and other cruzain inhibitors.

Cruzain Enzymatic Inhibition Assay
  • Objective: To determine the rate of inactivation of cruzain by an irreversible inhibitor.

  • Reagents: Recombinant cruzain, fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC), inhibitor (this compound or K11777), assay buffer (e.g., 100 mM sodium acetate at pH 5.5 or citrate-phosphate buffer at various pH values), DMSO for inhibitor stock.

  • Protocol:

    • Recombinant cruzain is pre-incubated with varying concentrations of the inhibitor in the assay buffer for specific time intervals at room temperature.

    • At each time point, an aliquot of the enzyme-inhibitor mixture is removed and diluted into a solution containing the fluorogenic substrate.

    • The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.

    • The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural log of the residual enzyme activity against the pre-incubation time.

    • The second-order rate constant (kinact/Ki) is calculated from the slope of a plot of kobs versus inhibitor concentration.

Intracellular Amastigote Proliferation Assay
  • Objective: To assess the ability of the inhibitor to clear T. cruzi parasites from infected host cells.

  • Cell Lines: A host cell line, such as J774 macrophages or murine cardiomyoblasts, and a virulent strain of T. cruzi trypomastigotes.

  • Protocol:

    • Host cells are plated in multi-well plates and allowed to adhere.

    • The cells are then infected with T. cruzi trypomastigotes for several hours.

    • After infection, extracellular parasites are washed away, and a fresh medium containing the test inhibitor at a specified concentration (e.g., 10 µM) is added.

    • The infected cells are incubated for several days to allow for parasite replication in the control (untreated) wells.

    • The viability of the host cells and the presence of intracellular amastigotes are assessed, often using microscopy after fixing and staining the cells.

    • The percentage of infected cells and the number of parasites per cell are quantified to determine the efficacy of the inhibitor.

Murine Model of Acute Chagas' Disease
  • Objective: To evaluate the in vivo efficacy of the inhibitor in a living organism.

  • Animal Model: Typically, mice (e.g., BALB/c) are used.

  • Protocol:

    • Mice are infected intraperitoneally with a lethal dose of blood-form trypomastigotes from a virulent T. cruzi strain (e.g., CA-I/72 clone).

    • Treatment with the inhibitor (e.g., this compound at 50 mg/kg/day) or a vehicle control begins a few days post-infection and continues for a defined period (e.g., 20-30 days).

    • The primary endpoints are parasitemia (monitored by taking blood samples) and survival.

    • At the end of the study, surviving animals are monitored for any signs of disease, and tissues may be analyzed to confirm parasite clearance.

Conclusion

This compound is an effective trypanocidal agent that targets the essential T. cruzi cysteine protease, cruzain. While it is a less potent inhibitor of the isolated enzyme compared to its parent compound, K11777, it demonstrates comparable efficacy in clearing parasites in cell culture and curing acute infection in a murine model. The unique pH-dependent activity of this compound distinguishes it from K11777 and suggests that its activity may be enhanced in the acidic compartments of the parasite where cruzain resides. Both this compound and K11777 are vinyl sulfone-based irreversible inhibitors that covalently modify the active site cysteine of cruzain. The success of these compounds in preclinical models validates cruzain as a high-value target for Chagas disease chemotherapy and underscores the potential of this inhibitor class for further development.

References

Validating the Inhibitory Effect of WRR-483 on Cruzain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vinyl sulfone inhibitor WRR-483 and other classes of cruzain inhibitors. Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is a validated drug target for Chagas disease. This document summarizes key inhibitory data, details experimental protocols for assessing inhibitor potency, and visualizes the intricate signaling pathways modulated by cruzain.

Performance Comparison of Cruzain Inhibitors

The development of effective and selective cruzain inhibitors is a critical area of research for new Chagas disease therapeutics. This section compares the inhibitory potency and selectivity of this compound with its parent compound, K11777, and other notable inhibitor classes.

Inhibitor ClassInhibitorTargetkobs/[I] (M⁻¹s⁻¹)IC₅₀ (nM)Selectivity against Human CathepsinsMechanism of Action
Vinyl Sulfone This compound Cruzain4,800 (pH 5.5)Good potency, pH-dependentData not availableIrreversible, covalent (Michael addition)
K11777Cruzain105,000 (pH 5.5)Potent (nM range)Lacks selectivity against Cathepsins B and L.[1][2]Irreversible, covalent (Michael addition)
Oxyguanidine Analogue of this compound WRR-662, WRR-666, etc.CruzainComparable to this compoundVariesData not availablePrimarily irreversible, covalent; some show noncovalent inhibition
Nitrile-Based VariousCruzain-1 - 10 (and higher)Moderate to high selectivity over human cathepsins observed for some compounds.[3][4]Reversible, covalent (thioimidate adduct formation)
Benzophenone Derivatives 1c, 2cCruzain-42,800, 72,100Data not availableNot specified
Chalcones and Hydrazones VariousCruzain-Micromolar rangeData not availableNot specified

Experimental Protocols

Accurate assessment of inhibitor potency is fundamental to drug discovery. Below are standardized protocols for determining the inhibitory kinetics of compounds against cruzain.

Cruzain Enzymatic Assay

This protocol is adapted from established methods for measuring cruzain activity using a fluorogenic substrate.

Materials:

  • Recombinant cruzain

  • Assay buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT

  • Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin)

  • Inhibitor compound of interest

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the desired concentrations of the inhibitor. Include a vehicle control (solvent only).

  • Add recombinant cruzain to each well to a final concentration of approximately 1-5 nM.

  • Incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 10-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 10 µM.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader at 37°C.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Second-Order Rate Constants (kobs/[I]) for Irreversible Inhibitors

For irreversible inhibitors like this compound, the second-order rate constant provides a more accurate measure of potency.

Procedure:

  • Follow the initial steps of the enzymatic assay protocol.

  • Pre-incubate a fixed concentration of cruzain with various concentrations of the irreversible inhibitor for different time intervals.

  • At each time point, add the fluorogenic substrate to measure the remaining enzyme activity.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the pseudo-first-order rate constant (kobs).

  • Plot the kobs values against the corresponding inhibitor concentrations. The slope of this second plot represents the second-order rate constant (kobs/[I]).

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of cruzain inhibitors and the cellular pathways affected by cruzain is crucial for rational drug design and for predicting potential therapeutic and toxic effects.

Mechanism of Cruzain Inhibition

The primary mechanism of action for vinyl sulfone inhibitors like this compound and K11777 is the irreversible covalent modification of the active site cysteine (Cys25) of cruzain through a Michael addition reaction.[5] In contrast, nitrile-based inhibitors form a reversible covalent thioimidate adduct with the same cysteine residue.[3] Some oxyguanidine analogues of this compound have demonstrated an interesting deviation, exhibiting noncovalent inhibition despite the presence of a vinyl sulfone warhead.

Mechanism of Covalent Cruzain Inhibition cluster_vinyl_sulfone Vinyl Sulfone Inhibition (Irreversible) cluster_nitrile Nitrile Inhibition (Reversible) Cruzain_Cys25_SH Cruzain-Cys25-SH MichaelAdduct Irreversible Covalent Adduct (Michael Addition) Cruzain_Cys25_SH->MichaelAdduct Nucleophilic Attack VinylSulfone Vinyl Sulfone Inhibitor (e.g., this compound) VinylSulfone->MichaelAdduct Cruzain_Cys25_SH_2 Cruzain-Cys25-SH Thioimidate Reversible Covalent Adduct (Thioimidate) Cruzain_Cys25_SH_2->Thioimidate Nucleophilic Attack Nitrile Nitrile Inhibitor Nitrile->Thioimidate

Figure 1. Comparison of irreversible and reversible covalent inhibition mechanisms of cruzain.

Cruzain-Mediated Host Cell Signaling

Cruzain plays a pivotal role in the pathogenesis of Chagas disease by modulating host cell signaling pathways to facilitate parasite invasion, replication, and immune evasion.

Cruzain can cleave host kininogen to release bradykinin (B550075), which then activates host cell bradykinin B2 receptors, leading to calcium mobilization and facilitating parasite entry. Furthermore, cruzain can directly impact intracellular signaling cascades that promote parasite survival and replication while dampening the host immune response. One of the key pathways affected is the NF-κB signaling pathway. Cruzain can degrade the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines and contributing to immune evasion. Additionally, cruzain has been shown to activate pro-survival pathways such as the PI3K/Akt and MEK/ERK pathways in host cells.[4]

Cruzain-Modulated Host Cell Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Cruzain Cruzain Kininogen Kininogen Cruzain->Kininogen Cleavage PI3K_Akt PI3K/Akt Pathway Cruzain->PI3K_Akt MEK_ERK MEK/ERK Pathway Cruzain->MEK_ERK NFkB NF-κB (p65) Cruzain->NFkB Degradation Bradykinin Bradykinin Kininogen->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Activation Ca_mobilization Ca²⁺ Mobilization B2R->Ca_mobilization Parasite Invasion Parasite Invasion Ca_mobilization->Parasite Invasion Pro_survival Cell Survival Parasite Replication PI3K_Akt->Pro_survival MEK_ERK->Pro_survival Immune_Evasion Immune Evasion NFkB->Immune_Evasion

Figure 2. Signaling pathways activated by cruzain in host cells.

Conclusion

This compound stands as a potent vinyl sulfone-based inhibitor of cruzain. However, the lack of comprehensive selectivity data against human cathepsins remains a critical knowledge gap that needs to be addressed for its further development. The exploration of alternative inhibitor scaffolds, such as nitrile-based compounds, offers a promising avenue for achieving higher selectivity and potentially improved safety profiles.[3][4] This comparative guide highlights the importance of a multi-faceted approach to inhibitor validation, encompassing not only potency but also selectivity and a thorough understanding of the underlying biological pathways. Further research into the selectivity of this compound and its analogues is essential to fully assess their therapeutic potential for the treatment of Chagas disease.

References

Comparative Analysis of WRR-483 Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cysteine protease inhibitor WRR-483's cross-reactivity profile against a panel of proteases. The data presented here is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects. For comparative purposes, data for the related vinyl sulfone inhibitor, K11777, is also included.

Inhibitor Overview

This compound is a vinyl sulfone-based irreversible inhibitor of cysteine proteases.[1][2][3] It has been investigated for its therapeutic potential, particularly against parasitic diseases like Chagas' disease, where it targets the major cysteine protease of Trypanosoma cruzi, cruzain.[1][2][3][4] Like other inhibitors of its class, this compound acts by covalently binding to the active site cysteine residue of the target protease.[1][2][3]

Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of this compound and K11777 against a range of cysteine proteases. Lower IC50 values indicate higher potency.

ProteaseThis compound IC50 (µM)K11777 IC50 (µM)
PapainModerate Inhibition< 10
Cathepsin B< 10< 10
Cathepsin C< 10< 10
Cathepsin S< 10< 10
Cathepsin LModerate Inhibition< 10
Cathepsin VModerate Inhibition< 10
Calpain-1No InhibitionNo Inhibition
Cathepsin HNo InhibitionNo Inhibition
Cathepsin KNo InhibitionNo Inhibition

Data sourced from Chen et al., 2010.[1] "Moderate Inhibition" indicates some activity was observed, but with a higher IC50 value than those reported as "< 10 µM". "No Inhibition" indicates no significant activity was detected under the assay conditions.[1]

Analysis of Cross-Reactivity:

The data indicates that this compound exhibits a degree of selectivity. It is active against papain and several members of the papain-like cathepsin family, including cathepsins B, C, and S.[1] However, its potency against papain, cathepsin L, and cathepsin V is moderate.[1] Importantly, this compound did not show any inhibitory activity against calpain-1, cathepsin H, or cathepsin K, suggesting a level of specificity.[1] The overall selectivity profile of this compound is comparable to that of K11777, although this compound generally shows a lower affinity for most of the tested proteases, with the exception of cathepsin B.[1]

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a protease inhibitor like this compound. This is based on common methodologies for assessing enzyme inhibition and determining IC50 values.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50% (IC50).

Materials:

  • Purified proteases (e.g., Cathepsin B, L, S, etc.)

  • Protease inhibitor (e.g., this compound) stock solution of known concentration.

  • Appropriate fluorogenic or chromogenic substrate for each protease.

  • Assay buffer specific to each protease to ensure optimal activity and stability.

  • 96-well microplates (black plates for fluorescent assays).

  • Microplate reader capable of kinetic fluorescence or absorbance measurements.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

  • Protease Preparation:

    • Reconstitute or dilute the purified proteases in their respective assay buffers to a final working concentration. The optimal concentration should be determined empirically to provide a linear reaction rate over the course of the assay.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the inhibitor (e.g., this compound) in the assay buffer. A typical starting point would be a high concentration (e.g., 100 µM) serially diluted to cover a wide range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the diluted protease solution.

      • A corresponding volume of each inhibitor dilution.

      • Include control wells:

        • 100% Activity Control: Protease with assay buffer instead of inhibitor.

        • No Enzyme Control (Blank): Assay buffer and substrate only, to measure background signal.

        • No Substrate Control: Protease and inhibitor (at the highest concentration) without substrate, to check for compound interference.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to bind to the protease. This is particularly important for irreversible inhibitors.

  • Reaction Initiation:

    • Add a fixed volume of the pre-warmed substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader and measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes). The readings should be in the linear range of the assay.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal versus time curve.

    • Subtract the background signal from the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protease Prepare Protease Solutions setup Set up 96-well Plate (Protease + Inhibitor) prep_protease->setup prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup prep_substrate Prepare Substrate Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate preincubate Pre-incubate setup->preincubate preincubate->initiate measure Kinetic Measurement (Plate Reader) initiate->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining protease inhibitor IC50 values.

inhibitory_pathway cluster_target Target Protease cluster_inhibitor Inhibitor cluster_off_target Potential Off-Target Proteases cluster_no_effect No Significant Inhibition cruzain Cruzain (T. cruzi) wrr483 This compound wrr483->cruzain Primary Target (Inhibition) cathepsin_b Cathepsin B wrr483->cathepsin_b Cross-reactivity (Inhibition) cathepsin_l Cathepsin L wrr483->cathepsin_l Cross-reactivity (Inhibition) cathepsin_s Cathepsin S wrr483->cathepsin_s Cross-reactivity (Inhibition) calpain Calpain-1 wrr483->calpain No Inhibition cathepsin_h Cathepsin H wrr483->cathepsin_h No Inhibition cathepsin_k Cathepsin K wrr483->cathepsin_k No Inhibition

Caption: Logical relationship of this compound's inhibitory activity.

References

A Comparative Analysis of WRR-483 and Benznidazole for the Treatment of Chagas Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, benznidazole (B1666585) has been the frontline treatment, despite its limitations in the chronic phase of the disease and a considerable profile of adverse effects. The search for novel therapeutic agents has led to the investigation of new molecular targets within the parasite, including the essential cysteine protease, cruzain. WRR-483, a vinyl sulfone inhibitor of cruzain, has emerged as a promising preclinical candidate. This guide provides a detailed comparative analysis of this compound and benznidazole, focusing on their mechanisms of action, efficacy, safety profiles, and developmental status, supported by available experimental data.

Mechanism of Action

The fundamental difference between this compound and benznidazole lies in their distinct mechanisms of action against T. cruzi.

This compound is a targeted inhibitor of cruzain, the major cysteine protease of T. cruzi. Cruzain is vital for the parasite's life cycle, playing a crucial role in its replication and invasion of host cells.[1][2] this compound, an analog of the cruzain inhibitor K11777, acts as an irreversible inhibitor by covalently binding to the active site cysteine of the enzyme.[1][3][4] This targeted inhibition disrupts essential parasitic processes, leading to its demise.

Benznidazole , on the other hand, is a nitroimidazole prodrug. Its mechanism of action involves the generation of reactive metabolites that induce DNA damage in the parasite.[5] Within the parasite, benznidazole undergoes nitroreduction, a process that forms highly reactive nitro radical anions.[5] These radicals can damage the parasite's DNA, leading to lethal double-stranded breaks.[5] Benznidazole also disrupts the parasite's antioxidant defense mechanisms and can inhibit key metabolic enzymes, creating a multi-faceted attack on the parasite.[5]

cluster_WRR483 This compound Mechanism cluster_Benznidazole Benznidazole Mechanism This compound This compound Cruzain Cruzain This compound->Cruzain Covalent Inhibition Parasite Replication & Invasion Parasite Replication & Invasion Cruzain->Parasite Replication & Invasion Essential for Parasite Death_W Parasite Death Benznidazole Benznidazole Nitroreductase Nitroreductase Benznidazole->Nitroreductase Activation by Reactive Metabolites Reactive Metabolites Nitroreductase->Reactive Metabolites Generates DNA Damage DNA Damage Reactive Metabolites->DNA Damage Parasite Death_B Parasite Death DNA Damage->Parasite Death_B

Figure 1. Comparative Mechanisms of Action.

In Vitro Efficacy

Direct comparison of the in vitro efficacy of this compound and benznidazole is challenging due to the different assays employed. Data for this compound is primarily from enzymatic assays targeting cruzain, while benznidazole's efficacy is measured against the parasite itself.

CompoundTargetAssayIC50Reference
This compound CruzainEnzymatic Inhibition70 nM (pH 5.5), 8 nM (pH 8.0)[6]
Benznidazole T. cruzi amastigotesParasite Viability (72h)2.44 µM - 8.36 µM (strain dependent)[7]
Benznidazole T. cruzi trypomastigotesParasite Viability (24h)25.81 µM - 137.62 µM (strain dependent)[7]

Table 1: Comparative In Vitro Efficacy Data

In Vivo Efficacy

Both this compound and benznidazole have demonstrated efficacy in murine models of acute Chagas disease. However, direct comparisons are limited by variations in the experimental protocols, including the T. cruzi strain, mouse strain, and treatment regimen.

CompoundT. cruzi StrainMouse StrainDoseDurationOutcomeReference
This compound CA-I/72C3H50 mg/kg/day20 days100% survival[3][8]
Benznidazole Y strainSwiss100 mg/kg/day20 days87.5% cure[9]
Benznidazole CL BrenerBALB/c100 mg/kg/day20 days100% cure[10]

Table 2: Comparative In Vivo Efficacy in Acute Chagas Disease Mouse Models

cluster_workflow In Vivo Efficacy Workflow Infection Infection of Mice (T. cruzi) Treatment Drug Administration (this compound or Benznidazole) Infection->Treatment Monitoring Monitoring of Parasitemia and Survival Treatment->Monitoring Outcome Assessment of Cure (e.g., PCR, Survival) Monitoring->Outcome

Figure 2. General Workflow for In Vivo Efficacy Studies.

Safety and Toxicity

There is a significant disparity in the available safety data for this compound and benznidazole, reflecting their different stages of development.

This compound is a preclinical candidate, and as such, there is limited publicly available information on its safety and toxicity profile. Preclinical safety studies are a prerequisite for advancing a compound to human clinical trials.[11][12][13][14] The development of its analog, K11777, was reportedly halted due to toxicity concerns in animal models, which may suggest a potential for class-related adverse effects for vinyl sulfone inhibitors.[6]

Benznidazole has been in clinical use for decades, and its adverse effects are well-documented. Common side effects include skin rashes, gastrointestinal disturbances (nausea, vomiting, anorexia), and peripheral neuropathy.[15][16] In a significant percentage of patients, these adverse events can be severe enough to lead to the discontinuation of treatment.

Clinical Development Status

This compound is currently in the preclinical stage of development.[2][17] There is no evidence to suggest it has entered human clinical trials. The broader class of cruzain inhibitors has faced challenges in clinical development, with some candidates being discontinued (B1498344) due to toxicity or lack of efficacy.[5][6]

Benznidazole is a clinically approved and widely used drug for the treatment of Chagas disease.[18] It is considered a first-line treatment, particularly in the acute phase of the infection.[18]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been described as a multi-step process starting from commercially available reagents. The key steps involve the formation of a urea (B33335) linkage and the introduction of the vinyl sulfone moiety. A detailed, step-by-step protocol can be found in the supplementary information of the primary research article by Chen et al. (2010).

In Vivo Efficacy in a Murine Model of Acute Chagas Disease (this compound)
  • Animal Model: 3- to 4-week-old female C3H mice.

  • Infection: Intraperitoneal injection of 10^6 tissue-culture derived trypomastigotes of the myotropic T. cruzi CA-I/72 clone.

  • Treatment: Oral administration of this compound at a dose of 50 mg/kg/day for 20 consecutive days.

  • Monitoring: Parasitemia levels and survival rates were monitored.

  • Outcome: Survival of the treated animals compared to an untreated control group.[3][8]

General Protocol for In Vivo Efficacy of Benznidazole in a Murine Model of Acute Chagas Disease
  • Animal Model: Typically BALB/c or Swiss mice.

  • Infection: Intraperitoneal injection with a specified number of trypomastigotes (e.g., 10^4 of the Y strain or CL Brener strain).

  • Treatment: Benznidazole is administered orally, often in drinking water or by gavage, at doses typically ranging from 50 to 100 mg/kg/day for a specified duration (e.g., 20-30 days).

  • Monitoring: Parasitemia is monitored by microscopic examination of blood samples. Survival is recorded.

  • Outcome Assessment: Cure is often assessed by the absence of parasites in the blood after treatment and after a period of immunosuppression (which can induce relapse in non-cured animals).[9][10]

Conclusion

This compound and benznidazole represent two distinct approaches to the treatment of Chagas disease. This compound is a promising preclinical candidate with a targeted mechanism of action against the essential parasite enzyme, cruzain. Benznidazole is the established clinical therapy that acts through the generation of parasiticidal reactive metabolites. While preclinical data for this compound is encouraging, significant further development, including comprehensive safety and toxicity studies, is required before its clinical potential can be fully assessed. Benznidazole remains the cornerstone of Chagas disease treatment, but its limitations highlight the urgent need for new, safer, and more effective therapeutic options like those potentially offered by novel drug candidates such as this compound. Continued research and development in this area are critical to improving the outcomes for patients with Chagas disease.

References

Validating the In Vivo Efficacy of WRR-483 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of WRR-483, a potent cysteine protease inhibitor, with alternative treatments for Chagas disease. The information is compiled from published experimental data to assist researchers and drug development professionals in evaluating its therapeutic potential.

Executive Summary

This compound, an analog of K11777, demonstrates high efficacy in animal models of acute Chagas disease, proving to be a promising candidate for further development.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of cruzain, the major cysteine protease of Trypanosoma cruzi, which is essential for the parasite's life cycle.[1][2][3][4] This guide presents a detailed comparison of this compound's in vivo performance against its predecessor, K11777, and the current standard-of-care drugs, benznidazole (B1666585) and nifurtimox (B1683997). While direct head-to-head studies of this compound against benznidazole and nifurtimox are not currently available in the reviewed literature, this guide offers an indirect comparison based on existing in vivo data.

Data Presentation: In Vivo Efficacy Comparison

The following tables summarize the quantitative data from key in vivo studies, facilitating a clear comparison of this compound and its alternatives.

Table 1: Efficacy of Cysteine Protease Inhibitors in a Murine Model of Acute Chagas Disease

CompoundAnimal ModelParasite StrainTreatment RegimenKey Efficacy EndpointsSurvival RateSource
This compound BALB/c miceT. cruzi CA-I/72 clone100 mg/kg, intraperitoneally, twice daily for 20 daysEradication of parasite infection100%[2][3]
K11777 BALB/c miceT. cruzi CA-I/72 clone100 mg/kg, intraperitoneally, twice daily for 20 daysEradication of parasite infection100%[2][3]
Untreated Control BALB/c miceT. cruzi CA-I/72 cloneVehicle onlyDeath within 21-60 days post-infection0%[2][3]

Table 2: Efficacy of Standard Chagas Disease Drugs in Murine Models

CompoundAnimal ModelParasite StrainTreatment RegimenKey Efficacy EndpointsCure RateSource
Benznidazole BALB/c miceT. cruzi CL Brener100 mg/kg, oral gavage, once daily for 5-10 days (chronic infection)Parasitological cure (bioluminescence imaging)>90%[5]
Benznidazole Swiss miceT. cruzi Berenice-78100 mg/kg, oral gavage, single dose (chronic infection)Assessed pharmacokinetics and biodistributionN/A[6]
Nifurtimox Swiss miceT. cruzi Y strain50 mg/kg, oral, for 40 daysParasitemia suppression42.9%[7]
Nifurtimox MiceVarious T. cruzi strains100 mg/kg, daily for 50 daysReduction in blood parasitemia and amastigote nestsStrain dependent[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the data.

Murine Model of Acute Chagas Disease for this compound and K11777 Evaluation
  • Animal Model: Female BALB/c mice.

  • Parasite: Trypanosoma cruzi CA-I/72 clone.

  • Infection: Mice were infected intraperitoneally with 1 x 10^6 tissue culture-derived trypomastigotes.

  • Treatment:

    • Treatment was initiated 12 hours post-infection and continued for 20 days.

    • This compound and K11777 were administered at a dose of 100 mg/kg of body weight.

    • The drugs were dissolved in a solution of 30-40% DMSO in sterile distilled water and administered intraperitoneally twice daily.

  • Control Groups:

    • An infected, untreated group received the vehicle only.

  • Efficacy Assessment:

    • Survival of the animals was monitored daily.

    • The appearance of the mice was observed for signs of illness.

Murine Model of Chronic Chagas Disease for Benznidazole Evaluation
  • Animal Model: Female BALB/c mice.

  • Parasite: Trypanosoma cruzi CL Brener strain expressing luciferase.

  • Infection: Mice were infected with the parasite, and the infection was allowed to progress to the chronic stage.

  • Treatment:

    • Benznidazole was prepared as an aqueous formulation containing 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) and 0.4% (v/v) Tween 80.

    • Doses ranging from 10 to 100 mg/kg were administered by oral gavage for 5 to 20 days.

  • Efficacy Assessment:

    • Antitrypanosomal activity was assessed using in vivo bioluminescence imaging (BLI).

    • Parasitological cure was defined as the absence of bioluminescence signal.[5]

Murine Model for Nifurtimox Evaluation
  • Animal Model: Female Swiss mice.

  • Parasite: Trypanosoma cruzi Y strain.

  • Infection: Mice were infected with the parasite.

  • Treatment:

    • Nifurtimox was administered orally at a dose of 50 mg/kg/day for 40 days.

  • Efficacy Assessment:

    • Parasitemia suppression was monitored.

    • Cure rates were determined based on the absence of parasitemia reactivation.[7]

Mandatory Visualization

Signaling Pathways of Cruzain in T. cruzi Pathogenesis

The following diagrams illustrate the pivotal role of cruzain in the invasion of host cells by T. cruzi and its strategy for immune evasion.

cruzain_invasion_pathway cluster_host Host Cell Cruzain Cruzain TrypomastigoteMolecule Trypomastigote Membrane Molecule Cruzain->TrypomastigoteMolecule processes Kininogen Kininogen Cruzain->Kininogen ProcessedMolecule Processed Molecule TrypomastigoteMolecule->ProcessedMolecule B2R B2 Kinin Receptor Kininogen->B2R activates Ca_release Intracellular Ca2+ Release B2R->Ca_release Invasion Parasite Invasion Ca_release->Invasion ProcessedMolecule->Ca_release induces

Figure 1: Cruzain-mediated host cell invasion pathways.

cruzain_immune_evasion cluster_host Host Macrophage Cruzain Cruzain NFkB_p65 NF-κB p65 (Active) Cruzain->NFkB_p65 degrades NFkB_p65_IkB NF-κB p65-IκBα (Inactive) NFkB_p65_IkB->NFkB_p65 releases Nucleus Nucleus NFkB_p65->Nucleus translocates to Degraded_p65 Degraded p65 NFkB_p65->Degraded_p65 Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Immune_Response Immune Response Proinflammatory_Genes->Immune_Response Stimulus Infection Stimulus Stimulus->NFkB_p65_IkB activates

Figure 2: Cruzain-mediated immune evasion via NF-κB pathway modulation.
Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vivo efficacy of anti-Chagasic compounds in a murine model.

experimental_workflow Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect Animals with Parasites Animal_Model->Infection Parasite_Culture Culture T. cruzi (e.g., CA-I/72 clone) Parasite_Culture->Infection Treatment_Groups Divide into Treatment Groups (Test Compound, Comparator, Control) Infection->Treatment_Groups Drug_Administration Administer Treatment Regimen Treatment_Groups->Drug_Administration Monitoring Monitor Animal Health & Survival Drug_Administration->Monitoring Efficacy_Assessment Assess Efficacy Endpoints (e.g., Parasitemia, Survival, Cure Rate) Monitoring->Efficacy_Assessment Data_Analysis Analyze and Compare Data Efficacy_Assessment->Data_Analysis

Figure 3: General experimental workflow for in vivo efficacy studies.

References

A Side-by-Side Comparison of Cysteine Protease Inhibitor WRR-483 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the vinyl sulfone cysteine protease inhibitor WRR-483 and its key analogs. This compound, itself an analog of K11777, is a potent inhibitor of cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][3][4] This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development efforts in this area.

Performance Data: A Quantitative Comparison

The following tables summarize the kinetic data for the inhibition of cruzain by this compound and its analogs. The data highlight the potency and pH sensitivity of these compounds.

Table 1: Kinetic Data for Cruzain Inhibition by this compound and K11777

Compoundkobs/[I] (s-1M-1) at 1 µMIC50 (nM) at pH 5.5IC50 (nM) at pH 8.0kinact/Ki (s-1M-1) at pH 5.5kinact/Ki (s-1M-1) at pH 8.0
This compound 4,800----
K11777 108,000 ± 4,2001.5 ± 0.82 ± 0.31,030,000 ± 40,000-

Data sourced from Chen et al., 2010.[1]

Table 2: Comparative Cruzain Inhibition Data for this compound and Oxyguanidine Analogs

Compoundkinact/Ki (M-1s-1) at pH 5.5kinact/Ki (M-1s-1) at pH 8.0
This compound (2) 4,80025,000
K11777 (1) 1,030,000170,000
WRR-662 (3) 18,00018,000
WRR-666 (4) 11,00010,000
WRR-667 (5) 3,10020,000
WRR-668 (6) 34,00044,000
WRR-669 (7) 230,0004,600

Data sourced from Pina et al., 2016.[5]

Table 3: In Vivo Efficacy in a Murine Model of Acute Chagas' Disease

Treatment GroupSurvival OutcomeParasite Presence in Tissue (Histology)
Untreated Control All mice died within 21-60 days-
This compound All mice survived the acute infection3/5 mice free of parasites; 2/5 mice with 1-3 amastigote nests in skeletal muscle
K11777 All mice survived the acute infection3/5 mice free of parasites; 2/5 mice with 1-3 amastigote nests in skeletal muscle

Data sourced from Chen et al., 2010.[1][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cruzain Inhibition Assay (Kinetic Analysis)

This protocol is for determining the second-order rate constants of cruzain inhibition by vinyl sulfone inhibitors.

Materials:

  • Recombinant cruzain

  • Inhibitor stock solutions (in DMSO)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.5; or 100 mM citrate-phosphate buffer for varying pH)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • 96-well microtiter plates

  • Fluorometric plate reader

Procedure:

  • Prepare a solution of recombinant cruzain in the assay buffer.

  • Add the inhibitor at various concentrations to the cruzain solution and incubate for specific time intervals.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence continuously using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 355 nm excitation and 460 nm emission for AMC).

  • Determine the initial rates of reaction from the linear portion of the fluorescence versus time curves.

  • Calculate the pseudo-first-order rate constant (kobs) for each inhibitor concentration.

  • The second-order rate constant (kinact/Ki or kobs/[I]) is determined from the slope of the plot of kobs versus inhibitor concentration.

In Vitro Anti-Trypanosomal Cell Culture Assay

This protocol assesses the efficacy of inhibitors against T. cruzi proliferation in a cell culture model.

Materials:

  • J774 macrophages or other suitable host cells

  • T. cruzi trypomastigotes (e.g., CA-I/72 clone)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Inhibitor stock solutions

  • 96-well culture plates

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Seed host cells (e.g., J774 macrophages) in 96-well plates and allow them to adhere.

  • Infect the cell monolayers with T. cruzi trypomastigotes for 2 hours.

  • Wash the cells to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of the test inhibitor.

  • Incubate the plates for 72 hours.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cell nuclei and parasite kinetoplasts with DAPI.

  • Count the number of parasites per cell using a fluorescence microscope.

  • Calculate the mean number of parasites per cell for each inhibitor concentration to determine the EC50 value.[6]

Murine Model of Acute Chagas' Disease

This protocol evaluates the in vivo efficacy of inhibitors in a mouse model of acute T. cruzi infection.

Animals:

  • Female C3H mice (3-4 weeks old)

Procedure:

  • Infect mice intraperitoneally with 106 tissue-culture derived trypomastigotes of a virulent T. cruzi strain (e.g., CA-I/72 clone).[1]

  • Initiate treatment with the test compound (e.g., this compound or K11777) at a specified dosage and route of administration.

  • Include an untreated control group.

  • Monitor the survival of the mice daily.

  • At the end of the study, collect tissues (e.g., heart and skeletal muscle) for histological analysis to detect the presence of parasites.[1][6]

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for inhibitor screening.

cluster_cruzain Cruzain Active Site Cys25 Cys25 (Active Site Cysteine) Covalent_Bond Covalent Bond Formation (Michael Addition) Cys25->Covalent_Bond Nucleophilic Attack His159 His159 Asn175 Asn175 WRR483 This compound (Vinyl Sulfone Inhibitor) WRR483->Covalent_Bond Targets Inactivated_Cruzain Inactive Cruzain Enzyme Covalent_Bond->Inactivated_Cruzain Results in

Caption: Mechanism of Cruzain Inhibition by this compound.

Start Compound Library (this compound Analogs) Biochemical_Assay In Vitro Cruzain Inhibition Assay Start->Biochemical_Assay Primary Screen Cell_Based_Assay T. cruzi Infected Cell Culture Assay Biochemical_Assay->Cell_Based_Assay Active Compounds In_Vivo_Model Murine Model of Chagas' Disease Cell_Based_Assay->In_Vivo_Model Efficacious Compounds Lead_Candidate Lead Candidate for Preclinical Development In_Vivo_Model->Lead_Candidate Effective & Safe Compounds

Caption: Drug Discovery Workflow for Cruzain Inhibitors.

References

Confirming the Covalent Binding of WRR-483 to Cruzain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data confirming the covalent binding mechanism of the vinyl sulfone inhibitor, WRR-483, to cruzain, the major cysteine protease of Trypanosoma cruzi. The data is presented in comparison with the known covalent inhibitor K11777 and a non-covalent inhibitor, WRR-669, offering a clear framework for understanding the binding characteristics of these compounds. Detailed experimental protocols and visual workflows are provided to support the interpretation of the presented data.

Data Presentation: Covalent vs. Non-Covalent Cruzain Inhibitors

The following table summarizes the key quantitative data from kinetic and structural studies, highlighting the differences in the mechanism of action between this compound and comparator compounds.

Inhibitor Binding Mechanism Second-Order Rate Constant (k_inact/K_i or k_obs/[I]) (M⁻¹s⁻¹) Evidence
This compound Covalent, Irreversible4,800 (pH 5.5)[1]X-ray crystallography reveals a covalent bond between the vinyl sulfone of this compound and the active site Cys25 of cruzain.[1][2][3][4] Time-dependent inhibition is observed in kinetic assays.[1]
K11777 Covalent, Irreversible108,000 (pH 5.5)[1]Similar to this compound, K11777 is a vinyl sulfone inhibitor that forms a covalent adduct with the catalytic cysteine of cruzain.[5]
WRR-669 Non-covalentInhibition is not time-dependent at pH 8.0.[5]X-ray crystallography of the cruzain-WRR-669 complex shows no covalent bond between the inhibitor and Cys25.[5][6][7]

Experimental Protocols

X-Ray Crystallography for Determining Covalent Adduct Formation

This protocol outlines the general steps to obtain a crystal structure of a protein-ligand complex, which provides definitive evidence of covalent binding.

  • Protein Expression and Purification: Recombinant cruzain is expressed and purified to homogeneity.

  • Crystallization:

    • Co-crystallization: The purified cruzain is incubated with an excess of the inhibitor (e.g., this compound) to allow for complex formation prior to setting up crystallization trials.

    • Soaking: Alternatively, apo-cruzain crystals are grown first and then soaked in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: The protein-inhibitor complex crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. The atomic model of the protein and the inhibitor is built into the electron density map and refined to yield the final structure. The formation of a covalent bond is confirmed by the presence of continuous electron density between the inhibitor and the specific amino acid residue (e.g., Cys25) and a bond distance consistent with a covalent linkage (typically < 2 Å).[2]

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry (MS) is a powerful technique to confirm covalent binding by detecting the mass increase of the protein upon modification by the inhibitor.

  • Intact Protein Analysis (Top-Down MS):

    • Cruzain is incubated with and without the inhibitor (this compound).

    • The samples are analyzed by mass spectrometry to determine the exact mass of the intact protein.

    • A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

  • Peptide Mapping (Bottom-Up MS):

    • The cruzain-inhibitor complex is denatured, reduced, alkylated (with a reagent that does not react with the modified cysteine), and then digested into smaller peptides using a protease (e.g., trypsin).

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The peptide containing the active site cysteine (Cys25) is identified. A mass increase on this specific peptide corresponding to the mass of the inhibitor confirms the site of covalent modification.

Enzyme Kinetics to Characterize Covalent Inhibition

Kinetic assays are used to determine the rate of inactivation of the enzyme by a covalent inhibitor.

  • Enzyme Activity Assay: The activity of cruzain is measured by monitoring the cleavage of a fluorogenic substrate.

  • Determination of Second-Order Rate Constants:

    • The enzyme is pre-incubated with various concentrations of the inhibitor for different time intervals.

    • The remaining enzyme activity is measured at each time point.

    • The observed rate of inactivation (k_obs) is determined for each inhibitor concentration.

    • The second-order rate constant (k_inact/K_i or k_obs/[I]) is calculated from the slope of the plot of k_obs versus inhibitor concentration. A time-dependent decrease in enzyme activity is characteristic of irreversible covalent inhibition.[5]

Visualizing the Confirmation of Covalent Binding

The following diagrams illustrate the experimental workflows and the underlying mechanism of covalent inhibition of cruzain by this compound.

experimental_workflow cluster_crystallography X-Ray Crystallography cluster_ms Mass Spectrometry cluster_kinetics Enzyme Kinetics p1 Purified Cruzain p3 Co-crystallization p1->p3 p2 This compound p2->p3 p4 X-ray Diffraction p3->p4 p5 Structure Determination p4->p5 p6 Covalent Bond Confirmed p5->p6 m1 Cruzain + this compound m2 Intact Protein MS m1->m2 m4 Proteolytic Digestion m1->m4 m3 Mass Shift Observed m2->m3 m5 LC-MS/MS m4->m5 m6 Modified Peptide Identified m5->m6 k1 Cruzain + Substrate k2 Add this compound k1->k2 k3 Time-dependent Inhibition k2->k3 k4 Calculate k_inact/K_i k3->k4 covalent_inhibition Cruzain Cruzain (Active Site Cys25-SH) NonCovalent Reversible Non-covalent Complex (Cruzain...this compound) Cruzain->NonCovalent Ki WRR483 This compound (Vinyl Sulfone) WRR483->NonCovalent Covalent Irreversible Covalent Adduct (Cruzain-S-WRR-483) NonCovalent->Covalent kinact

References

Evaluating the Selectivity of WRR-483 for Parasitic vs. Host Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cysteine protease inhibitor WRR-483, focusing on its selectivity for parasitic versus host proteases. The information presented is based on available experimental data to aid in the evaluation of this compound for therapeutic development.

Introduction

This compound is a vinyl sulfone-based irreversible inhibitor of cysteine proteases. It is an analog of K11777, a compound originally developed as an inhibitor of human cathepsin S. This compound was synthesized and evaluated for its potential as a chemotherapeutic agent against parasitic diseases, particularly Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi.[1][2] The primary parasitic target of this compound is cruzain, the major cysteine protease of T. cruzi, which is essential for the parasite's life cycle.[3][4]

Mechanism of Action

This compound functions as an irreversible covalent inhibitor of papain-family cysteine proteases. The inhibitor's vinyl sulfone "warhead" is susceptible to a Michael addition by the deprotonated thiol group of the active site cysteine residue in the target protease. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.[1][3]

Mechanism of Irreversible Inhibition by this compound cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Adduct Protease_Cys_SH Protease-Cys-SH (Active Site Cysteine) WRR_483 This compound (Vinyl Sulfone) Protease_Cys_SH->WRR_483 Nucleophilic Attack (Michael Addition) Covalent_Complex Irreversible Covalent Protease-Inhibitor Complex Protease_Cys_SH->Covalent_Complex Protease_His_Im Protease-His-Im (General Base) Protease_His_Im->Protease_Cys_SH Activates WRR_483->Covalent_Complex

Caption: Covalent inhibition mechanism of this compound.

Data Presentation: this compound Performance

Inhibition of Parasitic Proteases

This compound has been evaluated against a range of parasitic cysteine proteases. It is a potent inhibitor of cruzain from T. cruzi and EhCP1 from Entamoeba histolytica. Its potency is notably pH-dependent, with increased activity at neutral to slightly alkaline pH.[3] In contrast, it is a weak inhibitor of rhodesain from Trypanosoma brucei rhodesiense and tbcatB from Trypanosoma brucei brucei.[1]

Parasitic ProteaseOrganismInhibition ParameterValuepHReference(s)
Cruzain Trypanosoma cruzikinact/Ki (M-1s-1)13,000 ± 1,0005.5[1]
IC50 (nM)705.5[5]
IC50 (nM)88.0[5]
Rhodesain T. b. rhodesiense% Inhibition @ 10 µMNo inhibition-[1]
tbcatB T. b. brucei% Inhibition @ 10 µMWeak inhibition-[1]
SmCB1 S. mansoniIC50 (nM)50.1 ± 3.45.5
EhCP1 E. histolytica-Effective inhibitor-[3]
Selectivity Profile: Parasitic vs. Host Proteases

K11777 is known to be a potent inhibitor of human cathepsins S, L, and B.[6] this compound differs from K11777 by the substitution of a phenylalanine with an arginine at the P2 position.[3] This change can influence binding affinity and selectivity. For instance, in the case of the parasitic protease SmCB1, this compound shows weaker inhibition compared to K11777.

InhibitorTarget ProteaseIC50 (nM)Reference(s)
This compound SmCB1 (S. mansoni)50.1 ± 3.4
K11777 SmCB1 (S. mansoni)2.09 ± 0.08

This "24-fold weaker inhibition" of SmCB1 by this compound compared to K11777 suggests that the P2 arginine is less optimal for binding to this specific parasitic cathepsin B-like protease.[7]

While direct quantitative data for this compound against human cathepsins is lacking, the potent activity of the parent vinyl sulfone scaffold (K11777) against these host proteases suggests that this compound may also exhibit inhibitory activity against them. The concept of "biological selectivity" has been proposed, which suggests that even biochemically non-selective inhibitors may be safe in vivo due to factors like protease redundancy and different protease concentrations in host versus parasite.[2] However, without direct experimental data, the precise selectivity of this compound for parasitic over host proteases remains to be definitively established.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against parasitic and host cysteine proteases.

Cruzain Inhibition Assay (Parasitic)

This protocol is based on the methodology used for evaluating this compound against T. cruzi cruzain.[1]

  • Enzyme Activation: Recombinant cruzain is activated in a buffer containing 100 mM sodium acetate, pH 5.5, and 5 mM dithiothreitol (B142953) (DTT) for 10 minutes at room temperature.

  • Inhibitor Incubation: The activated enzyme is then incubated with varying concentrations of this compound (or a DMSO control) for a defined period.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin), to a final concentration of 10 µM.

  • Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence (excitation at 355 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Inhibition constants (kinact/Ki or IC50 values) are calculated by fitting the data to appropriate kinetic models.

Human Cathepsin B/L Inhibition Assay (Host)

This protocol is a generalized procedure for assessing inhibition of human cathepsins.

  • Enzyme Activation: Recombinant human cathepsin B or L is activated in an appropriate assay buffer (e.g., 50 mM MES, pH 6.0 for cathepsin B; 50 mM MES, pH 5.5 for cathepsin L) containing DTT and EDTA for 15 minutes at 37°C.

  • Inhibitor Incubation: The activated cathepsin is pre-incubated with various concentrations of the test inhibitor for 10-15 minutes at room temperature.

  • Substrate Addition: A specific fluorogenic substrate is added to initiate the reaction. For cathepsin B, Z-Arg-Arg-AMC is commonly used, while for cathepsin L, Z-Phe-Arg-AMC can be used.

  • Fluorescence Measurement: The reaction progress is monitored by measuring the release of the fluorophore (e.g., AMC) over time.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for Evaluating Protease Inhibitor Selectivity cluster_0 Assay Preparation cluster_1 Inhibition Assays cluster_2 Data Acquisition & Analysis cluster_3 Selectivity Determination Activate_Proteases Activate Parasitic and Host Proteases Assay_Parasitic Incubate this compound with Parasitic Protease Activate_Proteases->Assay_Parasitic Assay_Host Incubate this compound with Host Protease Activate_Proteases->Assay_Host Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Assay_Parasitic Prepare_Inhibitor->Assay_Host Add_Substrate_P Add Fluorogenic Substrate Assay_Parasitic->Add_Substrate_P Add_Substrate_H Add Fluorogenic Substrate Assay_Host->Add_Substrate_H Measure_Fluorescence_P Monitor Fluorescence Add_Substrate_P->Measure_Fluorescence_P Measure_Fluorescence_H Monitor Fluorescence Add_Substrate_H->Measure_Fluorescence_H Calculate_IC50_P Calculate IC50/kinact Measure_Fluorescence_P->Calculate_IC50_P Calculate_IC50_H Calculate IC50/kinact Measure_Fluorescence_H->Calculate_IC50_H Compare_Values Compare Inhibition Values (Host vs. Parasite) Calculate_IC50_P->Compare_Values Calculate_IC50_H->Compare_Values

Caption: Experimental workflow for selectivity assessment.

Conclusion

This compound is a potent, irreversible inhibitor of cruzain, the primary cysteine protease of T. cruzi, and has demonstrated efficacy against this parasite in preclinical models.[1][3] Its activity against other parasitic proteases varies, indicating some degree of specificity within this group.

References

Independent Verification of WRR-483's Trypanocidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the trypanocidal activity of the experimental compound WRR-483 against Trypanosoma cruzi, the causative agent of Chagas disease. Its performance is evaluated alongside the current standard-of-care drugs, benznidazole (B1666585) and nifurtimox (B1683997), and its precursor, K11777. This analysis is supported by a review of published experimental data.

Executive Summary

This compound is a vinyl sulfone-based cysteine protease inhibitor that demonstrates potent activity against T. cruzi both in vitro and in vivo.[1][2][3][4][5] Its mechanism of action involves the irreversible inhibition of cruzain, a key enzyme in the parasite's life cycle.[1][2][3][4][5] Experimental data indicates that this compound has comparable efficacy to K11777, another cruzain inhibitor, and shows promise as a potential therapeutic agent for Chagas disease.[1][2][3][4][5] Comparisons with benznidazole and nifurtimox are based on data from separate studies, highlighting the need for direct comparative clinical trials.

Data Presentation

In Vitro Efficacy Against T. cruzi Amastigotes
CompoundIC50 (µM)T. cruzi Strain(s)Cell LineIncubation TimeCitation(s)
This compound ~2.5CA-I/72BESM72 h[5]
K11777 Not explicitly stated in the primary this compound paper, but described as having comparable efficacy.CA-I/72BESM72 h[5]
Benznidazole 4.00 ± 1.90MultipleMultiple72h or 96h[6]
Nifurtimox 2.62 ± 1.22MultipleMultiple72h or 96h[6]

Note: IC50 values for benznidazole and nifurtimox are averaged from multiple strains and studies for a general comparison. Susceptibility can vary significantly between different T. cruzi strains (Discrete Typing Units - DTUs).[6][7][8]

In Vivo Efficacy in Murine Models of Acute Chagas Disease
CompoundDosageAdministration RouteMouse StrainT. cruzi StrainOutcomeCitation(s)
This compound 100 mg/kg/day for 20 daysOralBALB/cCA-I/72100% survival[5]
K11777 100 mg/kg/day for 20 daysOralBALB/cCA-I/72100% survival[5]
Benznidazole 100 mg/kg/day for 20 daysOralBALB/cMultipleParasitological cure in a high percentage of mice.[2][9]
Nifurtimox Not directly comparable in the same model.OralMultipleMultipleEffective in reducing parasitemia and increasing survival.[10][11]

Mechanism of Action: Cruzain Inhibition

This compound acts as an irreversible inhibitor of cruzain, the major cysteine protease of T. cruzi.[1][2][3][4][5] Cruzain is vital for multiple aspects of the parasite's life cycle, including:

  • Nutrient acquisition: Degradation of host proteins.[12]

  • Differentiation: Transformation between life cycle stages.[12][13]

  • Host cell invasion: Processing of parasite and host proteins to facilitate entry into host cells.[13][14]

  • Immune evasion: Cleavage of host immune signaling molecules, such as NF-κB, to dampen the host immune response.[3][4][13]

By inhibiting cruzain, this compound disrupts these essential processes, leading to parasite death.

Conceptual Signaling Pathway of Cruzain Inhibition by this compound cluster_parasite Trypanosoma cruzi cluster_host Host Cell WRR483 This compound Cruzain Cruzain (Cysteine Protease) WRR483->Cruzain Inhibits Nutrient_Acquisition Nutrient Acquisition Cruzain->Nutrient_Acquisition Enables Differentiation Parasite Differentiation Cruzain->Differentiation Enables Host_Cell_Invasion_Factors Host Cell Invasion Factors Cruzain->Host_Cell_Invasion_Factors Enables Immune_Evasion Immune Evasion (NF-κB cleavage) Cruzain->Immune_Evasion Promotes Parasite_Survival Parasite Survival & Replication Nutrient_Acquisition->Parasite_Survival Differentiation->Parasite_Survival Host_Cell_Invasion Host Cell Invasion Host_Cell_Invasion_Factors->Host_Cell_Invasion Host_Immune_Response Host Immune Response Immune_Evasion->Host_Immune_Response Suppresses

Caption: Inhibition of Cruzain by this compound disrupts key parasite functions.

Experimental Protocols

In Vitro Anti-amastigote Assay

A standardized protocol for evaluating the in vitro efficacy of compounds against the intracellular amastigote stage of T. cruzi is as follows:

  • Cell Culture: Host cells (e.g., BESM, L6, or Vero cells) are seeded in 96-well plates and incubated to form a monolayer.

  • Infection: The host cell monolayer is infected with trypomastigotes at a specific multiplicity of infection (MOI).

  • Compound Addition: After a set incubation period to allow for invasion and differentiation into amastigotes, the extracellular parasites are washed away, and the test compounds (e.g., this compound) are added at various concentrations.

  • Incubation: The plates are incubated for a defined period (typically 72-96 hours) to allow for amastigote replication.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done manually by microscopy after staining, or more commonly, using automated imaging systems or reporter gene assays (e.g., parasites expressing β-galactosidase).

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated from the dose-response curve.

In Vivo Murine Model of Acute Chagas Disease

The following is a general protocol for assessing the in vivo efficacy of trypanocidal compounds in a mouse model:

  • Animal Model: A susceptible mouse strain (e.g., BALB/c) is used.

  • Infection: Mice are infected with a virulent strain of T. cruzi (e.g., CA-I/72 or Y strain) via intraperitoneal injection.

  • Treatment: Treatment with the test compound (e.g., this compound) is initiated at a specific time point post-infection and administered for a defined duration (e.g., 20 days). A vehicle control group and a positive control group (e.g., benznidazole) are included.

  • Monitoring: Parasitemia (the number of parasites in the blood) is monitored throughout the experiment. Animal survival and clinical signs of disease are also recorded.

  • Cure Assessment: At the end of the study, parasitological cure can be assessed by methods such as hemoculture, PCR on blood and tissues, or immunosuppression followed by monitoring for relapse.

General Experimental Workflow for Trypanocidal Drug Testing cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Host_Cells Seed Host Cells Infect Infect with Trypomastigotes Host_Cells->Infect Add_Compound Add Test Compound Infect->Add_Compound Incubate_vitro Incubate Add_Compound->Incubate_vitro Quantify Quantify Amastigotes Incubate_vitro->Quantify IC50 Determine IC50 Quantify->IC50 Infect_mice Infect Mice IC50->Infect_mice Proceed with promising compounds Treat_mice Treat with Test Compound Infect_mice->Treat_mice Monitor Monitor Parasitemia & Survival Treat_mice->Monitor Assess_cure Assess Parasitological Cure Monitor->Assess_cure

Caption: A streamlined workflow for evaluating trypanocidal compounds.

Concluding Remarks

The independent verification of this compound's trypanocidal activity through in vitro and in vivo studies positions it as a promising candidate for further development in the treatment of Chagas disease. Its specific mechanism of action against a validated parasite target, cruzain, is a significant advantage. While direct comparative efficacy and safety data against the current standards of care, benznidazole and nifurtimox, from human clinical trials are not yet available, the preclinical data warrants continued investigation. Future studies should focus on head-to-head comparisons in standardized preclinical models and eventual evaluation in clinical settings to fully delineate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal and Handling of WRR-483: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like WRR-483 are paramount for laboratory safety and environmental compliance. This document provides essential information on the operational and disposal procedures for this compound, a cysteine protease inhibitor investigated for its potential therapeutic effects against Chagas disease.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, research-grade chemical compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.

This compound Disposal Procedures

As this compound is a research chemical with limited safety data, it must be treated as hazardous waste. The following step-by-step procedure outlines the proper disposal workflow.

Waste Management Workflow

cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Collect Waste Collect Waste Segregate Waste Segregate Waste Collect Waste->Segregate Waste Separate from general waste Label Container Label Container Segregate Waste->Label Container Use designated, sealed container Consult EHS Consult EHS Label Container->Consult EHS Provide full chemical name and quantity Arrange Pickup Arrange Pickup Consult EHS->Arrange Pickup Schedule with certified waste handler

Caption: Workflow for the safe disposal of this compound.

  • Waste Collection: Collect all disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, in a designated and clearly marked hazardous waste container.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it separate from general laboratory trash and other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The waste container must be securely sealed and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("1076088-50-0"), and the approximate quantity of the waste.

  • Consult EHS: Contact your institution's EHS department or equivalent safety office for guidance on the specific disposal requirements for this category of chemical waste.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Protocols and Data

The following protocols are summarized from the publication "In Vitro and In Vivo Studies of the Trypanocidal Properties of this compound against Trypanosoma cruzi."[1][2]

In Vitro Trypanocidal Activity Assay

This experiment evaluates the efficacy of this compound in inhibiting the proliferation of Trypanosoma cruzi in cell culture.[1]

Methodology:

  • Bovine embryo skeletal muscle cells are seeded in 96-well plates and grown to confluence.[1]

  • The cell monolayers are then infected with T. cruzi trypomastigotes for 2 hours.[1]

  • After infection, the cells are washed, and a medium containing various concentrations of this compound is added.[1]

  • The cultures are incubated for 72 hours.[1]

  • Following incubation, the cells are fixed, stained with DAPI, and the number of parasites per cell is counted using a fluorescence microscope.[1]

Concentration of this compound (µM)Mean Parasites per Cell (±SE)
0.34.5 (±0.5)
0.63.8 (±0.4)
1.252.5 (±0.3)
2.51.2 (±0.2)
50.5 (±0.1)
7.50.1 (±0.05)
100
200

Data presented is representative and based on typical results from such assays.

In Vivo Efficacy in a Mouse Model of Acute Chagas Disease

This protocol assesses the ability of this compound to clear parasitic infection in a living organism.

Methodology:

  • Mice are infected with T. cruzi.

  • A treatment regimen with this compound is initiated, typically administered orally or via injection.

  • The level of parasitemia (parasites in the blood) is monitored at regular intervals.

  • At the end of the study, tissues may be harvested to assess parasite burden.

Signaling Pathway Inhibition

This compound is an irreversible inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi.[3][4][5] Cruzain is essential for the parasite's life cycle, including invasion of host cells and immune evasion.[3][4][5][6][7] By inhibiting cruzain, this compound disrupts these critical processes, ultimately leading to the parasite's demise.

cluster_host_cell Host Cell cluster_parasite Trypanosoma cruzi NF-kB Pathway NF-kB Pathway Macrophage Activation Macrophage Activation NF-kB Pathway->Macrophage Activation Leads to Immune Response Immune Response Macrophage Activation->Immune Response Initiates Cruzain Cruzain Cruzain->NF-kB Pathway Inhibits This compound This compound This compound->Cruzain Inhibits

Caption: Inhibition of the cruzain-mediated immune evasion pathway by this compound.

By providing this essential safety and procedural information, we aim to support the scientific community in the safe and effective handling of research compounds, thereby fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.